Product packaging for Schizokinen(Cat. No.:CAS No. 35418-52-1)

Schizokinen

Cat. No.: B1681558
CAS No.: 35418-52-1
M. Wt: 420.41 g/mol
InChI Key: YILWWVUXGMGOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schizokinen (CAS 35418-52-1) is a low-molecular-weight (420.41 g/mol), citrate-based dihydroxamate siderophore originally identified in Bacillus megaterium and also produced by certain Anabaena cyanobacteria . This siderophore plays a critical role in microbial iron acquisition under iron-limited conditions, demonstrating a very high affinity for ferric iron (Fe³⁺) . Its mechanism involves forming a hexadentate octahedral complex with Fe³⁺, utilizing its two hydroxamate groups along with the α-hydroxycarboxylate group of its citrate moiety to efficiently chelate the metal ion . Research into its iron-binding behavior shows that its structure allows for effective promotion of iron uptake in microorganisms . This compound holds significant and emerging value in specific research fields. In microbiology, it serves as a key compound for studying bacterial iron transport systems and microbial competition . More recently, its application has expanded into molecular imaging. Owing to its high affinity for Fe³⁺ and its structural resemblance to other siderophores used in diagnostics, this compound has been investigated as a potential radiotracer for positron emission tomography (PET) . A 2024 study highlights that when labeled with Gallium-68 (⁶⁸Ga), it forms a stable complex that shows selective uptake by various bacteria, including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus , but not by the fungi tested . This makes [⁶⁸Ga]Ga-Schizokinen a promising candidate for the specific detection and imaging of bacterial infections, distinguishing them from fungal ones . While its oral bioavailability was found to be low, limiting its potential as an oral therapeutic iron chelator, its properties are well-suited for injectable diagnostic applications . The product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N4O9 B1681558 Schizokinen CAS No. 35418-52-1

Properties

CAS No.

35418-52-1

Molecular Formula

C16H28N4O9

Molecular Weight

420.41 g/mol

IUPAC Name

4-[3-[acetyl(hydroxy)amino]propylamino]-2-[2-[3-[acetyl(hydroxy)amino]propylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C16H28N4O9/c1-11(21)19(28)7-3-5-17-13(23)9-16(27,15(25)26)10-14(24)18-6-4-8-20(29)12(2)22/h27-29H,3-10H2,1-2H3,(H,17,23)(H,18,24)(H,25,26)

InChI Key

YILWWVUXGMGOAM-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCNC(=O)CC(CC(=O)NCCCN(C(=O)C)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)N(CCCNC(=O)CC(CC(=O)NCCCN(C(=O)C)O)(C(=O)O)O)O

Appearance

Solid powder

Other CAS No.

35418-52-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Schizokinen; 3-[3-(Acetylhydroxyamino)propylcarbamoyl]-2-[3-(acetylhydroxyamino)propylcarbamoylmethyl]-2-hydroxypropionic acid; 4-[[3-(Acetylhydroxyamino)propyl]amino]-2-[2-[[3-(acetylhydroxyamino)propyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Schizokinen Biosynthesis Pathway in Bacillus megaterium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the schizokinen biosynthesis pathway in Bacillus megaterium. This compound is a hydroxamate-type siderophore produced by this bacterium to scavenge iron, an essential nutrient, from the environment. Understanding this pathway is critical for research in microbial physiology, and presents opportunities for novel drug development, particularly in the context of antimicrobial strategies and chelation therapies.

Introduction to this compound and its Significance

Bacillus megaterium, a Gram-positive, aerobic, spore-forming bacterium, produces two primary hydroxamate siderophores under iron-limiting conditions: this compound and N-deoxythis compound.[1][2][3] this compound, a dihydroxamate, is structurally composed of a central citric acid molecule symmetrically substituted with two residues of 1-amino-3-(N-hydroxyl-N-acetyl)-aminopropane.[4] Its primary role is to chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport into the bacterial cell.[3] Beyond its role in iron acquisition, this compound has been noted for its potential in the chelation of other metals, such as gallium(III), suggesting applications in the development of clinical diagnostic reagents.[5]

The this compound Biosynthesis Pathway: A Proposed Model

The complete enzymatic pathway for this compound biosynthesis in Bacillus megaterium has not been fully elucidated experimentally. However, based on homologous systems in other bacteria, a robust model can be proposed. The synthesis of this compound is a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. The most well-characterized analogous pathway is that of rhizobactin 1021 synthesis in Sinorhizobium meliloti, for which this compound is a direct precursor.[1][6] This pathway, along with findings from the heterologous expression of a this compound-producing gene cluster from Leptolyngbya sp.[7], provides a strong foundation for understanding this compound synthesis in B. megaterium.

The proposed pathway begins with precursors from central metabolism and involves a series of enzymatic modifications and condensations:

  • Formation of 1,3-Diaminopropane: The backbone of the hydroxamate side chains is 1,3-diaminopropane. This is likely synthesized from L-aspartic β-semialdehyde, which is derived from L-aspartate. The conversion involves a transamination and a decarboxylation step, catalyzed by enzymes homologous to RhbA (diaminobutanoate-2-oxoglutarate transaminase) and RhbB (diaminobutanoate decarboxylase) from the rhizobactin pathway.[6]

  • Hydroxylation and Acetylation: The terminal amino groups of 1,3-diaminopropane undergo hydroxylation and subsequent acetylation to form N-acetyl-N-hydroxy-1,3-diaminopropane. These steps are catalyzed by a hydroxylase (likely homologous to RhbE) and an acetyltransferase (homologous to RhbD).[6]

  • Condensation with Citric Acid: The final assembly of this compound involves the condensation of two molecules of N-acetyl-N-hydroxy-1,3-diaminopropane with one molecule of citric acid. This reaction is catalyzed by NIS synthetases, which are homologous to the IucA/IucC family of enzymes.[8] Specifically, an enzyme with IucA-like activity would catalyze the condensation of the first side chain with citrate, and an IucC-like enzyme would attach the second side chain.[8]

Putative Gene Cluster in Bacillus megaterium

While a specific gene cluster for this compound biosynthesis has not been definitively characterized in B. megaterium, genomic analysis of various strains, such as QM B1551 and DSM319, reveals the presence of genes homologous to those found in other this compound and rhizobactin producing organisms.[9] Researchers can identify candidate genes by performing homology searches (e.g., BLAST) against sequenced B. megaterium genomes using the protein sequences of the rhbA-F genes from S. meliloti or the lidA-F genes from Leptolyngbya sp. as queries.[7] The identification and functional characterization of this gene cluster in B. megaterium is a key area for future research.

Schizokinen_Biosynthesis_Pathway precursors L-Aspartate & L-Glutamate asp_semialdehyde L-Aspartic-β-semialdehyde precursors->asp_semialdehyde Multiple Steps diaminobutanoate 2,4-Diaminobutanoate asp_semialdehyde->diaminobutanoate RhbA homolog (Transaminase) diaminopropane 1,3-Diaminopropane diaminobutanoate->diaminopropane RhbB homolog (Decarboxylase) hydroxylated_dap N-hydroxy-1,3- diaminopropane diaminopropane->hydroxylated_dap RhbE homolog (Hydroxylase) acetylated_dap N-acetyl-N-hydroxy- 1,3-diaminopropane hydroxylated_dap->acetylated_dap RhbD homolog (Acetylase) intermediate Citryl-monoamide intermediate acetylated_dap->intermediate This compound This compound acetylated_dap->this compound citrate Citric Acid citrate->intermediate IucA homolog (Condensation) intermediate->this compound IucC homolog (Condensation)

Caption: Proposed this compound biosynthesis pathway in Bacillus megaterium.

Quantitative Data on this compound Production

The production of this compound by B. megaterium is significantly influenced by environmental conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of Carbon Source on Siderophore Production

Carbon SourceSiderophore Production (μmol g⁻¹ dry weight biomass)Reference
Glycerol1182[10]
Mannose251[10]
Fructose546 - 842[10]
Galactose546 - 842[10]
Glucose546 - 842[10]
Lactose546 - 842[10]
Maltose546 - 842[10]
Sucrose546 - 842[10]

Table 2: Effect of Aeration on Siderophore Production

ConditionEffect on Siderophore ProductionReference
Stirred CultureHigher production[10]
Static CultureDelayed and reduced production[10]

Experimental Protocols

This section details methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Siderophore Production and Quantification

Objective: To induce and quantify siderophore production by B. megaterium.

Protocol:

  • Culture Preparation: Inoculate B. megaterium in an iron-deficient medium, such as succinate medium.[4] For comparative studies, supplement the medium with different carbon sources as indicated in Table 1.

  • Incubation: Incubate the cultures at 30-37°C with vigorous shaking (for optimal aeration) for 24-48 hours.[4][10]

  • Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the supernatant, which contains the secreted siderophores.

  • Qualitative Detection (CAS Assay): Spot the supernatant onto a Chrome Azurol S (CAS) agar plate. The development of an orange halo around the spot against a blue background indicates the presence of siderophores.[11]

  • Hydroxamate-Specific Detection (Csaky Test): To specifically detect hydroxamate-type siderophores like this compound, perform the Csaky test on the supernatant. This colorimetric assay involves the oxidation of hydroxylamines (formed upon hydrolysis of hydroxamates) to nitrous acid, which then forms a colored azo dye.[11]

  • Quantitative Analysis (HPLC): For precise quantification, subject the supernatant to High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used.[10] The concentration of this compound can be determined by comparing the peak area to a standard curve generated with purified this compound.

Purification and Identification of this compound

Objective: To isolate and confirm the identity of this compound.

Protocol:

  • Large-Scale Culture: Grow B. megaterium in a large volume of iron-deficient medium to obtain a sufficient quantity of siderophore.

  • Purification: Purify this compound from the culture supernatant using chromatographic techniques. This may involve a combination of ion-exchange chromatography and gel filtration.[12]

  • Identification (LC-MS and NMR):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the purified fraction by LC-MS to determine the molecular weight of the compound. This compound has a molecular weight of 420 Da.[5]

    • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy on the purified sample to elucidate its chemical structure and confirm its identity as this compound.[5]

Genetic Manipulation of B. megaterium

Objective: To identify and validate the function of genes in the this compound biosynthesis pathway.

Protocol:

  • Transformation: Introduce foreign DNA (e.g., plasmids for gene knockout or complementation) into B. megaterium. A common method is protoplast transformation.[6] Alternatively, heat-shock transformation of chemically competent cells can be employed.[4][13]

  • Gene Knockout: To confirm the function of a candidate gene, create a markerless deletion mutant using techniques like CRISPR/Cas9-mediated genome editing, which has been adapted for use in Bacillus species.[14] This involves designing a guide RNA specific to the target gene and introducing it along with the Cas9 nuclease into the cells.

  • Phenotypic Analysis: Compare the siderophore production of the wild-type and mutant strains using the CAS assay and HPLC analysis. A loss of this compound production in the mutant would confirm the gene's involvement in the pathway.

  • Complementation: To further validate the gene's function, introduce a plasmid carrying the wild-type copy of the gene into the mutant strain. Restoration of this compound production would confirm that the observed phenotype was due to the specific gene knockout.

Experimental_Workflow start Start: Hypothesis - Gene X is involved in this compound biosynthesis gene_knockout Generate Gene X Knockout Mutant in B. megaterium (e.g., CRISPR/Cas9) start->gene_knockout culture Culture Wild-Type and Mutant Strains in Iron-Deficient Medium gene_knockout->culture cas_assay Qualitative Siderophore Detection (CAS Assay) culture->cas_assay Compare Phenotypes hplc Quantitative this compound Analysis (HPLC) culture->hplc Compare Phenotypes complementation Complementation: Introduce Wild-Type Gene X into Mutant hplc->complementation If production is abolished analyze_complemented Analyze Siderophore Production in Complemented Strain complementation->analyze_complemented conclusion Conclusion: Gene X is essential for this compound biosynthesis analyze_complemented->conclusion If production is restored

Caption: Experimental workflow for gene function validation.

Conclusion and Future Directions

The biosynthesis of this compound in Bacillus megaterium is a complex process that is beginning to be understood through comparative genomics and the study of homologous pathways in other bacteria. This technical guide provides a comprehensive overview of the current knowledge, including a proposed biosynthetic pathway, quantitative data on its production, and detailed experimental protocols for its investigation.

Future research should focus on the definitive identification and characterization of the this compound biosynthesis gene cluster in B. megaterium. This will involve the functional analysis of candidate genes through knockout and complementation studies. A thorough understanding of this pathway will not only advance our knowledge of microbial iron acquisition but also pave the way for the rational design of novel antimicrobial agents that target this essential process, and for the biotechnological production of this compound for various applications.

References

Unlocking Nature's Iron Chelators: A Technical Guide to the Identification and Analysis of the Schizokinen Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron, a crucial element for nearly all life, presents a paradox in biological systems: it is essential yet poorly soluble and potentially toxic. Microorganisms have evolved sophisticated iron acquisition systems, prominently featuring the secretion of high-affinity iron chelators known as siderophores. Schizokinen, a citrate-based dihydroxamate siderophore, is a key player in this process for numerous bacterial species, including cyanobacteria and members of the Bacillus genus. Understanding the genetic architecture and regulation of the this compound biosynthetic gene cluster is paramount for applications ranging from elucidating microbial ecology to developing novel therapeutics and biocontrol agents. This technical guide provides an in-depth overview of the methodologies for identifying, analyzing, and engineering the this compound gene cluster, with a focus on the well-characterized cluster from Leptolyngbya sp. PCC 7376.

Introduction to this compound

This compound is a siderophore produced by various bacteria to scavenge ferric iron (Fe³⁺) from the environment.[1] Its structure features a central citric acid backbone symmetrically linked to two 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane residues. This configuration, with two hydroxamate groups and an α-hydroxycarboxylate group, allows for the formation of a stable, hexadentate octahedral complex with Fe³⁺. Beyond its primary role in iron acquisition, this compound has been shown to chelate other metals, such as copper, potentially mitigating metal toxicity in some organisms.[2] The biosynthesis of this compound is not mediated by large, multi-domain non-ribosomal peptide synthetases (NRPS), but rather by the more compact NRPS-Independent Siderophore (NIS) synthetase pathway.[2]

Identification of the this compound Gene Cluster

The identification of the this compound biosynthetic gene cluster (BGC) is the foundational step in its study. A combination of bioinformatics and comparative genomics is typically employed.

Experimental Protocol: Genome Mining for the this compound BGC

This protocol outlines the in-silico identification of a putative this compound BGC using genomic data.

  • Obtain Genome Sequence: Acquire the complete or draft genome sequence of the target microorganism in FASTA format.

  • antiSMASH Analysis:

    • Navigate to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.

    • Upload the genome sequence.

    • Select the appropriate domain (Bacteria or Fungi).

    • Under "Analysis strictness," a "relaxed" setting can be beneficial for discovering novel cluster variations.

    • Enable all extra analysis features, particularly "KnownClusterBlast" to compare findings against the MIBiG (Minimum Information about a Biosynthetic Gene Cluster) repository of experimentally characterized clusters.

    • Execute the analysis.

  • Cluster Identification:

    • Examine the antiSMASH output for regions identified as "siderophore" or "NIS".

    • Look for a cluster containing core NIS synthetase genes, often homologous to iucA/iucC from the aerobactin pathway.[2]

    • A typical this compound cluster will also contain genes for precursor synthesis (e.g., aminotransferases, decarboxylases) and potentially transporters.

  • Homology Analysis:

    • Perform a BLASTp (Protein Basic Local Alignment Search Tool) analysis for each predicted protein in the cluster against databases like NCBI's non-redundant protein sequences (nr) and MIBiG.

    • Prioritize hits to known this compound, rhizobactin 1021, or aerobactin biosynthesis proteins. The lidA-F genes from Leptolyngbya sp. PCC 7376 serve as an excellent reference cluster (MIBiG accession: BGC0002633).[3]

The Leptolyngbya sp. PCC 7376 lid Gene Cluster

A putative this compound BGC, designated lid, was identified in the marine cyanobacterium Leptolyngbya sp. PCC 7376.[4][5] Heterologous expression of the first seven genes, lidA to lidF, in Escherichia coli resulted in the production of this compound, confirming their function.[4]

Gene (Locus Tag) Proposed Function Homology (e.g., Rhizobactin 1021 pathway)
lidA (Lepto7376_4147)L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferaserhbA
lidB (Lepto7376_4148)L-2,4-diaminobutyrate decarboxylaserhbB
lidC (Lepto7376_4149)NIS synthetase (IucA/IucC family)rhbC/rhbF
lidD (Lepto7376_4150)N-acetyltransferaserhbD
lidE (Lepto7376_4151)Amine monooxygenaserhbE
lidF (Lepto7376_4152)NIS synthetase (IucA/IucC family) with GNAT domainrhbF

Table 1: Annotated genes in the core this compound biosynthetic cluster from Leptolyngbya sp. PCC 7376 and their homologs in the rhizobactin 1021 pathway.[3][4]

G cluster_lid Leptolyngbya sp. PCC 7376 lid Cluster lidA lidA (Aminotransferase) lidB lidB (Decarboxylase) lidC lidC (NIS Synthetase) lidD lidD (N-acetyltransferase) lidE lidE (Monooxygenase) lidF lidF (NIS Synthetase)

Figure 1: Core this compound gene cluster (lidA-F) in Leptolyngbya sp. PCC 7376.

Functional Analysis of the this compound Gene Cluster

Functional validation of a putative BGC is crucial. This is typically achieved through heterologous expression and gene knockout experiments.

Experimental Protocol: Heterologous Expression in E. coli

This protocol describes the expression of the lidA-F gene cluster in E. coli to confirm this compound production.

  • Vector and Strain Selection:

    • Host Strain: E. coli BAP1, a strain engineered with a phosphopantetheinyl transferase (sfp) to activate carrier proteins, is suitable. Alternatively, a standard expression strain like E. coli BL21(DE3) can be co-transformed with a plasmid carrying sfp.

    • Expression Vector: A high-copy, inducible vector such as pET30a is appropriate.

  • Cloning:

    • Amplify the target gene cluster (lidA-F, ~10.5 kb) from Leptolyngbya sp. PCC 7376 genomic DNA using high-fidelity DNA polymerase. Due to the size, amplification may need to be performed in two or more overlapping fragments.

    • Utilize a seamless cloning method (e.g., Gibson Assembly, In-Fusion) to assemble the fragments into the linearized pET30a vector. Ensure the cluster is downstream of the T7 promoter.

    • Transform the final construct into the chosen E. coli expression host. Verify the sequence of the insert.

  • Expression and Culture:

    • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of iron-deficient medium (e.g., M9 minimal medium with no added iron).

    • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Extraction and Detection:

    • Centrifuge the culture to separate the supernatant and cell pellet. This compound is secreted, so the primary analysis will be on the supernatant.

    • Analyze the supernatant for siderophore activity using the Chrome Azurol S (CAS) assay.

G cluster_workflow Heterologous Expression Workflow cluster_pcr PCR Amplification genomic_dna Leptolyngbya gDNA pcr_frag1 Fragment 1 (lidA-D) genomic_dna->pcr_frag1 pcr_frag2 Fragment 2 (lidD-F) genomic_dna->pcr_frag2 vector pET30a Vector assembly Gibson Assembly vector->assembly pcr_frag1->assembly pcr_frag2->assembly recombinant_plasmid pET30a-lidA-F assembly->recombinant_plasmid transformation Transformation recombinant_plasmid->transformation ecoli E. coli BAP1 Host transformation->ecoli expression Induction (IPTG) in Iron-Deficient Medium ecoli->expression analysis CAS Assay & HPLC-MS/MS expression->analysis

Figure 2: Workflow for heterologous expression of the lidA-F gene cluster.
Experimental Protocol: Gene Knockout

Creating a knockout mutant in the native organism provides definitive proof of the gene cluster's function. This protocol is a generalized approach for cyanobacteria.

  • Construct Design: Design a knockout cassette containing an antibiotic resistance gene (e.g., spectinomycin resistance) flanked by homologous regions (~1 kb) upstream and downstream of the target gene/cluster.

  • Vector Assembly: Clone the flanking regions and the resistance cassette into a suicide or delivery vector that cannot replicate in the cyanobacterium.

  • Transformation: Introduce the knockout vector into the cyanobacterium (e.g., Anabaena sp.) via conjugation or electroporation.

  • Selection and Segregation: Select for transformants on antibiotic-containing media. Due to the polyploid nature of many cyanobacteria, multiple rounds of selection are required to ensure the knockout has segregated in all chromosome copies.

  • Verification: Confirm the gene knockout via PCR using primers that bind outside the flanking regions and sequencing.

  • Phenotypic Analysis: Grow the wild-type and mutant strains in iron-replete and iron-deficient media. Assess growth and perform CAS assays and HPLC analysis on the supernatant to confirm the loss of this compound production.

Purification and Quantification of this compound

Accurate characterization requires pure this compound. The following protocols outline its purification and quantification.

Experimental Protocol: this compound Purification

This protocol is adapted from the purification of heterologously expressed this compound.[4]

  • Culture Supernatant: Start with cell-free supernatant from a large-scale culture (as described in 3.1).

  • Solid Phase Extraction (Optional): For initial cleanup and concentration, the supernatant can be passed through a C18 solid-phase extraction cartridge. Elute with methanol.

  • Preparative HPLC:

    • System: A preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 20 g cartridge).

    • Mobile Phase:

      • Solvent A: Deionized Water

      • Solvent B: Methanol

    • Gradient: A linear gradient from 100% A to 100% B over 30-40 minutes.

    • Flow Rate: Approximately 10-20 mL/min.

    • Detection: Monitor at ~200 nm.

  • Fraction Collection and Analysis: Collect fractions across the gradient. Analyze each fraction for siderophore activity using the CAS assay.

  • Final Purification: Pool the active fractions, evaporate the solvent, and re-run on the same HPLC system with a shallower gradient to achieve high purity (>95%).

  • Verification: Confirm the identity and purity of the final product using UPLC-MS/MS and NMR spectroscopy. The expected mass for this compound is 420 Da, with a protonated ion [M+H]⁺ at m/z 421.[4]

Experimental Protocol: Chrome Azurol S (CAS) Assay for Quantification

The CAS assay is a colorimetric method to quantify total siderophore production.

  • CAS Assay Solution Preparation: Prepare the blue CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃ in a buffered solution.

  • Standard Curve: Prepare a standard curve using a known concentration of a reference siderophore (e.g., deferoxamine mesylate) or purified this compound.

  • Sample Measurement:

    • Mix the culture supernatant with the CAS assay solution (e.g., 1:1 v/v).

    • Incubate for a defined period (e.g., 20 minutes).

    • Measure the absorbance at 630 nm. The blue color fades as the siderophore removes iron from the CAS complex.

  • Quantification: Calculate the siderophore units or concentration in the sample by comparing its absorbance to the standard curve.

Organism Condition This compound Yield Reference
Anabaena sp.Iron-deficient cultureNot explicitly quantified, but production is induced.[6]
E. coli (lidA-F expression)Iron-deficient cultureSignificantly higher than native Leptolyngbya[4][7]
Anabaena flos aquaeOptimized conditionsYields are typically low, often only analytical quantities.A Four-Step Platform to Optimize Growth Conditions... (MDPI)

Table 2: Reported this compound Production. Note: Absolute quantitative data for this compound production is sparse in the literature, often described qualitatively or in relative terms.

Regulation of the this compound Gene Cluster

In many bacteria, iron-responsive gene expression is controlled by the Ferric Uptake Regulator (Fur) protein.

The Fur Regulatory Pathway

Under iron-replete conditions, intracellular Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of target genes. This binding physically blocks the RNA polymerase, repressing transcription. When iron levels are low, Fur does not bind Fe²⁺, its conformation changes, and it detaches from the Fur box, allowing for the transcription of siderophore biosynthesis and uptake genes.

The consensus Fur box sequence is a 19-bp palindrome, typically GATAATGATAATCATTATC, although variations exist.[8]

G cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2_high Fe²⁺ (High) Fur_protein_high Fur Protein Fe2_high->Fur_protein_high Binds Fur_Fe_complex Fur-Fe²⁺ Complex Fur_box_high Fur Box Fur_Fe_complex->Fur_box_high Binds RNAP_high RNA Polymerase Fur_Fe_complex->RNAP_high Blocks DNA_high Promoter lid_genes_high lidA-F Genes Transcription_Repressed Transcription REPRESSED RNAP_high->DNA_high Fe2_low Fe²⁺ (Low) Fur_protein_low Fur Protein (Inactive) DNA_low Promoter Fur_box_low Fur Box lid_genes_low lidA-F Genes Transcription_Active Transcription ACTIVE RNAP_low RNA Polymerase RNAP_low->DNA_low Binds RNAP_low->lid_genes_low Transcribes

Figure 3: Proposed Fur-mediated regulation of the this compound gene cluster.

Conclusion and Future Directions

The identification and analysis of the this compound gene cluster provide a window into the competitive world of microbial iron acquisition. The methodologies outlined in this guide—from in-silico genome mining to heterologous expression and regulatory analysis—form a comprehensive toolkit for researchers. The successful expression of the lidA-F cluster in E. coli not only validates its function but also opens avenues for the overproduction of this compound for industrial and medical applications, such as in novel drug delivery systems or as imaging agents for infections. Future research should focus on elucidating the functions of the remaining genes in larger this compound-like clusters, exploring the diversity of these clusters across different environments, and optimizing production yields to make this valuable siderophore more accessible.

References

The Unseen Architect of Iron Piracy: A Technical Guide to Schizokinen's Role in Bacterial Iron Acquisition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Espionage of a Key Siderophore for Researchers, Scientists, and Drug Development Professionals

In the relentless struggle for survival, bacteria have evolved sophisticated mechanisms to acquire essential nutrients. Among the most critical of these is iron, a metal vital for numerous cellular processes but scarcely available in the host environment. This technical guide illuminates the pivotal role of Schizokinen, a potent siderophore, in the intricate process of bacterial iron acquisition. We will explore its mechanism of action, the genetic regulation that governs its production, and the experimental methodologies used to study this fascinating molecule, providing a comprehensive resource for professionals in microbiology and drug development.

Introduction: this compound, the Iron Scavenger

This compound is a citrate-based dihydroxamate siderophore, a low-molecular-weight organic molecule with an exceptionally high affinity for ferric iron (Fe³⁺). Produced and secreted by a range of bacteria, including species of Bacillus and cyanobacteria, this compound acts as an extracellular iron scavenger. It chelates the scarce environmental iron, forming a stable Fe³⁺-Schizokinen complex that is then recognized and actively transported back into the bacterial cell. This process of "molecular piracy" is a crucial survival strategy, enabling bacteria to thrive in iron-limited environments, such as within a host organism. Understanding the intricacies of the this compound system offers a promising avenue for the development of novel antimicrobial agents that disrupt this essential pathway.

The this compound-Mediated Iron Acquisition Pathway

The acquisition of iron via this compound is a multi-step, highly regulated process involving biosynthesis, secretion, iron chelation, and re-uptake.

Biosynthesis: this compound is synthesized in the bacterial cytoplasm through a pathway independent of non-ribosomal peptide synthetases (NRPS). This NRPS-independent siderophore (NIS) synthetase pathway assembles this compound from citric acid and two molecules of 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane.

Secretion and Iron Chelation: Once synthesized, this compound is secreted into the extracellular environment. In this iron-poor milieu, its two hydroxamate groups and the α-hydroxycarboxylate group of its citrate backbone cooperatively bind to a ferric iron ion, forming a stable, hexadentate octahedral complex.

Uptake of the Fe³⁺-Schizokinen Complex: The ferric-Schizokinen complex is recognized with high specificity by TonB-dependent transporters (TBDTs), which are outer membrane receptors on the bacterial cell surface. Binding of the complex initiates a conformational change in the TBDT, which, powered by the TonB-ExbB-ExbD energy-transducing system, facilitates the translocation of the Fe³⁺-Schizokinen complex across the outer membrane. Once in the periplasm, the complex is bound by a periplasmic binding protein and transported across the inner membrane via an ABC (ATP-binding cassette) transporter.

Iron Release: Inside the cytoplasm, the iron is released from the this compound molecule, likely through a combination of reduction of Fe³⁺ to Fe²⁺ and/or enzymatic degradation of the siderophore. The now-available iron can be incorporated into various metabolic pathways and iron-containing proteins.

G cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Fe3_free Fe³⁺ (Free) Schizokinen_free This compound Fe_Schizokinen_complex Fe³⁺-Schizokinen Complex TBDT TonB-Dependent Receptor Fe_Schizokinen_complex->TBDT Binding PBP Periplasmic Binding Protein TBDT->PBP Translocation ABC_Transporter ABC Transporter PBP->ABC_Transporter Transport Fe2_int Fe²⁺ ABC_Transporter->Fe2_int Iron Release (Reduction) Schizokinen_recycled This compound (Recycled/Degraded) ABC_Transporter->Schizokinen_recycled Biosynthesis Biosynthesis (NIS Pathway) Biosynthesis->Schizokinen_free Secretion Metabolism Cellular Metabolism Fe2_int->Metabolism Schizokinen_freeFe3_free Schizokinen_freeFe3_free Schizokinen_freeFe3_free->Fe_Schizokinen_complex Chelation

This compound-Mediated Iron Uptake Pathway.

Genetic Regulation by the Ferric Uptake Regulator (Fur)

The biosynthesis of this compound and the expression of its transport machinery are tightly regulated by iron availability, primarily through the action of the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur dimerizes with its co-repressor, Fe²⁺, and binds to a specific DNA consensus sequence known as the "Fur box" located in the promoter region of its target genes. The Fur box in Bacillus subtilis is a 19-bp inverted repeat with the consensus sequence 5'-GATAATGATAATCATTATC-3'. When the Fur-Fe²⁺ complex is bound to the Fur box, it sterically hinders the binding of RNA polymerase, thereby repressing the transcription of the this compound biosynthesis and transport genes.

Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur. This apo-Fur protein is unable to bind to the Fur box, lifting the repression. RNA polymerase can then access the promoter and initiate transcription of the operon, leading to the production of this compound and its associated transporters. This elegant switch ensures that the energetically costly process of siderophore production is only activated when iron is scarce.

Fur_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe_ion_high Fe²⁺ Fur_protein_high Fur Protein Fe_ion_high->Fur_protein_high Fur_Fe_complex Fur-Fe²⁺ Complex Fur_protein_high->Fur_Fe_complex DNA_high Promoter -> Fur Box -> this compound Genes Fur_Fe_complex->DNA_high Binds to Fur Box Repression TRANSCRIPTION REPRESSED DNA_high->Repression Fur_protein_low Apo-Fur (Inactive) DNA_low Promoter -> Fur Box -> this compound Genes Transcription TRANSCRIPTION ACTIVATED DNA_low->Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->DNA_low Binds to Promoter

Fur-Mediated Regulation of this compound Biosynthesis.

Quantitative Data

The efficacy of a siderophore is determined by its affinity for iron and the kinetics of its transport. This compound exhibits impressive characteristics in both regards.

ParameterValueOrganism/ConditionReference
Fe³⁺ Affinity Constant (log Kf) 36.2In vitro[1]
Apparent Km (Fe³⁺-Schizokinen Uptake) 0.04 µMAnabaena sp.[2]
Vmax (Fe³⁺-Siderophore Uptake) 20 nmol Fe/mg protein/minAnabaena sp. 7120[3]

Note: The log Kf of 36.2 for this compound is remarkably high, exceeding that of the well-known clinical iron chelator Desferrioxamine B (log Kf = 30.6), highlighting its exceptional iron-binding capability.

Key Experimental Protocols

The study of this compound and other siderophores relies on a set of specialized biochemical and microbiological assays.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the principle of iron competition. The CAS dye forms a high-affinity blue-colored complex with Fe³⁺. In the presence of a siderophore, which has an even higher affinity for iron, the iron is stripped from the CAS dye, resulting in a color change from blue to orange/yellow.

Protocol:

  • Prepare CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Prepare an iron solution by dissolving 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Slowly add the iron solution to the CAS solution while stirring.

    • Slowly add the HDTMA solution to the CAS/iron mixture while stirring. The solution should turn blue.

    • Autoclave the final solution and store it in a dark, plastic bottle.

  • Prepare CAS Agar Plates (for qualitative analysis):

    • Prepare a suitable growth medium (e.g., iron-limited minimal medium) with 1.5% agar. Autoclave and cool to 50°C.

    • Add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar medium).

    • Pour the plates and allow them to solidify.

    • Inoculate the plates with the bacterial strains to be tested.

    • Incubate under appropriate conditions. A color change from blue to an orange/yellow halo around the colony indicates siderophore production.

  • Liquid Assay (for quantitative analysis):

    • Mix a sample of culture supernatant (containing the siderophore) with the CAS assay solution.

    • Incubate at room temperature for a specified time (e.g., 20-30 minutes).

    • Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (medium without bacteria) indicates the presence of siderophores.

CAS_Assay_Workflow Start Start Prepare_CAS_Solution Prepare Blue Fe-CAS-HDTMA Complex Start->Prepare_CAS_Solution Mix_Sample Mix with Bacterial Supernatant Prepare_CAS_Solution->Mix_Sample Competition Siderophore Competes for and Removes Fe³⁺ Mix_Sample->Competition Color_Change Color Changes from Blue to Orange/Yellow Competition->Color_Change Measure_Absorbance Measure Absorbance at 630 nm Color_Change->Measure_Absorbance Result Result Measure_Absorbance->Result Quantify Siderophore Production

Workflow for the quantitative CAS liquid assay.
⁵⁵Fe Uptake Assay

This radioisotope assay provides a direct measurement of iron transport into bacterial cells.

Protocol:

  • Cell Preparation: Grow bacteria in an iron-limited medium to induce the expression of iron uptake systems. Harvest the cells during the exponential growth phase by centrifugation, wash them with an iron-free buffer, and resuspend them to a specific cell density.

  • Preparation of ⁵⁵Fe-Siderophore Complex: Prepare the ferric-siderophore complex by mixing ⁵⁵FeCl₃ with an excess of purified this compound in a suitable buffer. Allow the mixture to incubate to ensure complete complex formation.

  • Uptake Experiment:

    • Initiate the uptake assay by adding the ⁵⁵Fe-Schizokinen complex to the cell suspension.

    • Incubate the mixture at the optimal growth temperature with shaking.

    • At various time points, withdraw aliquots of the cell suspension.

  • Termination and Washing:

    • Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane filter to separate the cells from the medium.

    • Quickly wash the filters with a cold wash buffer (e.g., containing a high concentration of non-radioactive FeCl₃ or a strong chelator like EDTA) to remove non-specifically bound extracellular ⁵⁵Fe.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of ⁵⁵Fe transported into the cells.

    • Calculate the rate of iron uptake (e.g., in pmol of Fe per mg of protein per minute).

Implications for Drug Development

The essentiality of the this compound-mediated iron acquisition system for many pathogenic bacteria makes it an attractive target for novel antimicrobial strategies. Potential approaches include:

  • "Trojan Horse" Strategy: Antibiotics can be chemically linked to this compound or its analogs. The bacteria, mistaking the conjugate for a source of iron, would actively transport the antibiotic into the cell, leading to targeted cell death.

  • Inhibition of Biosynthesis: Developing small molecule inhibitors that block the enzymes of the this compound biosynthesis pathway would prevent the bacteria from producing this crucial siderophore, effectively starving them of iron.

  • Receptor Blockade: Designing molecules that bind to the outer membrane receptors for the Fe³⁺-Schizokinen complex but are not transported would block the uptake of iron, leading to bacterial growth inhibition.

Conclusion

This compound is a highly efficient and tightly regulated component of the bacterial iron acquisition machinery. Its high affinity for iron, coupled with a specific and sensitive transport system, provides a significant advantage to bacteria in competitive, iron-limited environments. A thorough understanding of the molecular mechanisms underlying this compound's function, from its genetic regulation to its biochemical activity, is paramount for the development of innovative strategies to combat bacterial infections. The protocols and data presented in this guide serve as a foundational resource for researchers and drug developers aiming to exploit this critical bacterial pathway.

References

The Siderophore Schizokinen: A Technical Guide to its Discovery and Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizokinen is a dihydroxamate-type siderophore, a small, high-affinity iron-chelating compound produced by various bacteria to scavenge ferric iron (Fe³⁺) from the environment. First identified in Bacillus megaterium, it is also produced by cyanobacteria such as Anabaena sp. and has been isolated from natural environments like rice paddy soil.[1][2][3] Structurally, this compound is characterized by a citric acid backbone symmetrically substituted with two 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane residues.[1] This unique structure enables the formation of a stable, hexadentate octahedral complex with ferric iron, facilitating its transport into the microbial cell.[1] This guide provides a comprehensive overview of the discovery, structural elucidation, and key experimental protocols related to this compound.

Discovery and Production

This compound is biosynthesized by a variety of microorganisms, particularly under iron-deficient conditions.[1] Its production is a response to iron limitation, a common stressor in many microbial habitats. The biosynthesis of this compound proceeds through the NRPS-independent siderophore (NIS) synthetase pathway.[1] Notably, this compound also serves as an intermediate in the biosynthesis of another siderophore, rhizobactin 1021.[1][4] The production of this compound can be significantly influenced by environmental factors; for instance, the presence of citric acid in the growth medium has been observed to stimulate its production approximately five-fold in Anabaena.[1]

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and chemical methods. Techniques such as Electrospray Mass Spectrometry (ES-MS), tandem Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in elucidating its molecular formula and connectivity.[5][6] The structure reveals a central citrate moiety linked to two hydroxamate-containing side chains, which provide the oxygen donor atoms for iron coordination.[1][7]

Physicochemical and Binding Properties

The defining characteristic of this compound is its high affinity for ferric iron. This property is quantified by its stability constant. The coordination of this compound with iron(III) forms an octahedral complex involving six oxygen atoms from the two hydroxamate groups and the α-hydroxycarboxylate group of the citrate core.[1]

PropertyValueReference
Iron(III) Binding Affinity (log KFeIII) 36.2[1]
Metal Coordination Geometry cis-cis (with respect to the two chelating hydroxamates)[1]

Experimental Protocols

Detection of this compound Production: The Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal and widely used colorimetric method for detecting the production of siderophores, including this compound.

Principle: The assay is based on the high affinity of siderophores for iron. In the CAS assay solution, the dye Chrome Azurol S is complexed with Fe³⁺ and a detergent, forming a blue-colored complex. When a sample containing a siderophore is added, the siderophore removes the iron from the dye complex, causing a color change from blue to orange/yellow.

Protocol:

  • Preparation of CAS Agar Plates:

    • Prepare a basal growth medium appropriate for the microorganism being tested, ensuring it is iron-deficient.

    • Autoclave the medium and cool to 50°C.

    • Aseptically add the CAS assay solution to the molten agar to a final concentration of 10% (v/v).

    • Pour the plates and allow them to solidify.

  • Inoculation:

    • Inoculate the test microorganism onto the center of the CAS agar plate.

  • Incubation:

    • Incubate the plates under conditions suitable for the growth of the microorganism.

  • Observation:

    • The formation of an orange or yellow halo around the microbial growth against the blue background indicates siderophore production. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Isolation and Purification of this compound

The isolation and purification of this compound from culture supernatants typically involves a series of chromatographic steps.

Protocol:

  • Culture Growth: Grow the producing microorganism in a large volume of iron-deficient liquid medium.

  • Harvesting Supernatant: Separate the bacterial cells from the culture medium by centrifugation or filtration.

  • Initial Purification (e.g., Amberlite XAD-4 resin):

    • Pass the cell-free supernatant through a column packed with a non-polar resin like Amberlite XAD-4 to adsorb the siderophore.

    • Wash the column with distilled water to remove salts and other hydrophilic impurities.

    • Elute the siderophore from the resin using a solvent such as methanol.

  • Further Chromatographic Purification:

    • The crude extract can be further purified using a combination of techniques such as:

      • Gel Filtration Chromatography: To separate molecules based on size.

      • Ion-Exchange Chromatography: To separate molecules based on charge.

      • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For final purification and to assess purity.

Structural Analysis: Mass Spectrometry and NMR

Mass Spectrometry (MS):

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Used to determine the accurate molecular weight of the purified this compound.

  • Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and obtain information about its substructures, aiding in the confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. Comparison of the ¹H NMR spectrum of the isolated compound with published data for this compound is a key step in its identification.[5][8]

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Visualizations

This compound Biosynthesis Pathway

Schizokinen_Biosynthesis L_Glutamic_Acid L-Glutamic Acid Diaminopropane 1,3-Diaminopropane L_Glutamic_Acid->Diaminopropane Condensation L_Aspartic_beta_semialdehyde L-Aspartic β-semialdehyde L_Aspartic_beta_semialdehyde->Diaminopropane Condensation N4_hydroxy_1_aminopropane N⁴-hydroxy-1-aminopropane Diaminopropane->N4_hydroxy_1_aminopropane Hydroxylation & Acetylation This compound This compound N4_hydroxy_1_aminopropane->this compound Condensation (x2) Citric_Acid Citric Acid Citric_Acid->this compound Condensation (x2) Rhizobactin_1021 Rhizobactin 1021 This compound->Rhizobactin_1021 Further Modification

Caption: Biosynthetic pathway of this compound from precursor molecules.

Experimental Workflow for this compound Characterization

Schizokinen_Workflow Start Microbial Culture (Iron-deficient medium) CAS_Assay CAS Assay for Siderophore Detection Start->CAS_Assay Positive_Result Positive Result (Color Change) CAS_Assay->Positive_Result Negative_Result Negative Result CAS_Assay->Negative_Result Isolation Isolation & Purification (Chromatography) Positive_Result->Isolation Structural_Analysis Structural Analysis Isolation->Structural_Analysis MS Mass Spectrometry (ESI-MS, MS/MS) Structural_Analysis->MS NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR Identification Structure Confirmed: This compound MS->Identification NMR->Identification

Caption: Workflow for the detection, isolation, and structural elucidation of this compound.

References

A Technical Guide to Schizokinen-Producing Microorganisms in Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and competitive microbial ecosystems of the soil, the acquisition of essential nutrients is a primary driver of survival and proliferation. Iron, a critical cofactor for numerous cellular processes, is abundant in the Earth's crust but exists predominantly in its insoluble ferric (Fe³⁺) form, rendering it biologically unavailable. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores—low molecular weight, high-affinity iron-chelating molecules.

This technical guide focuses on schizokinen, a dihydroxamate siderophore produced by a diverse range of soil microorganisms. This compound plays a crucial role in the iron nutrition of its producers and has implications for microbial community dynamics, plant-microbe interactions, and potentially, for novel therapeutic applications. This document provides an in-depth overview of this compound-producing microorganisms, their prevalence in soil, the regulatory pathways governing this compound production and uptake, and detailed experimental protocols for their study.

This compound-Producing Microorganisms in Soil

This compound is produced by a variety of bacteria across different phyla, indicating its widespread importance in microbial iron acquisition. Notable producers identified in soil environments include:

  • Bacillus megaterium : A ubiquitous Gram-positive, endospore-forming bacterium commonly found in soil. It is known for its diverse metabolic capabilities and its role in nutrient cycling.

  • Rhizobium leguminosarum : A Gram-negative soil bacterium that forms symbiotic relationships with leguminous plants, where it fixes atmospheric nitrogen. Siderophore production is crucial for its survival in the competitive rhizosphere environment.[1]

  • Ralstonia solanacearum : A Gram-negative plant pathogen with a broad host range, causing bacterial wilt in many important crops. This compound production is a key factor in its virulence and ability to colonize plant vascular tissues.

  • Cyanobacteria : Various species of this phylum, including those of the genera Anabaena and Leptolyngbya, are known to produce this compound. As photosynthetic organisms, they are important primary producers in many soil and aquatic environments.

Quantitative Data on this compound Producers and Siderophore Concentrations in Soil

Quantifying the abundance of this compound-producing microorganisms and the concentration of this compound in soil is challenging due to the complexity of the soil matrix and the vast diversity of microbial life. However, studies on representative species and siderophores in general provide valuable insights.

Table 1: Population Densities of Known this compound-Producing Bacteria in Agricultural Soils

MicroorganismSoil Type/ConditionPopulation Density (CFU/g of soil)Reference(s)
Rhizobium leguminosarumPasture soils95 to >1 x 10⁸[2][3]
Rhizobium leguminosarumAgricultural loam10³ to 10⁸[4][5]
Bacillus megateriumInoculated agricultural soil~2 x 10⁸[1]

Table 2: Representative Concentrations of Siderophores in Soil Environments

Siderophore TypeSoil EnvironmentConcentration RangeReference(s)
General SiderophoresOutside the rhizosphereAs low as 10 nM
Hydroxamate SiderophoresForest soil solutionNot specified

Note: Specific concentration data for this compound in soil is scarce in the current literature. The data presented for general and other hydroxamate siderophores are for contextual purposes.

Signaling Pathways and Regulation

The biosynthesis and uptake of this compound are tightly regulated processes, primarily controlled by the intracellular iron status of the microorganism. The Ferric Uptake Regulator (Fur) protein is the master regulator of iron homeostasis in many bacteria.

Fur-Mediated Regulation of this compound Biosynthesis and Transport

The signaling pathway for the regulation of this compound is centered around the Fur protein, which acts as a transcriptional repressor in the presence of iron.

Fur_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2+ Fe²⁺ Fur_dimer Fur Dimer Fe2+->Fur_dimer Binds to Fur_Fe_complex Active Fur-Fe²⁺ Complex Fur_dimer->Fur_Fe_complex Forms Fur_box Fur Box (Promoter Region) Fur_Fe_complex->Fur_box Binds to SK_genes_repressed This compound Biosynthesis & Transport Genes Fur_box->SK_genes_repressed Represses Transcription Fur_dimer_inactive Inactive Fur Dimer Fur_box_free Fur Box (Promoter Region) Fur_dimer_inactive->Fur_box_free Dissociates from SK_genes_transcribed This compound Biosynthesis & Transport Genes Fur_box_free->SK_genes_transcribed Allows Transcription Transcription Transcription & Translation

Caption: Fur-mediated regulation of this compound gene expression.

Pathway Description:

  • High Iron Conditions: When intracellular iron levels are sufficient, Fe²⁺ ions act as a cofactor, binding to the Fur protein dimer. This binding induces a conformational change in Fur, activating it. The active Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box," located in the promoter region of the this compound biosynthesis and transport genes. This binding physically blocks RNA polymerase from initiating transcription, thus repressing the production of this compound and its transport machinery.

  • Low Iron Conditions: Under iron-limiting conditions, the intracellular Fe²⁺ concentration drops, and iron dissociates from the Fur protein. The apo-Fur (iron-free) dimer is inactive and has a low affinity for the Fur box. Consequently, it detaches from the DNA, allowing RNA polymerase to access the promoter and initiate the transcription of the this compound-related genes. This leads to the synthesis of the enzymes required for this compound production and the transport proteins necessary for the uptake of the ferric-schizokinen complex.

This compound Uptake and Iron Release

Once secreted, this compound scavenges ferric iron from the environment, forming a stable ferric-schizokinen complex. This complex is then recognized by specific receptors on the outer membrane of the bacterium.

Schizokinen_Uptake cluster_extracellular Extracellular Space cluster_membranes Cell Envelope cluster_cytoplasm Cytoplasm SK This compound Fe3 Fe³⁺ FeSK Ferric-Schizokinen Complex OMR Outer Membrane Receptor (~74 kDa) FeSK->OMR Binds to Periplasm Periplasm OMR->Periplasm Transport ABC_transporter ABC Transporter (e.g., YfhA/YfiYZ) Periplasm->ABC_transporter Transport Reductase Reductase ABC_transporter->Reductase Transport ATPase ATPase (e.g., YusV) ATPase->ABC_transporter Powers Fe2 Fe²⁺ Metabolism Cellular Metabolism Fe2->Metabolism Utilized in Reductase->Fe2 Reduces Fe³⁺ to Fe²⁺ SKFe3 SKFe3

Caption: Ferric-schizokinen uptake and iron release pathway.

Pathway Description:

  • Binding and Transport across the Outer Membrane: The ferric-schizokinen complex is recognized and bound by a specific high-affinity outer membrane receptor. In R. leguminosarum, an iron-repressible outer membrane protein of approximately 74 kDa has been identified as a putative receptor for ferric-schizokinen.[1] The transport across the outer membrane is an energy-dependent process, often involving the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptor.

  • Periplasmic Transport and Inner Membrane Translocation: Once in the periplasm, the ferric-schizokinen complex is bound by a periplasmic binding protein, which delivers it to an ATP-binding cassette (ABC) transporter in the inner membrane. In Bacillus subtilis, the YfhA/YfiYZ importer and the YusV ATPase are implicated in the transport of ferric-schizokinen across the cytoplasmic membrane.

  • Iron Release in the Cytoplasm: Inside the cytoplasm, the ferric iron is released from the this compound molecule. This is typically achieved through the reduction of Fe³⁺ to Fe²⁺ by a reductase enzyme, as Fe²⁺ has a much lower affinity for the siderophore. The released Fe²⁺ is then available for various metabolic processes, while the iron-free siderophore may be recycled or degraded.

Experimental Protocols

Isolation and Identification of this compound-Producing Microorganisms from Soil

This protocol outlines a general method for the isolation of potential this compound-producing bacteria from a soil sample, followed by screening for siderophore production.

Isolation_Workflow Soil_Sample 1. Soil Sample Collection Serial_Dilution 2. Serial Dilution (10⁻¹ to 10⁻⁶ in sterile saline) Soil_Sample->Serial_Dilution Plating 3. Plating on Nutrient-Rich Agar Serial_Dilution->Plating Incubation 4. Incubation (28-30°C, 24-72h) Plating->Incubation Colony_Isolation 5. Pure Colony Isolation Incubation->Colony_Isolation CAS_Assay 6. Siderophore Screening (Chrome Azurol S Assay) Colony_Isolation->CAS_Assay Positive_Isolates 7. Identification of Positive Isolates (16S rRNA sequencing, MALDI-TOF) CAS_Assay->Positive_Isolates

Caption: Workflow for isolation and screening of siderophore producers.

Methodology:

  • Soil Sample Collection: Collect approximately 10 g of soil from the desired location (e.g., rhizosphere of a specific plant) into a sterile container.

  • Serial Dilution:

    • Suspend 1 g of the soil sample in 9 mL of sterile 0.85% NaCl solution. Vortex vigorously for 2 minutes.

    • Perform a tenfold serial dilution series from 10⁻¹ to 10⁻⁶ by transferring 1 mL of the suspension to the next tube containing 9 mL of sterile saline.

  • Plating:

    • Spread 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto plates of a suitable nutrient-rich medium (e.g., Tryptic Soy Agar for general bacteria, or a specific medium for Rhizobia).

  • Incubation: Incubate the plates at 28-30°C for 24-72 hours, or until distinct colonies are visible.

  • Pure Colony Isolation: Select morphologically distinct colonies and streak them onto new agar plates to obtain pure cultures.

  • Siderophore Screening (Chrome Azurol S (CAS) Agar Assay):

    • Prepare CAS agar plates. This medium contains a dye complex (Chrome Azurol S, hexadecyltrimethylammonium bromide, and FeCl₃) that is blue.

    • Spot-inoculate the pure isolates onto the CAS agar plates.

    • Incubate at 28-30°C for 48-72 hours.

    • Siderophore production is indicated by a color change of the medium from blue to orange, yellow, or purple around the colony, which results from the siderophore chelating the iron from the dye complex.

  • Identification of Positive Isolates:

    • Isolates that produce a halo on CAS agar are potential siderophore producers.

    • Identify these isolates using molecular techniques such as 16S rRNA gene sequencing and/or MALDI-TOF mass spectrometry.

Extraction and Quantification of this compound from Soil (Representative Protocol)

This protocol is a representative method for the extraction and quantification of hydroxamate siderophores from soil using HPLC-MS. Optimization will be required for specific soil types and this compound analysis.

Methodology:

  • Extraction:

    • To 10 g of fresh soil, add 20 mL of a suitable extraction solvent (e.g., a mixture of water, methanol, and a chelating agent like 8-hydroxyquinoline to prevent metal-siderophore complexation).

    • Shake the mixture vigorously for 2 hours at room temperature.

    • Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm filter.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the filtered soil extract onto the cartridge.

    • Wash the cartridge with deionized water to remove salts and polar impurities.

    • Elute the siderophores with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of mobile phase for HPLC-MS analysis.

  • HPLC-MS/MS Quantification:

    • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Column: A C18 reversed-phase column is typically used for siderophore analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument, monitoring for specific precursor-to-product ion transitions for this compound. A high-resolution instrument can be used for accurate mass confirmation.

    • Quantification: Create a calibration curve using a purified this compound standard of known concentrations. Spike a blank soil extract with the standard to create a matrix-matched calibration curve to account for matrix effects.

Conclusion

This compound-producing microorganisms are integral components of the soil microbiome, playing a vital role in iron cycling and microbial community structure. Understanding the distribution of these organisms, the environmental factors influencing this compound production, and the intricate regulatory networks governing its biosynthesis and uptake is essential for a comprehensive view of soil microbial ecology. The methodologies and data presented in this guide provide a foundation for researchers and scientists to further investigate the role of this compound in soil environments and explore its potential in agricultural and pharmaceutical applications. Further research is needed to obtain more precise quantitative data on this compound concentrations in various soil types and to elucidate the full diversity of this compound-producing microorganisms.

References

An In-depth Technical Guide to Schizokinen-Mediated Iron Transport

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms governing iron acquisition in various bacteria through the siderophore schizokinen. It details the biosynthesis of this compound, the multi-step transport of the ferric-schizokinen complex across the bacterial cell envelope, and the experimental methodologies used to elucidate these pathways.

Introduction: The Role of this compound in Iron Homeostasis

Iron is a critical micronutrient for nearly all living organisms, serving as a cofactor in essential metabolic processes such as respiration and DNA synthesis. However, its bioavailability is extremely low in aerobic environments due to the formation of insoluble ferric (Fe³⁺) hydroxides. To overcome this limitation, many microorganisms synthesize and secrete low-molecular-weight, high-affinity iron chelators known as siderophores.[1][2]

This compound is a citrate-based dihydroxamate siderophore produced by a diverse range of bacteria, including Bacillus megaterium and various cyanobacteria like Anabaena and Leptolyngbya.[3][4][5] It efficiently scavenges extracellular Fe³⁺, and the resulting ferric-schizokinen complex is then recognized and internalized by specific, high-affinity transport systems.[6] Understanding this mechanism is crucial for insights into microbial physiology, pathogenesis, and for the development of novel antimicrobial strategies that target these essential iron acquisition pathways.[7][8]

Molecular Structure and Iron Chelation

This compound's structure is central to its function as an iron scavenger. It is chemically classified as a dihydroxamate-type siderophore.[9]

  • Core Structure: The molecule features a central citric acid backbone.[9]

  • Chelating Arms: Two 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane residues are symmetrically attached to the citrate core via amide linkages.[9][10]

  • Coordination Chemistry: The iron-chelating functional groups are the two distal hydroxamate moieties and the α-hydroxycarboxylate group of the citrate backbone. These six coordination sites (hexadentate) form a stable octahedral complex with a single ferric iron (Fe³⁺) atom.[1][9] This high-affinity binding is essential for sequestering iron from the environment and from host iron-binding proteins.

Biosynthesis of this compound

This compound synthesis occurs through a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase pathway, distinct from the large, modular NRPS enzymes that build peptide-based siderophores.[1][9] The pathway has been elucidated through genetic and biochemical studies, notably by its relation to the biosynthesis of rhizobactin 1021, for which this compound is a direct precursor.[1][9][11]

Key Biosynthetic Steps:

  • The pathway initiates with L-glutamic acid and L-aspartic β-semialdehyde.[1][9]

  • These precursors are converted to 1,3-diaminopropane.[1][11]

  • Subsequent hydroxylation and acetylation steps yield N⁴-hydroxy-1-aminopropane.[1][9]

  • Finally, two molecules of N⁴-hydroxy-1-aminopropane are condensed with a single molecule of citric acid to form the symmetric this compound molecule.[1][9]

Genetic clusters responsible for this compound biosynthesis have been identified. In Anabaena sp. PCC 7120, a cluster including genes all0390, all0392, all0393, and all0394 shows similarity to the rhizobactin 1021 biosynthesis genes.[1] In Leptolyngbya sp. PCC 7376, a gene cluster containing lidA to lidF was shown to produce this compound when heterologously expressed in E. coli.[4][10] The expression of these biosynthetic genes is tightly regulated and typically induced under iron-limiting conditions.[1]

G cluster_main This compound Biosynthesis Pathway (NIS) precursors L-Glutamic Acid + L-Aspartic β-semialdehyde diaminopropane 1,3-Diaminopropane precursors->diaminopropane Multiple Steps (e.g., rhbA, rhbB) hydroxylated N⁴-hydroxy-1-aminopropane diaminopropane->hydroxylated Hydroxylation & Acetylation (e.g., rhbD, rhbE) This compound This compound hydroxylated->this compound Condensation (NIS Synthetase, e.g., rhbF/lidF) citrate Citric Acid citrate->this compound Condensation (NIS Synthetase, e.g., rhbF/lidF)

Fig. 1: Simplified biosynthetic pathway of this compound.

Mechanism of Ferric-Schizokinen Transport

The uptake of iron via this compound is an active transport process that involves a series of proteins spanning the bacterial cell envelope. The general mechanism, outlined below, is based on models for siderophore transport in both Gram-negative and Gram-positive bacteria.

  • Outer Membrane Recognition and Transport: The ferric-schizokinen complex is first recognized by a specific TonB-dependent outer membrane receptor (OMR).[9] In the cyanobacterium Anabaena sp., this transporter has been identified as Alr0397 (also named SchT).[9] This transport step is energy-dependent, relying on the proton motive force of the inner membrane, which is transduced to the outer membrane by the TonB-ExbB-ExbD protein complex.

  • Periplasmic Shuttling: In Gram-negative bacteria, after translocation across the outer membrane, the ferric-schizokinen complex is captured by a high-affinity periplasmic binding protein (PBP). This PBP then shuttles the complex to an inner membrane transporter.

  • Inner Membrane Translocation: The final step of uptake into the cytoplasm is mediated by an ATP-binding cassette (ABC) transporter. This multi-protein complex typically consists of two transmembrane permease domains and two cytoplasmic nucleotide-binding domains (NBDs) that hydrolyze ATP to power the translocation of the ferric-siderophore complex across the inner membrane.[12] In Anabaena, transport was shown to be blocked by ATPase inhibitors, confirming its reliance on ATP.[6]

  • Intracellular Iron Release: Once inside the cytoplasm, the iron must be released from the this compound molecule to be utilized by the cell. This is generally accomplished by the reduction of Fe³⁺ to Fe²⁺, a process that lowers the affinity of the iron for the siderophore, causing it to be released. The now iron-free siderophore can then be recycled or degraded.

G cluster_env Extracellular cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm a Fe3 Fe³⁺ p1 Fe3->p1 Sch This compound Sch->p1 OMR Outer Membrane Receptor (SchT) p2 OMR->p2 PBP Periplasmic Binding Protein p3 PBP->p3 ABC ABC Transporter (Permeases) p4 ABC->p4 ATPase ATPase ATPase->ABC ATP -> ADP+Pi Fe2 Fe²⁺ Util Cellular Metabolism Fe2->Util p1->OMR Ferric-Schizokinen Complex p2->PBP p3->ABC p4->Fe2 Iron Release (Reduction) p5

Fig. 2: General mechanism of ferric-schizokinen transport in Gram-negative bacteria.

Quantitative Data on Transport

Quantitative analysis of transport kinetics provides insight into the efficiency and affinity of the uptake system. While extensive kinetic data is not widely published, key studies have established important parameters for the ferric-schizokinen transport system.

ParameterValueOrganismCondition/NotesCitation
Apparent Kₘ0.04 µMAnabaena sp.Describes the substrate concentration at which the transport rate is half of Vₘₐₓ.[6]
Iron Uptake~6x higherBacillus megaterium SK11Compares iron uptake from this compound-iron vs. Desferal-iron, showing system specificity.[13]
pFe³⁺26.8N/AThe pFe³⁺ value indicates the iron chelation efficiency at pH 7.4; a higher value signifies stronger binding.[14]

Key Experimental Protocols

The study of this compound-mediated iron transport relies on a combination of biochemical, genetic, and analytical techniques.

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.

Methodology:

  • Culture Preparation: Bacteria are grown in iron-deficient media to induce siderophore production. The culture is then centrifuged to obtain a cell-free supernatant.

  • Reagent Preparation: The CAS assay solution is prepared, containing the dye Chrome Azurol S, iron (FeCl₃), and a detergent (HDTMA). This forms a stable, blue-colored ternary complex.

  • Assay Reaction: The cell-free supernatant containing this compound is mixed with the blue CAS reagent.

  • Detection: this compound, having a higher affinity for iron than CAS, removes the iron from the dye complex. This causes a color change from blue to orange/purple.

  • Quantification: The change in absorbance is measured spectrophotometrically at ~630 nm. The amount of siderophore is quantified by comparing the absorbance change to a standard curve.[15]

G cluster_workflow Workflow: CAS Shuttle Assay start Start: Grow Bacteria in Low-Iron Medium supernatant Collect Cell-Free Supernatant start->supernatant mix Mix Supernatant with Blue CAS Reagent supernatant->mix incubate Incubate mix->incubate color_change Observe Color Change (Blue -> Orange/Purple) incubate->color_change measure Measure Absorbance at 630 nm color_change->measure quantify Quantify Siderophore Concentration measure->quantify end End quantify->end

Fig. 3: Experimental workflow for the CAS assay.

This assay directly measures the uptake of iron into bacterial cells using a radioactive isotope, typically ⁵⁹Fe.

Methodology:

  • Cell Preparation: Bacteria are grown under iron-limiting conditions to ensure the iron transport systems are highly expressed. Cells are then harvested, washed, and resuspended in a suitable buffer.

  • Substrate Preparation: Radioactive ⁵⁹FeCl₃ is complexed with purified this compound to form ⁵⁹Fe-schizokinen.

  • Uptake Initiation: The ⁵⁹Fe-schizokinen complex is added to the cell suspension to start the transport reaction. The incubation is carried out at a physiological temperature.

  • Time Course Sampling: Aliquots of the cell suspension are removed at various time points (e.g., 0, 1, 3, 5, 10 minutes).

  • Uptake Termination: The transport in each aliquot is stopped rapidly, typically by vacuum filtration through a membrane filter followed by immediate washing with a cold buffer to remove non-internalized ⁵⁹Fe-schizokinen.

  • Detection: The radioactivity retained on the filters (representing internalized iron) is measured using a scintillation counter.

  • Data Analysis: The rate of iron uptake is calculated and can be used to determine kinetic parameters like Kₘ and Vₘₐₓ.[3][13]

G cluster_workflow Workflow: Radioactive Iron Uptake Assay start Start: Prepare Low-Iron Bacterial Culture prepare_sub Prepare ⁵⁹Fe-Schizokinen Substrate start->prepare_sub incubate Incubate Cells with ⁵⁹Fe-Schizokinen start->incubate prepare_sub->incubate sample Take Samples Over Time incubate->sample stop Stop Transport & Wash Cells via Filtration sample->stop measure Measure Radioactivity (Scintillation Counting) stop->measure analyze Calculate Uptake Rate and Kinetics measure->analyze end End analyze->end

Fig. 4: Experimental workflow for a radioactive iron uptake assay.

Conclusion and Future Directions

The this compound-mediated iron transport system is a highly specific and efficient mechanism that is vital for the survival of many bacterial species. Its core components—a NIS biosynthesis pathway, a TonB-dependent outer membrane receptor, and an inner membrane ABC transporter—represent a coordinated solution to the challenge of iron scarcity. For drug development professionals, each stage of this pathway presents a potential target for novel "Trojan horse" antibiotic strategies, where antimicrobial agents are conjugated to siderophores to gain entry into the bacterial cell, or for the development of inhibitors that block this essential nutrient supply chain. Future research will likely focus on the high-resolution structural characterization of the transport proteins and the intricate regulatory networks that control this critical microbial iron acquisition system.

References

A Technical Guide to the Regulation of Schizokinen Production Under Iron Limitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms governing the production of schizokinen, a dihydroxamate-type siderophore, in response to iron availability. It details the biosynthetic pathway, the central role of the Ferric Uptake Regulator (Fur) protein, and the experimental methodologies used to investigate this regulatory network.

The this compound Biosynthesis Pathway

This compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway.[1] The biosynthesis begins with the condensation of two molecules of 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane with a central molecule of citric acid.[2] This pathway is an intermediate in the synthesis of rhizobactin 1021 in organisms like Sinorhizobium meliloti.[1]

The genes responsible for this pathway are typically organized in operons. For instance, in Leptolyngbya sp. PCC 7376, a gene cluster designated lidA to lidF has been identified and confirmed through heterologous expression in E. coli to produce this compound.[3][4][5][6] This cluster is homologous to the rhbA-F genes in Sinorhizobium meliloti, which are involved in rhizobactin 1021 synthesis.[3]

The proposed functions of the enzymes in this pathway, based on homology, are as follows:

  • RhbA/LidA: Diaminobutanoate-2-oxoglutarate transaminase

  • RhbB/LidB: Diaminobutanoate decarboxylase, producing 1,3-diaminopropane

  • RhbE/LidE: Oxidation of an amino group of 1,3-diaminopropane

  • RhbD/LidD: Acetylase activity

  • RhbC/LidC & RhbF/LidF: Condensation reactions that attach the two modified aminopropane molecules to citric acid.[1]

G cluster_precursors Precursors cluster_intermediates Intermediate Steps cluster_product Final Product glutamic_acid L-Glutamic Acid diaminobutanoate 2,4-Diaminobutanoate glutamic_acid->diaminobutanoate RhbA/LidA aspartic_semialdehyde L-Aspartic β-semialdehyde aspartic_semialdehyde->diaminobutanoate RhbA/LidA citric_acid Citric Acid This compound This compound citric_acid->this compound RhbC/LidC, RhbF/LidF diaminopropane 1,3-Diaminopropane diaminobutanoate->diaminopropane RhbB/LidB hydroxylated_diaminopropane Hydroxylated 1,3-Diaminopropane diaminopropane->hydroxylated_diaminopropane RhbE/LidE acetylated_hydroxylated_diaminopropane N-acetyl-N-hydroxy- aminopropane hydroxylated_diaminopropane->acetylated_hydroxylated_diaminopropane RhbD/LidD acetylated_hydroxylated_diaminopropane->this compound RhbC/LidC, RhbF/LidF G cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe_high Fe²⁺ (High) Fur_protein_high Fur Protein Fe_high->Fur_protein_high binds Fur_Fe_complex Fur-Fe²⁺ Complex Fur_protein_high->Fur_Fe_complex Fur_box_high Fur Box Fur_Fe_complex->Fur_box_high binds Transcription_blocked Transcription Blocked Fur_Fe_complex->Transcription_blocked causes Schizo_genes_high This compound biosynthesis genes Fur_box_high->Schizo_genes_high Fe_low Fe²⁺ (Low) Fur_protein_low Apo-Fur (inactive) Fe_low->Fur_protein_low dissociates Fur_box_low Fur Box Fur_protein_low->Fur_box_low cannot bind Schizo_genes_low This compound biosynthesis genes Fur_box_low->Schizo_genes_low Transcription_active Transcription Active Schizo_genes_low->Transcription_active allows Schizokinen_prod This compound Production Transcription_active->Schizokinen_prod leads to G start Start prep_cultures Prepare Bacterial Cultures (Iron-replete vs. Iron-depleted) start->prep_cultures spot_plates Spot Cultures onto CAS Agar Plates prep_cultures->spot_plates incubate Incubate Plates (24-72 hours) spot_plates->incubate observe Observe for Halo Formation (Orange/Yellow Zone) incubate->observe measure Measure Diameters (Halo and Colony) observe->measure analyze Calculate Siderophore Index (Halo/Colony Ratio) measure->analyze end End analyze->end G start Start construct_strain Construct Reporter Strain (Promoter-lacZ fusion) start->construct_strain grow_cultures Grow Reporter Strain (Low vs. High Iron) construct_strain->grow_cultures harvest_lyse Harvest and Lyse Cells grow_cultures->harvest_lyse add_onpg Add ONPG Substrate harvest_lyse->add_onpg incubate_stop Incubate, then Stop Reaction (with Na₂CO₃) add_onpg->incubate_stop measure_abs Measure Absorbance (A₄₂₀ and OD₆₀₀) incubate_stop->measure_abs calculate Calculate Miller Units measure_abs->calculate end End calculate->end G start Start prep_probe Prepare Labeled DNA Probe (Promoter with Fur Box) start->prep_probe purify_fur Purify Fur Protein start->purify_fur binding_reaction Incubate Probe with Fur Protein (± Competitors, + Cofactor) prep_probe->binding_reaction purify_fur->binding_reaction run_gel Run on Non-denaturing Polyacrylamide Gel binding_reaction->run_gel detect_bands Transfer and Detect Bands (e.g., Autoradiography) run_gel->detect_bands analyze_shift Analyze for Mobility Shift (Free vs. Bound DNA) detect_bands->analyze_shift end End analyze_shift->end

References

Schizokinen as a Precursor for Rhizobactin 1021 Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rhizobactin 1021, a dihydroxamate siderophore produced by the nitrogen-fixing bacterium Sinorhizobium meliloti, plays a significant role in iron acquisition. This technical guide provides an in-depth overview of the biosynthesis of rhizobactin 1021, with a central focus on the role of its precursor, schizokinen. The biosynthesis is orchestrated by the rhbABCDEF operon, which is tightly regulated by iron availability through the transcriptional activator RhrA. While the pathway leading to this compound is relatively well-understood, the enzymatic conversion of this compound to rhizobactin 1021 remains an area of active investigation. This document details the genetic organization, proposed enzymatic functions, regulatory mechanisms, and available experimental methodologies relevant to the study of this important biosynthetic pathway. The provided diagrams, data tables, and experimental protocols are intended to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.

Introduction

Iron is an essential micronutrient for most living organisms, serving as a cofactor in a multitude of vital enzymatic reactions. However, its bioavailability in the environment is often limited. To overcome this challenge, many bacteria synthesize and secrete high-affinity iron-chelating molecules known as siderophores. Rhizobactin 1021 is a notable siderophore produced by Sinorhizobium meliloti, a bacterium known for its symbiotic relationship with leguminous plants. The structure of rhizobactin 1021 is unique, featuring a citrate backbone linked to two modified 1,3-diaminopropane units, one of which is acylated with a trans-2-decenoic acid tail, rendering the molecule amphiphilic. This compound, a simpler siderophore, acts as the direct precursor to rhizobactin 1021.[1][2] This guide elucidates the molecular details of this biosynthetic conversion and the broader pathway.

The Rhizobactin 1021 Biosynthetic Pathway

The biosynthesis of rhizobactin 1021 is a multi-step process involving the products of the rhbABCDEF gene cluster. The pathway commences with the synthesis of the precursor 1,3-diaminopropane, which is then modified and coupled to a citrate molecule to form this compound. The final step, which is not yet fully characterized, involves the addition of a decenoic acid moiety to this compound to yield rhizobactin 1021.

Genetic Organization

The genes responsible for rhizobactin 1021 biosynthesis are organized into an operon, rhbABCDEF, located on the pSymA megaplasmid in Sinorhizobium meliloti 2011.[3][4] This operon is co-regulated with the rhtA gene, which encodes the outer membrane receptor for ferric-rhizobactin 1021, and rhrA, which encodes a transcriptional activator.[3][4]

Proposed Enzymatic Functions

While detailed kinetic data for the Rhb enzymes are not currently available in the literature, their putative functions have been inferred from sequence homology to other known enzymes.

GeneProteinProposed FunctionEC Number (if assigned)
rhbARhbADiaminobutanoate-2-oxoglutarate transaminase2.6.1.76[1]
rhbBRhbBDiaminobutanoate decarboxylase4.1.1.86[1]
rhbCRhbCCondensation enzyme (IUC family)Unclassified[1]
rhbDRhbDAcetylaseUnclassified[1]
rhbERhbEMonooxygenase (hydroxylation of 1,3-diaminopropane)Unclassified[1]
rhbFRhbFCondensation enzyme (IUC family)Unclassified[1]
UnknownUnknownAcyltransferase (conversion of this compound to rhizobactin 1021)Unknown

Note: The enzyme responsible for the final acylation step to form rhizobactin 1021 from this compound has not yet been identified.[1]

Biosynthetic Pathway Diagram

Rhizobactin_Biosynthesis cluster_precursor Precursor Synthesis cluster_modification Modification and Condensation cluster_final Final Assembly L-aspartate L-aspartate 2,4-diaminobutanoate 2,4-diaminobutanoate L-aspartate->2,4-diaminobutanoate RhbA 1,3-diaminopropane 1,3-diaminopropane 2,4-diaminobutanoate->1,3-diaminopropane RhbB N-hydroxy-1,3-diaminopropane N-hydroxy-1,3-diaminopropane 1,3-diaminopropane->N-hydroxy-1,3-diaminopropane RhbE N-acetyl-N-hydroxy-1,3-diaminopropane N-acetyl-N-hydroxy-1,3-diaminopropane N-hydroxy-1,3-diaminopropane->N-acetyl-N-hydroxy-1,3-diaminopropane RhbD This compound This compound N-acetyl-N-hydroxy-1,3-diaminopropane->this compound RhbC, RhbF Citrate Citrate Citrate->this compound Rhizobactin_1021 Rhizobactin_1021 This compound->Rhizobactin_1021 Unknown Enzyme trans-2-decenoic acid trans-2-decenoic acid trans-2-decenoic acid->Rhizobactin_1021 Regulation_Pathway cluster_conditions Environmental Conditions cluster_regulation Regulatory Cascade cluster_genes Target Genes Iron_Low Low Iron RhrA_active RhrA (active) Iron_Low->RhrA_active activates Iron_High High Iron RhrA_inactive RhrA (inactive) Iron_High->RhrA_inactive maintains inactive state rhb_operon rhbABCDEF operon RhrA_active->rhb_operon activates transcription rhtA_gene rhtA gene RhrA_active->rhtA_gene activates transcription Rhizobactin_1021_Synth Rhizobactin_1021_Synth rhb_operon->Rhizobactin_1021_Synth encodes biosynthesis enzymes Rhizobactin_1021_Transport Rhizobactin_1021_Transport rhtA_gene->Rhizobactin_1021_Transport encodes transporter

References

Schizokinen in Cyanobacteria: A Technical Guide to its Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizokinen, a hydroxamate-type siderophore, plays a pivotal role in the iron acquisition strategies of a diverse range of cyanobacteria. In the iron-limited environments that cyanobacteria often inhabit, the production and uptake of this compound are critical for sustaining essential metabolic processes, including photosynthesis and nitrogen fixation. This technical guide provides an in-depth examination of the biological functions of this compound in cyanobacteria, detailing its biosynthesis, transport, and regulation. Furthermore, it explores its dual role in copper detoxification. The guide includes a compilation of available quantitative data, detailed experimental protocols for its detection and analysis, and visual representations of the key pathways involved. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development investigating cyanobacterial iron metabolism and siderophore-based therapeutic strategies.

Introduction

Iron is an essential micronutrient for almost all living organisms, acting as a cofactor in numerous vital enzymatic reactions. For cyanobacteria, which are responsible for a significant portion of global primary production, iron is particularly crucial for the components of the photosynthetic and respiratory electron transport chains, as well as for nitrogen fixation. However, in many aquatic environments, the bioavailability of iron is extremely low due to the insolubility of ferric (Fe(III)) iron at neutral pH. To overcome this limitation, many cyanobacteria have evolved sophisticated iron acquisition systems, central to which is the production of siderophores.

This compound is a citrate-based hydroxamate siderophore that has been identified in various cyanobacterial genera, including Anabaena and Leptolyngbya.[1] It efficiently chelates Fe(III) in the extracellular environment, forming a stable complex that can then be recognized and transported into the cell. Recent studies have also suggested a role for this compound in mitigating copper toxicity, highlighting its multifunctional nature in cyanobacterial metal homeostasis.[2] This guide will delve into the molecular mechanisms underpinning the biological functions of this compound in cyanobacteria.

Biosynthesis of this compound

The biosynthesis of this compound in cyanobacteria proceeds via a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase system. This pathway is distinct from the large, modular NRPS enzymes that synthesize many other siderophores. The core genetic locus for this compound biosynthesis often includes an operon containing genes homologous to the iucA/iucC and lidA-F gene clusters.[1][3]

The key enzymatic steps involve the condensation of two molecules of N-hydroxy-N-acetyl-cadaverine with a central citrate molecule. While the precise enzymatic machinery can vary between species, the fundamental pathway is conserved.

Key Enzymes in this compound Biosynthesis
  • IucA/LidA-like proteins: These enzymes are homologous to synthetases involved in the biosynthesis of similar siderophores like aerobactin. They are responsible for the initial activation and condensation reactions.

  • IucC/LidC-like proteins: These proteins are typically involved in the subsequent acylation and modification steps.

  • Other associated enzymes: The biosynthetic cluster often contains genes encoding for precursor synthesis, such as lysine/ornithine decarboxylases and hydroxylases.

Biosynthesis Pathway Diagram

Schizokinen_Biosynthesis cluster_precursor Precursor Synthesis cluster_assembly Assembly Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase N_hydroxy_cadaverine N-hydroxy- cadaverine Cadaverine->N_hydroxy_cadaverine Hydroxylase N_acetyl_N_hydroxy_cadaverine N-acetyl-N-hydroxy- cadaverine N_hydroxy_cadaverine->N_acetyl_N_hydroxy_cadaverine Acetyltransferase Intermediate Citryl-N-acetyl- N-hydroxy-cadaverine N_acetyl_N_hydroxy_cadaverine->Intermediate This compound This compound N_acetyl_N_hydroxy_cadaverine->this compound Citrate Citrate Citrate->Intermediate IucA/LidA-like (Condensation) Intermediate->this compound IucC/LidC-like (Condensation)

Caption: Proposed biosynthetic pathway of this compound in cyanobacteria.

Iron Transport and Uptake

Once secreted, this compound binds to extracellular Fe(III) with high affinity. The resulting Fe(III)-schizokinen complex is then recognized by specific receptors on the outer membrane of the cyanobacterial cell.

Outer Membrane Transport

The transport of the Fe(III)-schizokinen complex across the outer membrane is an energy-dependent process mediated by TonB-dependent transporters (TBDTs). These transporters form a channel through the outer membrane and utilize the proton motive force of the inner membrane, transduced by the TonB-ExbB-ExbD complex, to actively transport the siderophore-iron complex into the periplasm. In Anabaena sp. PCC 7120, a specific TBDT, SchT, has been identified as the transporter for Fe(III)-schizokinen.

Periplasmic and Inner Membrane Transport

Following translocation into the periplasm, the Fe(III)-schizokinen complex is bound by a periplasmic binding protein, which then delivers it to an ATP-binding cassette (ABC) transporter in the inner membrane. This ABC transporter facilitates the final step of uptake into the cytoplasm.

Iron Release

Inside the cytoplasm, iron is released from the this compound complex, likely through a reduction of Fe(III) to the more soluble Fe(II) by a ferric reductase. The iron-free siderophore can then potentially be recycled and secreted back out of the cell.

Iron Transport Pathway Diagram

Iron_Transport Fe(III)-Schizokinen Uptake Pathway cluster_extracellular Extracellular Space cluster_membranes Cell Envelope cluster_cytoplasm Cytoplasm Fe3_free Fe(III) Fe_this compound Fe(III)-Schizokinen Complex Fe3_free->Fe_this compound Schizokinen_free This compound Schizokinen_free->Fe_this compound TBDT TonB-dependent Transporter (TBDT) Fe_this compound->TBDT OM Outer Membrane PBP Periplasmic Binding Protein TBDT->PBP Periplasmic Transport Periplasm Periplasm ABC ABC Transporter PBP->ABC IM Inner Membrane Fe_Schizokinen_cyto Fe(III)-Schizokinen ABC->Fe_Schizokinen_cyto Cytoplasmic Uptake Fe2_cyto Fe(II) Metabolism Cellular Metabolism Fe2_cyto->Metabolism Fe_Schizokinen_cyto->Fe2_cyto Ferric Reductase Schizokinen_recycled This compound (recycled) Fe_Schizokinen_cyto->Schizokinen_recycled

Caption: Schematic of the Fe(III)-schizokinen uptake pathway in cyanobacteria.

Regulation of this compound Production

The biosynthesis of this compound is tightly regulated in response to intracellular iron concentrations. The primary regulator of iron-responsive genes in many bacteria, including cyanobacteria, is the Ferric Uptake Regulator (Fur) protein.

Under iron-replete conditions, Fur binds to Fe(II) as a cofactor and acts as a transcriptional repressor. The Fur-Fe(II) complex binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of iron-uptake genes, including the this compound biosynthesis operon. This binding blocks transcription by RNA polymerase.

Conversely, under iron-limiting conditions, the intracellular Fe(II) concentration decreases, leading to the dissociation of Fe(II) from Fur. Apo-Fur (iron-free Fur) has a low affinity for the Fur box, causing it to detach from the DNA. This allows RNA polymerase to access the promoter and initiate the transcription of the this compound biosynthesis genes, leading to the production and secretion of the siderophore. In some cyanobacteria, such as Anabaena sp. PCC 7120, a specific Fur homolog, FurA, has been implicated in this regulatory process.

Fur Regulation Pathway Diagram

Fur_Regulation Regulation of this compound Biosynthesis by Fur cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe_high High Intracellular Fe(II) Fur_Fe Fur-Fe(II) Complex Fe_high->Fur_Fe Binds to Fur Fur_box_bound Fur Box (Bound) Fur_Fe->Fur_box_bound Binds to DNA Schiz_genes_off This compound Biosynthesis Genes (Transcription OFF) Fur_box_bound->Schiz_genes_off Fe_low Low Intracellular Fe(II) Apo_Fur Apo-Fur Fe_low->Apo_Fur Dissociates from Fur Fur_box_unbound Fur Box (Unbound) Apo_Fur->Fur_box_unbound Detaches from DNA Schiz_genes_on This compound Biosynthesis Genes (Transcription ON) Fur_box_unbound->Schiz_genes_on Repression Lifted Schizokinen_prod This compound Production Schiz_genes_on->Schizokinen_prod

Caption: The regulatory logic of this compound biosynthesis by the Fur protein.

Dual Function in Copper Detoxification

In addition to its primary role in iron acquisition, this compound has been shown to be involved in copper detoxification in some cyanobacteria, such as Anabaena sp. PCC 7120.[2] In environments with high copper and low iron concentrations, this compound can chelate copper, thereby reducing its bioavailability and mitigating its toxic effects on the cell. This dual functionality underscores the versatility of siderophores in managing metal homeostasis in cyanobacteria. The precise mechanisms of copper binding and the subsequent fate of the copper-schizokinen complex are areas of ongoing research.

Quantitative Data

Quantitative data on the production and uptake of this compound are essential for understanding its efficiency and for comparative studies across different cyanobacterial species.

Table 1: Fe(III)-Schizokinen Uptake Kinetics in Anabaena sp. PCC 7120

ParameterValueUnitConditions
K_m (Michaelis constant)~1.5µMIron-limited cells
V_max (Maximum uptake rate)~0.25nmol Fe/mg protein/minIron-limited cells

Note: The available quantitative data for this compound uptake kinetics are limited. The values presented are approximations based on available literature and may vary depending on experimental conditions.

Table 2: this compound Production in Cyanobacteria under Iron Limitation

Cyanobacterial SpeciesThis compound Production DetectedRelative YieldNotes
Anabaena sp. PCC 7120YesHighOne of the primary model organisms for this compound research.
Leptolyngbya sp. PCC 7376YesModerateBiosynthesis pathway characterized through heterologous expression.[1]
Synechococcus sp.YesVariableProduction of this compound and related synechobactins.
Various other Nostocales and SynechococcalesYesNot QuantifiedBioinformatic analyses suggest widespread production capability.[1]

Note: Quantitative data on this compound yields are scarce and often reported in relative terms. Further research is needed to establish standardized quantification methods.

Experimental Protocols

Detection of this compound Production: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. It relies on the principle that siderophores have a higher affinity for iron than the CAS dye complex. When a siderophore is present, it removes iron from the CAS-iron-detergent complex, causing a color change from blue to orange/yellow.

Materials:

  • CAS solution:

    • 60.5 mg Chrome Azurol S

    • Dissolve in 50 ml dH₂O

  • FeCl₃ solution:

    • 27 mg FeCl₃·6H₂O

    • Dissolve in 10 ml 10 mM HCl

  • HDTMA solution:

    • 72.9 mg hexadecyltrimethylammonium bromide

    • Dissolve in 40 ml dH₂O

  • Blue dye solution:

    • Mix CAS solution and FeCl₃ solution.

    • Slowly add this mixture to the HDTMA solution with constant stirring.

    • Autoclave and store in the dark.

  • CAS agar plates:

    • Prepare desired cyanobacterial growth medium with 1.5% agar.

    • Autoclave and cool to 50°C.

    • Aseptically add the blue dye solution to the molten agar at a 1:9 ratio (dye:agar).

    • Pour plates and allow to solidify.

Procedure:

  • Culture cyanobacteria in iron-replete and iron-depleted media.

  • Spot a small volume of the liquid culture or a colony onto the CAS agar plates.

  • Incubate the plates under appropriate light and temperature conditions.

  • Observe the plates for the formation of an orange or yellow halo around the cyanobacterial growth. The presence of a halo indicates siderophore production.

Identification and Structural Elucidation

7.2.1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a powerful technique for the separation, detection, and identification of siderophores in complex biological samples.

General Workflow:

  • Sample Preparation: Centrifuge cyanobacterial cultures and filter the supernatant to remove cells. The supernatant can be concentrated using solid-phase extraction (SPE) with a suitable resin (e.g., C18).

  • Chromatographic Separation: Inject the extracted sample onto a UPLC system equipped with a C18 column. Use a gradient of solvents, typically water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B), to separate the components.

  • Mass Spectrometry Analysis: The eluent from the UPLC is introduced into a mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule of this compound ([M+H]⁺).

  • Tandem Mass Spectrometry (MS/MS): The parent ion corresponding to this compound is fragmented, and the resulting fragmentation pattern is analyzed to confirm its identity by comparing it to known standards or theoretical fragmentation patterns.

7.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the chemical structure of novel or purified siderophores.

General Workflow:

  • Purification: Purify a sufficient quantity of the siderophore from large-scale cyanobacterial cultures using a combination of chromatographic techniques (e.g., column chromatography, HPLC).

  • Sample Preparation: Dissolve the purified siderophore in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Data Acquisition: Acquire a suite of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.

  • Structure Elucidation: Analyze the chemical shifts, coupling constants, and correlation peaks in the various NMR spectra to piece together the complete chemical structure of the molecule.

Experimental Workflow Diagram

Experimental_Workflow Workflow for this compound Analysis Culture Cyanobacterial Culture (Fe-replete vs. Fe-deplete) CAS_Assay CAS Assay Culture->CAS_Assay Extraction Supernatant Extraction and Concentration (SPE) Culture->Extraction Purification Large-Scale Culture and Purification (HPLC) Culture->Purification Detection Detection of Siderophore Production (Halo Formation) CAS_Assay->Detection UPLC_MS UPLC-MS/MS Analysis Extraction->UPLC_MS Identification Identification of this compound (Mass and Fragmentation) UPLC_MS->Identification NMR NMR Spectroscopy Purification->NMR Structure Structural Elucidation NMR->Structure

Caption: A general experimental workflow for the detection and characterization of this compound.

Conclusion and Future Directions

This compound is a key player in the iron acquisition strategies of many cyanobacteria, enabling their survival and proliferation in iron-limited aquatic ecosystems. Its biosynthesis, transport, and regulation are tightly controlled processes that are crucial for maintaining iron homeostasis. The dual functionality of this compound in both iron uptake and copper detoxification highlights the intricate interplay of metal management in these microorganisms.

For researchers and drug development professionals, understanding the molecular details of the this compound system offers several opportunities. The high affinity and specificity of siderophores for iron can be exploited for the development of novel antibiotics ("Trojan horse" strategy), where an antibiotic is attached to a siderophore to facilitate its entry into pathogenic bacteria. Furthermore, siderophores can be explored for their potential in bioremediation of heavy metal contamination.

Future research should focus on several key areas:

  • Quantitative analysis: There is a pressing need for more comprehensive quantitative data on this compound production levels, binding affinities for various metals, and uptake kinetics across a wider range of cyanobacterial species.

  • Structural biology: High-resolution structures of the enzymes involved in this compound biosynthesis and the transporters responsible for its uptake will provide valuable insights into their mechanisms of action.

  • Ecological significance: Further studies are needed to fully understand the ecological role of this compound in mediating microbial interactions and influencing biogeochemical cycles in natural environments.

  • Biotechnological applications: Continued exploration of this compound and its derivatives for applications in medicine and environmental remediation holds significant promise.

By continuing to unravel the complexities of the this compound system, we can gain a deeper understanding of cyanobacterial physiology and potentially harness this knowledge for a variety of biotechnological advancements.

References

Methodological & Application

Application Note: Protocol for Schizokinen Extraction and Purification from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schizokinen is a dihydroxamate-type siderophore, a small, high-affinity iron-chelating molecule produced by various bacteria, including Bacillus megaterium, Rhizobium leguminosarum, and certain cyanobacteria.[1][2][3][4] Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment and transport it into the microbial cell, a critical process for survival in iron-limited conditions.[5] Structurally, this compound features a citric acid backbone symmetrically linked to two 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane residues.[1][6] These hydroxamate and α-hydroxycarboxylate groups enable the formation of a stable hexadentate octahedral complex with Fe³⁺.[6] The unique iron-chelating properties of this compound have garnered interest in various fields, including drug development for iron overload disorders, novel antibiotic delivery systems, and as a potential radiotracer for selective bacterial infection imaging.[7][8]

This document provides a detailed protocol for the production, extraction, and purification of this compound from bacterial cultures. It includes methods for inducing and detecting siderophore production, multi-step purification chromatography, and analytical characterization.

I. Experimental Protocols

Protocol 1: Bacterial Culture and this compound Production

This protocol describes the cultivation of bacteria under iron-deficient conditions to maximize this compound production. Bacillus megaterium is used here as an example of a native producer.[2] Alternatively, heterologous expression in E. coli can yield significantly higher amounts of this compound.[7][9]

1.1. Materials and Reagents:

  • Bacterial Strain: Bacillus megaterium ATCC 19213 or a heterologous expression strain of E. coli.[2][7]

  • Iron-Deficient Medium (Sucrose-Mineral Salts Medium):

    • Sucrose: 20 g/L

    • K₂HPO₄: 7 g/L

    • KH₂PO₄: 3 g/L

    • (NH₄)₂SO₄: 1 g/L

    • MgSO₄·7H₂O: 0.1 g/L

    • Citric Acid: 1 mM (optional, can stimulate production)[6]

    • Note: All glassware must be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water to remove trace iron.

  • Inoculum Culture: Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth.

  • Equipment: Shaking incubator, centrifuge, acid-washed flasks.

1.2. Procedure:

  • Prepare a starter culture by inoculating 10 mL of TSB or LB broth with the selected bacterial strain. Incubate at 30-37°C with shaking (200 rpm) overnight.

  • Harvest the cells from the starter culture by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet twice with the iron-deficient medium to remove residual iron from the starter culture medium.

  • Inoculate 1 L of the iron-deficient medium in a 2.8 L acid-washed flask with the washed cell pellet to an initial OD₆₀₀ of 0.05.

  • Incubate the culture at 30-37°C with vigorous shaking (200 rpm) for 48-72 hours. Siderophore production is typically highest during the late logarithmic to stationary phase.

  • Monitor siderophore production periodically using the Chrome Azurol S (CAS) assay (Protocol 2).

Protocol 2: Detection of Siderophore Production (Chrome Azurol S Assay)

The CAS assay is a universal colorimetric method for detecting siderophores.[6][10] Siderophores remove iron from the blue iron-CAS-HDTMA complex, causing a color change to orange/yellow.[6][11][12]

2.1. Reagents:

  • CAS Stock Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Add 10 mL of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl).

  • HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.

  • CAS Assay Solution: Slowly add the CAS stock solution to the HDTMA solution while stirring. The final solution should be a deep blue color. Autoclave and store in the dark.

  • CAS Agar Plates (for qualitative detection): Prepare the CAS assay solution as above but with an added buffered agar solution to create plates.

2.2. Qualitative Procedure (Plate Assay):

  • Prepare CAS agar plates.

  • Bore a well in the center of the agar plate.

  • Add 50-100 µL of the cell-free culture supernatant to the well.

  • Incubate at room temperature for 30 minutes to a few hours.

  • The formation of an orange-to-yellow halo around the well indicates the presence of siderophores.[6][13]

2.3. Quantitative Procedure (Liquid Assay):

  • Collect 1 mL of bacterial culture and centrifuge at 10,000 x g for 5 minutes to pellet the cells.

  • Mix 0.5 mL of the cell-free supernatant with 0.5 mL of the CAS assay solution.

  • Incubate at room temperature for 1 hour.[6]

  • Measure the absorbance at 630 nm. Use uninoculated culture medium as a reference.

  • Siderophore activity is calculated as the percentage reduction in absorbance relative to the reference. A decrease in absorbance correlates with a higher concentration of siderophores.[6]

Protocol 3: this compound Extraction and Purification

This protocol involves a multi-step process to purify this compound from the culture supernatant.

3.1. Step 1: Harvesting Supernatant

  • After incubation (Protocol 1), centrifuge the entire bacterial culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.

  • Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

3.2. Step 2: Iron Saturation and Initial Purification

  • To facilitate purification and visualization, saturate the this compound in the supernatant by adding a solution of FeCl₃ until the supernatant turns a distinct reddish-brown color, indicating the formation of the ferric-schizokinen complex.

  • Apply the iron-saturated supernatant to a column packed with Amberlite XAD-4 or a similar hydrophobic resin.

  • Wash the column with several volumes of deionized water to remove salts and hydrophilic impurities.

  • Elute the ferric-schizokinen complex with a methanol gradient (e.g., 20-80% methanol in water). The reddish-brown fractions contain the siderophore.

3.3. Step 3: Gel Filtration Chromatography

  • Pool the positive fractions from the previous step and concentrate them using a rotary evaporator.

  • Apply the concentrated sample to a Sephadex G-25 gel filtration column to separate molecules based on size.[14]

  • Elute the column with deionized water or a suitable buffer (e.g., 50 mM ammonium acetate).

  • Collect fractions and monitor for the reddish-brown color of the ferric-schizokinen complex or test fractions using the CAS assay.

3.4. Step 4: High-Performance Liquid Chromatography (HPLC)

  • For final polishing, subject the pooled and concentrated fractions from gel filtration to reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.

  • Monitor the elution profile at a wavelength suitable for the ferric complex (around 435 nm).

  • Collect the major peak corresponding to ferric-schizokinen and lyophilize to obtain the purified product.

II. Data Presentation

Quantitative data for this compound is crucial for characterization and downstream applications.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue / ObservationReference
Molecular Weight 420.19 g/mol (C₁₆H₂₈N₄O₉)[7]
Fe³⁺-Complex MW 474 g/mol ([this compound + Fe³⁺ – 3H] + H⁺)[7]
¹H NMR (600 MHz) Shifts consistent with published data for citrate backbone and hydroxamate side chains.[3][7]
ESI-MS/MS Fragmentation patterns confirm the structure.[3][13]
UV-Vis λₘₐₓ (Fe³⁺ complex) ~435 nmInferred from purification protocols
Biological Activity Significant lag reduction in B. megaterium at 0.2 µg/mL.[2]
Typical Yield ~5 mg of partially purified siderophore per liter of culture.[14]

III. Visualization of Workflows and Pathways

Experimental Workflow Diagram

Schizokinen_Extraction_Workflow cluster_culture 1. Culture & Production cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis A Inoculate Iron-Deficient Medium with Bacteria B Incubate 48-72h (Iron Starvation) A->B C Monitor with CAS Assay B->C D Centrifuge Culture C->D E Collect & Filter Supernatant D->E F Saturate with FeCl3 E->F G Amberlite XAD-4 Column Chromatography F->G H Sephadex G-25 Gel Filtration G->H I Reverse-Phase HPLC H->I J Lyophilize Purified Ferric-Schizokinen I->J K Characterize by MS and NMR J->K

Caption: Workflow for this compound production, extraction, and purification.

This compound Biosynthesis Pathway

Schizokinen_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly Assembly Glutamate L-Glutamic Acid DAP 1,3-Diaminopropane Glutamate->DAP Aspartate L-Aspartic β-semialdehyde Aspartate->DAP HAP N⁴-hydroxy- 1-aminopropane DAP->HAP Hydroxylation AcHAP N⁴-acetyl-N⁴-hydroxy- 1-aminopropane HAP->AcHAP Acetylation Citrate Citric Acid This compound This compound AcHAP->this compound x2 Citrate->this compound NIS Synthetase

Caption: Simplified biosynthesis pathway of this compound from precursors.

Ferric-Schizokinen Transport Pathway

Ferric_Schizokinen_Transport cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_cytosol Cytosol Fe3 Fe³⁺ (Iron) FeSK Ferric-Schizokinen Complex Fe3->FeSK SK This compound SK->FeSK OMR Outer Membrane Receptor (OMR) FeSK->OMR Binding OM Outer Membrane PP Periplasm ABC ABC Transporter PP->ABC IM Inner Membrane Fe2 Fe²⁺ (Bioavailable) Rel Iron Release (Reduction) Rel->Fe2 OMR->PP Transport TonB TonB-ExbB-ExbD Complex TonB->OMR Energy (PMF) ABC->Rel Transport

Caption: Transport mechanism of the Ferric-Schizokinen complex into a Gram-negative bacterium.

References

Heterologous Expression of Schizokinen Biosynthesis Genes in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizokinen, a hydroxamate-type siderophore, plays a crucial role in iron acquisition for various bacteria. Its potent iron-chelating properties make it a molecule of interest for various applications, including potential therapeutic uses and in biotechnology. The heterologous expression of the this compound biosynthesis gene cluster in a well-characterized host like Escherichia coli offers a promising platform for the scalable and efficient production of this valuable siderophore. This document provides detailed application notes and protocols for the heterologous expression of the this compound biosynthesis genes, drawing from successful reports of expressing the Leptolyngbya sp. PCC 7376 gene cluster in E. coli.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a non-ribosomal peptide synthetase (NRPS)-independent process. In Leptolyngbya sp. PCC 7376, the gene cluster responsible for this compound production has been identified as containing the genes lidA through lidF. The pathway is understood to proceed through the modification of citrate with two equivalents of 1,3-diaminopropane, which is subsequently hydroxylated and acetylated. The proposed pathway, based on homology to other siderophore biosynthesis pathways like that of rhizobactin 1021, is depicted below.

Schizokinen_Biosynthesis cluster_precursors Precursors cluster_intermediates Intermediate Steps cluster_synthesis Final Synthesis Citrate Citrate This compound This compound Citrate->this compound Condensation (x2) [lidA-lidF] L_Aspartic_beta_semialdehyde L-Aspartic β-semialdehyde Diaminopropane 1,3-Diaminopropane L_Aspartic_beta_semialdehyde->Diaminopropane Decarboxylation Hydroxylated_DP N-hydroxy- 1,3-diaminopropane Diaminopropane->Hydroxylated_DP Hydroxylation Acetylated_DP N-acetyl-N-hydroxy- 1,3-diaminopropane Hydroxylated_DP->Acetylated_DP Acetylation Acetylated_DP->this compound Condensation (x2) [lidA-lidF]

Caption: Proposed biosynthetic pathway of this compound.

Data Presentation

The heterologous expression of the Leptolyngbya sp. PCC 7376 lidA-lidF gene cluster in E. coli has been shown to result in significantly higher yields of siderophore production compared to the native organism. While specific quantitative values from the primary literature are not always explicitly detailed in abstracts, the qualitative improvement is a strong indicator of the robustness of the E. coli expression platform.

Parameter Native Producer (Leptolyngbya sp. PCC 7376) Heterologous Host (E. coli) Reference
This compound Yield BaselineSignificantly Higher
Growth Rate SlowerRapid (doubling time ~20 min)
Genetic Tractability More ComplexHighGeneral Knowledge

Experimental Protocols

The following protocols provide a general framework for the heterologous expression of the this compound biosynthesis gene cluster in E. coli.

Gene Cluster Cloning and Vector Construction

This protocol outlines the steps for cloning the this compound biosynthesis gene cluster into an expression vector.

Materials:

  • Genomic DNA from Leptolyngbya sp. PCC 7376

  • High-fidelity DNA polymerase

  • PCR primers specific for the lidA-lidF gene cluster

  • pET series expression vector (or other suitable T7 promoter-based vector)

  • Restriction enzymes and T4 DNA ligase (for restriction-ligation cloning) or a commercial Gibson Assembly/In-Fusion cloning kit

  • Chemically competent E. coli DH5α (for cloning)

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • PCR Amplification: Amplify the ~14.5 kb lidA-lidF gene cluster from Leptolyngbya sp. PCC 7376 genomic DNA using a high-fidelity DNA polymerase and specific primers. The primers should be designed to add appropriate restriction sites or overhangs for the chosen cloning method.

  • Vector Preparation: Digest the expression vector with the corresponding restriction enzymes and dephosphorylate if necessary. For seamless cloning methods, linearize the vector according to the manufacturer's protocol.

  • Ligation/Assembly: Ligate the amplified gene cluster into the prepared vector using T4 DNA ligase or assemble the fragments using a commercial seamless cloning kit.

  • Transformation into Cloning Strain: Transform the ligation/assembly reaction into chemically competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.

  • Colony PCR and Sequence Verification: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence and orientation of the insert by Sanger sequencing.

Heterologous Expression in E. coli

This protocol describes the expression of the cloned this compound biosynthesis genes in an expression strain of E. coli.

Materials:

  • Verified expression plasmid containing the lidA-lidF gene cluster

  • Chemically competent E. coli BL21(DE3) (or a similar expression strain)

  • LB medium

  • Appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Iron-limiting minimal medium (e.g., M9 minimal medium supplemented with 2,2'-bipyridyl)

Procedure:

  • Transformation into Expression Strain: Transform the verified expression plasmid into chemically competent E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of iron-limiting minimal medium with the overnight starter culture to an initial OD600 of ~0.1.

  • Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to allow for this compound production.

Experimental_Workflow cluster_cloning Cloning cluster_expression Expression cluster_analysis Analysis gDNA Leptolyngbya gDNA PCR PCR Amplification of lidA-lidF gDNA->PCR Ligation Ligation/Assembly PCR->Ligation Vector Expression Vector Vector->Ligation Transform_DH5a Transformation (E. coli DH5α) Ligation->Transform_DH5a Verification Plasmid Verification Transform_DH5a->Verification Transform_BL21 Transformation (E. coli BL21(DE3)) Verification->Transform_BL21 Culture Culture in Iron-limiting Medium Transform_BL21->Culture Induction IPTG Induction Culture->Induction Production This compound Production Induction->Production Harvest Harvest Supernatant Production->Harvest CAS_Assay CAS Assay Harvest->CAS_Assay Purification Purification Harvest->Purification Analysis UPLC-MS/MS, NMR Purification->Analysis

Caption: Experimental workflow for this compound production.

Detection and Analysis of this compound

This protocol outlines methods for the detection and analysis of the produced this compound.

Materials:

  • Culture supernatant from the expression culture

  • Chrome Azurol S (CAS) assay solution

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water)

  • UPLC-MS/MS system

  • NMR spectrometer

Procedure:

  • Harvesting: Centrifuge the expression culture to pellet the cells. Collect the supernatant, which contains the secreted this compound.

  • CAS Assay for Siderophore Activity: Mix the culture supernatant with the CAS assay solution. A color change from blue to orange/yellow indicates the presence of siderophores. Quantify the siderophore activity by measuring the absorbance at 630 nm.

  • Purification (Optional): For structural characterization, purify this compound from the supernatant using solid-phase extraction. Condition the SPE cartridge, load the supernatant, wash, and elute the siderophore with an appropriate solvent gradient.

  • Structural Analysis: Confirm the identity of the produced siderophore as this compound using UPLC-MS/MS to determine the mass and fragmentation pattern, and NMR for detailed structural elucidation.

Conclusion

The heterologous expression of the this compound biosynthesis gene cluster in E. coli provides a powerful and efficient method for the production of this siderophore. The protocols and information provided herein offer a comprehensive guide for researchers and professionals in the fields of microbiology, biotechnology, and drug development to produce and analyze this compound for further investigation and application. The use of E. coli as a host system not only allows for higher yields but also facilitates the genetic manipulation of the biosynthetic pathway for the potential production of novel siderophore analogs.

Chemical Synthesis of Schizokinen and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizokinen is a dihydroxamate siderophore produced by various bacteria, including Bacillus megaterium and certain species of Anabaena, to facilitate iron acquisition in iron-limited environments. Its potent and selective iron-chelating properties have garnered interest in the fields of microbiology, drug development, and bio-imaging. This document provides detailed application notes and protocols for the chemical synthesis of this compound and its derivatives, offering a guide for researchers engaged in the study of siderophore biology, the development of novel antimicrobial agents, or the design of diagnostic tools.

Chemical Structures

This compound is a citrate-based siderophore characterized by two hydroxamate functional groups that are responsible for its high affinity for ferric iron (Fe³⁺). The core structure consists of a central citric acid moiety symmetrically substituted with two N-acetyl-N-hydroxy-1,3-diaminopropane units.

Synthesis of this compound and its Imide Derivative

A refined multi-step synthesis for this compound (1) and its cyclic imide derivative (9) has been developed, employing a di-orthogonal protecting group strategy. This approach utilizes benzoyloxy and tert-butyl protecting groups, allowing for selective deprotection and good yields of the intermediates.

Synthetic Scheme Overview

The synthesis involves the coupling of 3-tert-butyl citrate with 1-N-benzoyloxy-1,3-diaminopropane dihydrochloride, followed by a series of protection and deprotection steps. Microwave-assisted coupling is a key feature of this synthesis, which helps to minimize the formation of by-products.

Diagram: Synthetic Pathway of this compound and its Imide Derivative

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Final Products 3_tert_butyl_citrate 3-tert-butyl citrate (13) intermediate_15 Intermediate 15 3_tert_butyl_citrate->intermediate_15 a) HATU, DIPEA, DMF, Microwave 1_N_benzoyloxy_1_3_diaminopropane 1-N-benzoyloxy-1,3-diaminopropane dihydrochloride (14) 1_N_benzoyloxy_1_3_diaminopropane->intermediate_15 intermediate_16b Tri-acetyl Intermediate (16b) intermediate_15->intermediate_16b b) Acetyl chloride, CH2Cl2 intermediate_17 Deprotected Intermediate (17) intermediate_16b->intermediate_17 c) TFA/water This compound This compound (1) intermediate_17->this compound d) 7N NaOH imide_derivative Imide Derivative (9) intermediate_17->imide_derivative d) 7N NaOH (spontaneous dehydration) G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membranes cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Iron) Ferricthis compound Ferric-Schizokinen Fe3->Ferricthis compound This compound Apo-Schizokinen This compound->Ferricthis compound OMR Outer Membrane Receptor Ferricthis compound->OMR OuterMembrane Outer Membrane Periplasm Periplasm ABC ABC Transporter Periplasm->ABC InnerMembrane Inner Membrane TonB TonB-ExbB-ExbD Complex TonB->OMR OMR->Periplasm TonB-dependent transport FerricSchizokinen_cyto Ferric-Schizokinen ABC->FerricSchizokinen_cyto ATP-dependent transport Fe2 Fe²⁺ FerricSchizokinen_cyto->Fe2 Iron Release ApoSchizokinen_cyto Apo-Schizokinen FerricSchizokinen_cyto->ApoSchizokinen_cyto Metabolism Cellular Metabolism/ Storage Fe2->Metabolism Reductase Reductase Reductase->FerricSchizokinen_cyto G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_cas Prepare CAS Assay Solution mix Mix Supernatant with CAS Assay Solution prep_cas->mix prep_culture Culture Bacteria in Iron-deficient Medium centrifuge Centrifuge Culture to Pellet Cells prep_culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->mix incubate Incubate mix->incubate color_change Observe Color Change (Blue to Orange/Yellow) incubate->color_change spectro Quantify at 630 nm (Optional) color_change->spectro

Application Notes and Protocols: Utilizing Schizokinen to Investigate Bacterial Iron Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role as a cofactor in a myriad of cellular processes, including DNA synthesis, respiration, and metabolism.[1] However, in aerobic environments at physiological pH, iron primarily exists in the insoluble ferric (Fe³⁺) state, severely limiting its bioavailability. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, a cornerstone of which is the production and utilization of siderophores.[2][3]

Siderophores are low-molecular-weight, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron from the environment.[3][4] Once a siderophore binds with iron, the resulting ferric-siderophore complex is recognized by specific receptors on the bacterial cell surface and actively transported into the cell.[5][6] Inside the cell, iron is released from the complex and reduced to the bioavailable ferrous (Fe²⁺) state.[3]

Schizokinen is a dihydroxamate-type siderophore produced by various bacteria, including Bacillus megaterium and cyanobacteria such as Anabaena species.[2][7] Its chemical structure is centered around a citric acid backbone, providing a robust framework for the chelation of ferric iron.[8] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the intricate mechanisms of bacterial iron uptake. Understanding these pathways is not only fundamental to bacterial physiology but also presents novel opportunities for the development of antimicrobial agents that target these essential nutrient acquisition systems.

Biochemical Properties of this compound

This compound's efficacy as a siderophore is rooted in its distinct chemical structure. It consists of a citric acid core symmetrically linked via amide bonds to two 1-amino-3-(N-hydroxy-N-acetyl)-aminopropane residues.[2][8] The key iron-chelating moieties are the two hydroxamate groups and the α-hydroxycarboxylate group of the citrate backbone.[8] These groups coordinate to form a stable, hexadentate octahedral complex with a ferric iron ion.[8]

PropertyDescriptionReference
Siderophore Class Dihydroxamate[8]
Core Structure Citric Acid[8]
Chelating Groups Two hydroxamate groups and one α-hydroxycarboxylate group[8]
Molecular Formula C₁₆H₂₈N₄O₉[7]
Molecular Weight 420.41 g/mol [7]
Producing Organisms Bacillus megaterium, Anabaena sp., Leptolyngbya sp., Rhizobium leguminosarum[5][7][9]
Transport System TonB-dependent outer membrane transporters (e.g., SchT in Anabaena), periplasmic binding proteins (e.g., FhuD-like), and inner membrane ABC transporters (e.g., FhuBC-like).[5][10]

This compound Biosynthesis and Iron Uptake Pathway

The biosynthesis of this compound occurs through a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase pathway.[8] This pathway involves the enzymatic modification and assembly of precursor molecules. In several bacteria, the biosynthesis is initiated from L-glutamic acid and L-aspartic β-semialdehyde, which are converted to 1,3-diaminopropane.[10][11] Subsequent hydroxylation and acetylation steps yield N⁴-hydroxy-1-aminopropane. Two molecules of this intermediate are then condensed with citric acid to form this compound.[10] In some organisms, this compound can also serve as an intermediate in the biosynthesis of other siderophores like rhizobactin 1021.[10][11]

The uptake of the ferric-schizokinen complex is a multi-step, energy-dependent process. The complex is first recognized and bound by a specific TonB-dependent transporter (TBDT) located in the outer membrane.[10] The transport across the outer membrane is energized by the TonB-ExbB-ExbD complex. Once in the periplasm, the ferric-schizokinen complex is captured by a periplasmic binding protein, which then delivers it to an ATP-binding cassette (ABC) transporter in the inner membrane for translocation into the cytoplasm.[5][10] Inside the cytoplasm, the iron is released from the siderophore, often involving a reduction of Fe³⁺ to Fe²⁺.

Schizokinen_Pathway cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ (Insoluble) Ferric-Schizokinen Ferric-Schizokinen Complex Fe3+->Ferric-Schizokinen Chelation This compound This compound This compound->Ferric-Schizokinen TBDT TonB-Dependent Transporter (SchT) Ferric-Schizokinen->TBDT Binding PBP Periplasmic Binding Protein TBDT->PBP Transport ABC ABC Transporter PBP->ABC Delivery Fe2+ Fe²⁺ (Bioavailable) ABC->Fe2+ Transport & Reduction Apo-Schizokinen Apo-Schizokinen ABC->Apo-Schizokinen Release

Caption: this compound-mediated iron uptake pathway in bacteria.

Experimental Protocols

The following protocols provide detailed methodologies for studying this compound production and its role in bacterial iron uptake.

Protocol 1: Detection of Siderophore Production using the Chrome Azurol S (CAS) Agar Assay

This qualitative assay is a universal method for detecting the production of siderophores.[12] The principle relies on the high affinity of siderophores for iron, which allows them to remove iron from the blue-colored CAS-iron-HDTMA complex, resulting in a color change to orange, yellow, or purple depending on the siderophore type.[12]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • PIPES buffer

  • FeCl₃·6H₂O

  • Nutrient agar or other suitable growth medium

  • Bacterial culture of interest

  • Sterile Petri dishes

Procedure:

  • Prepare CAS Assay Solution:

    • Solution A (Dye Solution): Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Solution B (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution C (Detergent Solution): Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly add Solution B to Solution A while stirring, then slowly add Solution C. The resulting solution will be dark blue. Autoclave to sterilize.

  • Prepare CAS Agar Plates:

    • Prepare your desired bacterial growth medium (e.g., Nutrient Agar) according to the manufacturer's instructions. Autoclave to sterilize and cool to 50°C in a water bath.

    • Prepare a sterile 1% agarose solution in deionized water.

    • In a sterile container, mix 9 parts of the molten growth medium with 1 part of the molten 1% agarose.

    • To this mixture, slowly add the sterile CAS assay solution to a final concentration of 10% (v/v) while gently mixing to avoid bubbles.

    • Pour the CAS agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Spot inoculate the bacterial culture onto the center of the CAS agar plates.

    • Incubate the plates under conditions optimal for the growth of the bacterium (e.g., 37°C for 24-48 hours).

  • Observation:

    • Observe the plates for a color change in the medium surrounding the bacterial colony. A halo of orange, yellow, or purple against the blue background indicates siderophore production. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

CAS_Assay_Workflow cluster_prep Preparation Prepare_CAS_Solution Prepare CAS Assay Solution (Blue Complex) Mix Mix Medium, Agarose, and CAS Solution Prepare_CAS_Solution->Mix Prepare_Agar Prepare Growth Medium and Agarose Prepare_Agar->Mix Pour_Plates Pour CAS Agar Plates Mix->Pour_Plates Inoculate Inoculate with Bacteria Pour_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Observe Observe for Halo Formation (Color Change) Incubate->Observe

Caption: Workflow for the Chrome Azurol S (CAS) assay.

Protocol 2: Iron Uptake Assay using Radiolabeled Iron (⁵⁵Fe)

This quantitative assay measures the ability of bacteria to take up iron complexed with this compound.

Materials:

  • Bacterial culture grown under iron-replete and iron-deplete conditions

  • Purified this compound

  • ⁵⁵FeCl₃ (radiolabeled iron)

  • Minimal medium (e.g., M9)

  • 0.22 µm membrane filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Ferric-Schizokinen Complex:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of ⁵⁵FeCl₃.

    • To prepare the ⁵⁵Fe-Schizokinen complex, mix ⁵⁵FeCl₃ and this compound in a molar ratio of 1:10 (iron to siderophore) to ensure all iron is chelated. Incubate at room temperature for 1 hour.

  • Bacterial Cell Preparation:

    • Grow the bacterial culture in iron-replete medium (e.g., LB broth) and iron-deplete medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl) to mid-log phase.

    • Harvest the cells by centrifugation, wash twice with iron-free minimal medium, and resuspend in the same medium to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Uptake Assay:

    • Pre-warm the cell suspensions to the optimal growth temperature.

    • Initiate the uptake assay by adding a known concentration of the ⁵⁵Fe-Schizokinen complex to the cell suspension.

    • At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw aliquots (e.g., 1 ml) of the cell suspension.

    • Immediately filter the aliquots through a 0.22 µm membrane filter to separate the cells from the medium.

    • Wash the filters rapidly with an ice-cold wash buffer (e.g., minimal medium) to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the amount of iron taken up by the cells over time and express it as pmol of Fe per mg of cellular protein.

Iron_Uptake_Workflow Prepare_Cells Prepare Bacterial Cells (Iron-replete vs. Iron-deplete) Initiate_Uptake Initiate Uptake Assay Prepare_Cells->Initiate_Uptake Prepare_Complex Prepare ⁵⁵Fe-Schizokinen Complex Prepare_Complex->Initiate_Uptake Time_Sampling Collect Aliquots at Different Time Points Initiate_Uptake->Time_Sampling Filter_Wash Filter and Wash Cells Time_Sampling->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data and Calculate Uptake Rate Measure_Radioactivity->Analyze_Data

Caption: Workflow for the radiolabeled iron uptake assay.

Conclusion

This compound serves as an excellent model siderophore for elucidating the mechanisms of bacterial iron acquisition. The protocols and information provided herein offer a comprehensive guide for researchers to investigate siderophore production, transport, and regulation. A deeper understanding of these pathways is crucial for developing novel strategies to combat bacterial infections by targeting their essential iron uptake systems. Furthermore, the study of this compound can provide insights into the ecological roles of siderophores in microbial communities and their potential applications in biotechnology and bioremediation.

References

Application of Schizokinen in Promoting Plant Growth: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Schizokinen is a dihydroxamate-type siderophore, a small, high-affinity iron-chelating molecule produced by various bacteria, including plant-associated species. Initially identified in Bacillus megaterium, it plays a crucial role in microbial iron acquisition, particularly under iron-limiting conditions. While the primary function of this compound is to sequester ferric iron (Fe³⁺) from the environment for the producing microorganism, its potential role in promoting plant growth has garnered scientific interest. This interest stems from the broader understanding that microbial siderophores can indirectly and directly influence plant health and development.

This document provides an overview of the current understanding of this compound and its potential applications in plant growth promotion, based on available scientific literature. It is important to note that direct, comprehensive studies detailing the application of purified this compound to plants for growth promotion are limited. Much of the available information is inferred from studies on the bacteria that produce this siderophore.

Mechanism of Action: An Indirect Influence on Plant Growth

The primary mechanism by which this compound is proposed to promote plant growth is through its role in iron nutrition and biocontrol. Iron is an essential micronutrient for plants, but its availability in the soil is often limited.

  • Iron Sequestration: this compound produced by rhizosphere bacteria chelates the scarce iron in the soil, forming a ferric-schizokinen complex.[1][2] This complex can then be taken up by the producing bacterium.

  • Biocontrol of Phytopathogens: By efficiently sequestering iron, this compound-producing bacteria can outcompete pathogenic microorganisms for this essential nutrient, thereby suppressing their growth and protecting the plant from disease.[1]

  • Potential for Plant Iron Uptake: While not definitively established for this compound, some plants have evolved mechanisms to utilize microbial siderophore-iron complexes. It is hypothesized that plants may acquire iron from the ferric-schizokinen complex, although the specific transporters and signaling pathways involved in plants for this compound uptake remain to be elucidated.

Current Research and Limitations

Scientific literature confirms the production of this compound by various bacterial species, including some known for their plant-beneficial properties. For instance, Rhizobium leguminosarum, a nitrogen-fixing bacterium that forms symbiotic relationships with legumes, has been reported to produce this compound.[2] This suggests a potential role for this compound in the complex interactions between these beneficial bacteria and their host plants.

However, a significant gap exists in the research regarding the direct application of this compound to plants. Consequently, there is a lack of quantitative data on its effects on key plant growth parameters such as root and shoot length, biomass, and yield. Detailed experimental protocols for the application of this compound to plants are also not established in the current body of scientific literature.

Visualizing the Proposed Mechanism

The following diagram illustrates the theoretical pathway of this compound's influence in the rhizosphere.

Schizokinen_Mechanism cluster_rhizosphere Rhizosphere cluster_plant Plant Root Bacteria This compound-Producing Bacteria This compound This compound Bacteria->this compound produces Fe_this compound Ferric-Schizokinen Complex This compound->Fe_this compound chelates Pathogen Phytopathogen This compound->Pathogen inhibits growth by iron competition Iron Fe³⁺ (Insoluble) Iron->Fe_this compound Fe_this compound->Bacteria uptake Plant Plant Fe_this compound->Plant potential uptake (Hypothesized) Plant->Bacteria provides nutrients

References

Mass Spectrometry Analysis of Schizokinen and its Iron Complex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizokinen is a dihydroxamate siderophore produced by various bacteria, including Bacillus megaterium and certain species of Anabaena, to scavenge ferric iron (Fe³⁺) from the environment.[1][2] Its ability to form a stable hexadentate octahedral complex with iron makes it a subject of interest in microbiology, environmental science, and drug development, particularly in the context of antimicrobial strategies and iron-related disease therapies.[3] Mass spectrometry is a powerful analytical technique for the characterization and quantification of this compound and its iron complex. This document provides detailed application notes and protocols for the mass spectrometry analysis of this important siderophore.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for the mass spectrometry analysis of this compound and its ferric complex.

AnalyteMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Predominant Adduct (Positive ESI)Observed m/z
This compoundC₁₆H₂₈N₄O₉420.41[3]420.18562848[1][M+H]⁺421
Ferric-Schizokinen ComplexC₁₆H₂₅FeN₄O₉473.24473.1022[M+Fe-3H+H]⁺474

Theoretical MS/MS Fragmentation

While specific experimental fragmentation data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on its structure, which consists of a central citric acid core linked to two N-acetyl-N-hydroxy-1,3-diaminopropane moieties. Electrospray ionization (ESI) followed by collision-induced dissociation (CID) would likely lead to the following fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 421):

  • Loss of water (-18 Da): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

  • Loss of acetyl group (-42 Da): Cleavage of the N-acetyl group.

  • Cleavage of the amide bond: Fragmentation of the amide linkages connecting the diamine arms to the citrate core would result in characteristic fragment ions.

  • Cleavage within the diaminopropane chain: Fragmentation along the aliphatic chains.

A similar approach can be used to predict the fragmentation of the ferric-schizokinen complex, which would also involve losses of ligands and fragmentation of the organic backbone.

Experimental Protocols

I. Sample Preparation: Extraction and Purification of this compound

This protocol describes the extraction and partial purification of this compound from bacterial culture for mass spectrometry analysis.

Materials:

  • Bacterial strain known to produce this compound (e.g., Bacillus megaterium).

  • Iron-deficient culture medium.

  • Centrifuge and centrifuge tubes.

  • Solid Phase Extraction (SPE) C18 cartridges.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

  • Lyophilizer or vacuum concentrator.

Procedure:

  • Culturing: Inoculate the this compound-producing bacterial strain into an iron-deficient culture medium. The lack of iron will induce the production and secretion of the siderophore.

  • Harvesting: After a suitable incubation period, centrifuge the culture to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the culture supernatant onto the conditioned cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the this compound from the cartridge using a methanol-water gradient.

  • Drying: Dry the eluted fractions containing this compound using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent for LC-MS analysis, such as 5% acetonitrile in water with 0.1% formic acid.

II. LC-MS/MS Analysis Protocol

This protocol provides a general method for the analysis of this compound and its iron complex using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3 µm particle size).

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Scan Mode:

    • Full Scan: m/z 100-1000 for initial identification of this compound ([M+H]⁺ at m/z 421) and its iron complex ([M+Fe-3H+H]⁺ at m/z 474).

    • Product Ion Scan (MS/MS): Fragmentation of the precursor ions at m/z 421 and m/z 474 to obtain structural information.

  • Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to achieve optimal fragmentation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis culture Bacterial Culture in Low-Iron Medium centrifuge Centrifugation culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) supernatant->spe dry Drying spe->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for the extraction and analysis of this compound.

Ferric-Schizokinen Uptake Pathway in Bacteria

iron_uptake_pathway cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Fe3 Fe³⁺ (Insoluble) Fe_this compound Ferric-Schizokinen Complex Fe3->Fe_this compound This compound This compound This compound->Fe_this compound OM_Receptor Outer Membrane Receptor Fe_this compound->OM_Receptor Binding Peri_Binding Periplasmic Binding Protein OM_Receptor->Peri_Binding Transport ABC_Transporter ABC Transporter Peri_Binding->ABC_Transporter Release Iron Release (Reduction) ABC_Transporter->Release Fe2 Fe²⁺ (Bioavailable) Release->Fe2

Caption: Generalized pathway for ferric-schizokinen uptake in bacteria.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of Schizokinen analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the chemical synthesis of Schizokinen and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is a common overall synthetic strategy for this compound?

A1: A frequently used approach is a di-orthogonal strategy that employs different protecting groups for the various functional moieties, such as tert-butyl and benzoyloxy groups for carboxylic acid and amino functionalities, respectively.[1] This allows for selective deprotection at different stages of the synthesis. A key step involves the coupling of a protected citrate core with protected diamine "arms" to form the backbone of the molecule.[1]

Q2: I am having trouble with the coupling reaction between my protected citrate and diamine fragments, resulting in low yields and byproducts. What can I do?

A2: Low yields and side reactions are a known challenge in this coupling step. One effective method to mitigate this is to perform the coupling reaction under microwave irradiation. This technique can help limit the generation of byproducts by providing controlled and rapid heating, which can favor the desired reaction pathway over degradation and side reactions.[1] For instance, coupling 3-tert-butyl citrate with 1-N-benzoyloxy-1,3-diaminopropane has been successfully performed under microwave conditions.[1]

Q3: I am observing the formation of an unexpected cyclic imide derivative. Why is this happening and how can I control it?

A3: The formation of a cyclic imide is a known side reaction that can occur, particularly during the final deprotection steps.[1] This is often a result of a spontaneous dehydration reaction of the this compound product itself.[1] While its formation can be difficult to prevent entirely, careful control of pH and temperature during workup and purification may help to minimize its occurrence. It is also important to be aware that this imide is susceptible to hydrolysis in aqueous solutions.[1]

Q4: My final product appears to be a racemic mixture. Is this expected?

A4: Yes, depending on the synthetic route and starting materials, obtaining a racemic mixture is common.[1] For example, a synthesis involving the hydrolysis of an acetylated intermediate with NaOH can yield this compound as a racemic mixture.[1] If a specific stereoisomer is required, chiral starting materials or asymmetric synthesis strategies would need to be employed.

Q5: What are some general methods for synthesizing the key hydroxamic acid functional groups?

A5: Hydroxamic acids are typically synthesized by reacting a carboxylic acid derivative (like an ester or acyl chloride) with hydroxylamine or a protected form of it.[2] One of the most straightforward methods involves the coupling of a carboxylic acid with hydroxylamine, often activated by a coupling agent.[3][4] Another common approach is the reaction of an ester with an aqueous solution of hydroxylamine, sometimes with the addition of a base like NaOH or a catalyst like KCN to increase the reaction rate.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in coupling step 1. Degradation of starting materials or intermediates. 2. Competing side reactions. 3. Inefficient coupling agent.1. Use microwave irradiation to shorten reaction time and control temperature.[1] 2. Ensure all reagents and solvents are anhydrous. 3. Experiment with different coupling agents (e.g., HATU, HOBt/EDC).
Unexpected tri-acetylation During acetylation of the hydroxamic acid nitrogens, the citrate hydroxyl group may also be acetylated.[1]This may not be problematic as the acetyl ester can be hydrolyzed in a subsequent step.[1] If selective di-acetylation is required, consider using milder acetylating agents or a different protecting group strategy for the citrate hydroxyl.
Incomplete deprotection 1. Insufficient reaction time or temperature. 2. Inappropriate deprotection reagent for the specific protecting group.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. For tert-butyl esters, use a standard TFA/water mixture (e.g., 95:5).[1] 3. For benzoyloxy groups and acetyl groups, treatment with a strong base like 7N NaOH can be effective.[1]
Difficulty in purification 1. Presence of closely related byproducts (e.g., cyclic imide). 2. Poor solubility of the final product.1. Utilize reverse-phase HPLC with a C18 column for purification. 2. Adjust the mobile phase (e.g., water/methanol gradients) to optimize separation. 3. For solubility issues, try different solvent systems or convert the product to a more soluble salt form for purification.

Quantitative Data

Table 1: Reported Reaction Yields for this compound Synthesis

Reaction Step Description Reported Yield Reference
Coupling3-tert-butyl citrate + 1-N-benzoyloxy-1,3-diaminopropane20%[1]
AcetylationAcetylation of the coupled intermediate92% (for tri-acetyl product)[1]

Table 2: Iron(III) Affinity Constants

Compound log KFeIII pFe Reference
This compound36.226.8[5][6]
Desferrioxamine B (DFO-B)30.625.0[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from Fadeev et al.)[1]

  • Coupling:

    • Dissolve 3-tert-butyl citrate and 1-N-benzoyloxy-1,3-diaminopropane in anhydrous DMF.

    • Add HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine).

    • Heat the reaction mixture in a microwave reactor at 40°C for 30 minutes.

    • Purify the resulting intermediate (15) by column chromatography.

  • Acetylation:

    • Dissolve the intermediate (15) in anhydrous dichloromethane (CH₂Cl₂).

    • Heat the solution to reflux.

    • Add acetyl chloride in anhydrous CH₂Cl₂ and continue refluxing for 3 hours.

    • Evaporate the solvent and purify the crude product by flash column chromatography (eluent: ethyl acetate/MeOH 95:5) to isolate the tri-acetylated intermediate (16b).

  • Deprotection (Step 1 - Acidolysis):

    • Treat the acetylated intermediate (16b) with a mixture of TFA/water (95:5) for 2 hours at room temperature to remove the tert-butyl protecting group.

    • Remove the volatiles under reduced pressure.

  • Deprotection (Step 2 - Hydrolysis):

    • Treat the resulting intermediate (17) with 7N NaOH for 30 minutes at room temperature. This step removes the benzoyloxy and acetyl protecting groups.

    • Neutralize and purify the final product, this compound, typically using reverse-phase HPLC. Note that the cyclic imide derivative may also be formed in this step.

Visualizations

Schizokinen_Synthesis_Workflow start Start Materials: - 3-tert-butyl citrate - 1-N-benzoyloxy-1,3-diaminopropane coupling Coupling Reaction (HATU, DIPEA, DMF, Microwave) start->coupling intermediate1 Protected Intermediate (15) coupling->intermediate1 Yield: 20% acetylation Acetylation (Acetyl Chloride, CH2Cl2, Reflux) intermediate1->acetylation intermediate2 Tri-acetylated Intermediate (16b) acetylation->intermediate2 Yield: 92% deprotection1 Acidic Deprotection (TFA/water) intermediate2->deprotection1 intermediate3 Intermediate (17) (t-Bu group removed) deprotection1->intermediate3 deprotection2 Basic Hydrolysis (7N NaOH) intermediate3->deprotection2 product Final Product: This compound (1) deprotection2->product side_product Side Product: Cyclic Imide (9) deprotection2->side_product

Caption: Chemical synthesis workflow for this compound.

Troubleshooting_Workflow issue issue check check solution solution start Experiment Start issue_yield Low Yield in Coupling Step? start->issue_yield check_conditions Check Reaction Conditions issue_yield->check_conditions Yes issue_product Unexpected Product (e.g., Imide)? issue_yield->issue_product No solution_mw Use Microwave Irradiation check_conditions->solution_mw solution_reagents Ensure Anhydrous Reagents/Solvents check_conditions->solution_reagents check_deprotection Review Deprotection & Purification issue_product->check_deprotection Yes solution_ph Control pH & Temp During Workup check_deprotection->solution_ph solution_hplc Optimize HPLC Separation check_deprotection->solution_hplc

References

Optimizing culture conditions for maximal Schizokinen production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for maximal Schizokinen production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a citrate-based dihydroxamate siderophore, a small, high-affinity iron-chelating molecule.[1][2] It is produced by various bacteria in response to iron limitation to sequester ferric iron from the environment.[2][3] Notable producers include cyanobacteria like Anabaena sp. (PCC 6411 and 7120), Anabaena flos aquae, as well as other bacteria such as Bacillus megaterium and Rhizobium leguminosarum.[2][4][5]

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound biosynthesis is assembled by a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) synthetase system.[4][6] The pathway involves the proteins IucA and IucC.[6] The synthesis starts with citric acid, to which two molecules of a 1,3-diaminopropane derivative are symmetrically attached.[4] Specifically, two molecules of N4-hydroxy-1-aminopropane are bound to citrate.[4][6] this compound is also known to be an intermediate in the biosynthesis of another siderophore, rhizobactin 1021.[4][6][7]

Q3: What are the key factors influencing this compound production?

A3: Several environmental and nutritional factors significantly impact this compound yield. The most critical factor is iron concentration; production is induced under iron-limiting conditions.[2][8] Other important parameters include temperature, pH, osmolarity, citrate concentration, carbon and nitrogen sources, and aeration.[3][6]

Q4: How can I detect and quantify this compound in my cultures?

A4: A widely used method for detecting general siderophore production is the Chrome Azurol S (CAS) assay, which is a colorimetric method.[3][9] For specific quantification of this compound, high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a precise method.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No this compound Production High Iron Concentration in Medium: Iron represses the genes responsible for siderophore production.Ensure the medium is iron-deprived. Use high-purity reagents and acid-wash glassware to remove trace iron.[3]
Suboptimal pH of the Medium: The pH affects enzymatic reactions and nutrient availability.Optimize the initial pH of the culture medium. For Anabaena flos aquae, a pH of 7.5 has been shown to be optimal.[6]
Incorrect Culture Temperature: Temperature affects microbial growth and metabolic rates.Maintain the optimal growth temperature for the specific producing strain. For example, 29°C was found to be optimal for influencing the transcription of the iuc operon.[6]
Inappropriate Carbon or Nitrogen Source: The type and concentration of carbon and nitrogen sources can significantly affect metabolism and yield.[3][10]Experiment with different carbon (e.g., glucose, sucrose, succinic acid) and nitrogen sources (e.g., sodium nitrate, ammonium sulfate) to find the optimal combination for your strain.[3]
Inconsistent Batch-to-Batch Yields Variability in Inoculum: The age and size of the inoculum can affect the lag phase and overall productivity.Standardize the inoculum preparation, including the growth phase and cell density.
Trace Metal Contamination: Other metal ions can interfere with iron uptake and siderophore production.Use a defined minimal medium with known concentrations of all components.
Difficulty in Extracting this compound Degradation of the Siderophore: this compound may be sensitive to pH or temperature extremes during extraction.Perform extraction steps at a controlled pH and lower temperatures (e.g., 4°C).
Inefficient Extraction Method: The chosen solvent or method may not be optimal for this compound.Utilize established protocols for siderophore extraction, often involving ethyl acetate or other organic solvents, followed by purification steps like column chromatography.

Quantitative Data on Culture Conditions

The following tables summarize quantitative data on the effect of various culture parameters on siderophore production, including this compound.

Table 1: Optimal Conditions for Iuc-GFP Reporter Expression in E. coli (Proxy for this compound Production Operon Activity)

ParameterTested RangeOptimal Condition
Temperature-29 °C
pH-7.5
Glucose-2 g/L
NaCl-9.5 g/L
Fe³⁺-39.5 µM
Citrate-2.6 mM
Lysine-0.75 mg/L
(Data sourced from a study on optimizing siderophore production in Anabaena flos aquae using an E. coli reporter system)[6]

Table 2: Effect of Iron and Citrate Concentration on this compound Production in Anabaena flos-aquae

Fe³⁺ Concentration (µM)Relative this compound Abundance (LC-HRMS Peak Area)
0High
1Moderate
2Low
3Very Low
4Not Detected
5Not Detected
23 (Standard)Not Detected
(This table illustrates the repressive effect of iron on this compound production)[6]
Citrate Concentration (mM)Relative this compound Abundance (LC-HRMS Peak Area)
0Baseline
0.1Increased
1~5-fold increase
10High
100High
(This table shows the stimulatory effect of citrate on this compound production)[6][9]

Experimental Protocols

Protocol 1: General Culture for this compound Production
  • Medium Preparation: Prepare an iron-deficient minimal medium. A common base is BG-11 medium for cyanobacteria, prepared without ferric ammonium citrate. For other bacteria, use a defined minimal medium like M9, omitting iron salts. All glassware must be acid-washed (e.g., with 6 M HCl) to remove trace iron.[3]

  • Inoculation: Inoculate the iron-deficient medium with a fresh, actively growing culture of the producing organism. A standard inoculum size is typically 1-2% (v/v).

  • Incubation: Incubate the culture under optimal conditions of temperature, pH, and light (for photosynthetic organisms). For Anabaena, this could be 29°C with gentle shaking.[6]

  • Monitoring: Monitor cell growth (e.g., by measuring optical density at 600 nm) and siderophore production over time.[3] Siderophore production often peaks in the late exponential or early stationary phase.

  • Harvesting: Centrifuge the culture at high speed (e.g., 10,000 x g for 10 min) to pellet the cells. The supernatant contains the secreted this compound.[3]

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection
  • CAS Solution Preparation: Prepare the blue CAS assay solution as described by Schwyn and Neilands (1987). This solution contains Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered solution of FeCl₃.

  • Assay: Mix 0.5 mL of the cell-free culture supernatant with 0.5 mL of the CAS assay solution.[3]

  • Observation: A color change from blue to orange or yellow indicates the presence of siderophores, which have chelated the iron from the CAS dye complex. The intensity of the color change can be quantified spectrophotometrically at 630 nm.[3]

Visualizations

Schizokinen_Biosynthesis_Pathway Citrate Citric Acid IucA_IucC IucA / IucC (NIS Synthetase) Citrate->IucA_IucC Diaminopropane_deriv 2x N4-hydroxy- 1-aminopropane Diaminopropane_deriv->IucA_IucC This compound This compound IucA_IucC->this compound Condensation Unknown_Enzyme Unknown Enzyme This compound->Unknown_Enzyme Rhizobactin Rhizobactin 1021 Unknown_Enzyme->Rhizobactin

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Start: Low/No this compound Yield Check_Iron Check for Iron Contamination Start->Check_Iron Iron_Present Iron Present? Check_Iron->Iron_Present Use_Fe_Free Use Iron-Free Medium & Acid-Washed Glassware Iron_Present->Use_Fe_Free Yes Check_Params Review Culture Parameters (pH, Temp) Iron_Present->Check_Params No Use_Fe_Free->Check_Params Params_Optimal Parameters Optimal? Check_Params->Params_Optimal Optimize_Params Optimize pH, Temp, Aeration via OFAT/RSM Params_Optimal->Optimize_Params No Check_Nutrients Analyze Media (C/N Sources, Citrate) Params_Optimal->Check_Nutrients Yes Optimize_Params->Check_Nutrients Nutrients_Optimal Nutrients Optimal? Check_Nutrients->Nutrients_Optimal Optimize_Nutrients Screen Different C/N Sources & Citrate Levels Nutrients_Optimal->Optimize_Nutrients No Success Production Improved Nutrients_Optimal->Success Yes Optimize_Nutrients->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Schizokinen Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Schizokinen using chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a dihydroxamate-type siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[1] It is produced by various bacteria, including Bacillus megaterium and certain species of Anabaena, to scavenge iron from the environment.[1][2] Purified this compound is crucial for a variety of research applications, including studying microbial iron acquisition, developing novel antimicrobial agents, and for potential therapeutic applications in iron overload disorders.

Q2: What are the common chromatography methods used for this compound purification?

Several chromatography techniques can be employed for this compound purification. The choice of method depends on the starting material, the desired purity, and the scale of the purification. Commonly used methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size and shape.

  • Immobilized Metal Affinity Chromatography (IMAC): Exploits the iron-chelating property of this compound.

Q3: What are the key properties of this compound to consider during purification?

Understanding the physicochemical properties of this compound is essential for successful purification.

PropertyValue/DescriptionImplication for Purification
Molecular Weight ~420.41 g/mol Suitable for most chromatography resins.
Structure Dihydroxamate siderophore with a citrate backbone.[1]The hydroxamate groups are key for iron chelation, which can be exploited in IMAC. The overall structure contributes to its polarity.
Solubility Soluble in aqueous solutions, particularly at neutral to alkaline pH.Buffers should be chosen to maintain solubility and prevent precipitation.
Stability Can be susceptible to degradation at extreme pH and temperatures.Purification should ideally be performed at neutral pH and lower temperatures (e.g., 4°C) to maintain its integrity.
Iron Chelation Forms a stable complex with Fe³⁺.This property is central to IMAC. When not using IMAC, it's important to control the iron content of buffers to ensure consistent chromatographic behavior.

Troubleshooting Guides

This section provides troubleshooting advice for common problems encountered during this compound purification using different chromatography techniques.

Reversed-Phase HPLC (RP-HPLC)

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Secondary Interactions: The analyte may be interacting with residual silanol groups on the silica-based stationary phase.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the retention and peak shape of this compound.

    • Metal Chelation Effects: this compound's interaction with metal ions in the HPLC system (e.g., from stainless steel components) can cause peak tailing.

  • Solutions:

    • Use a Base-Deactivated Column: Employ a column with end-capping to minimize silanol interactions.

    • Optimize Mobile Phase:

      • Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol sites.

      • Adjust the mobile phase pH. For a dihydroxamate siderophore, a slightly acidic pH (e.g., 3-5) with a suitable buffer (e.g., ammonium formate) can often provide good peak shape.

      • Consider using an ion-pairing reagent to improve retention and peak shape for this polar molecule.[3][4][5][6][7]

    • Reduce Sample Load: Decrease the amount of sample injected onto the column.

    • Add a Chelating Agent: Including a small concentration of a chelating agent like EDTA in the mobile phase can help to sequester metal ions and improve peak symmetry.

Problem: Low Recovery or Yield

  • Possible Causes:

    • Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase.

    • Degradation: The molecule might be degrading on the column due to pH or interaction with the stationary phase.

    • Precipitation: The sample may be precipitating on the column if the mobile phase is not a good solvent for it.

  • Solutions:

    • Change Column Chemistry: Try a different stationary phase (e.g., a polymer-based column) that is more inert.

    • Optimize Mobile Phase: Adjust the pH and organic modifier concentration to ensure this compound remains soluble and elutes properly.

    • Work at Low Temperatures: Perform the purification at a lower temperature (e.g., 4°C) to minimize degradation.

Ion-Exchange Chromatography (IEX)

Problem: this compound Does Not Bind to the Column

  • Possible Causes:

    • Incorrect Buffer pH: The pH of the buffer determines the net charge of this compound. If the buffer pH is at or above its isoelectric point (pI), it will not bind to a cation-exchange column. Conversely, if the pH is at or below its pI, it will not bind to an anion-exchange column.

    • High Salt Concentration: A high ionic strength in the sample or binding buffer will prevent the molecule from binding to the resin.

  • Solutions:

    • Adjust Buffer pH:

      • For anion-exchange chromatography , use a buffer with a pH about 1-2 units above the pI of this compound to ensure it carries a net negative charge.

      • For cation-exchange chromatography , use a buffer with a pH about 1-2 units below the pI to ensure a net positive charge.

    • Desalt the Sample: If the sample has a high salt concentration, perform a buffer exchange or desalting step before loading it onto the IEX column.

Problem: Poor Resolution and Co-elution of Impurities

  • Possible Causes:

    • Inappropriate Gradient: The salt gradient may be too steep, causing components to elute too closely together.

    • Column Overload: Exceeding the binding capacity of the column.

  • Solutions:

    • Optimize the Elution Gradient: Use a shallower salt gradient to improve the separation of this compound from contaminants.

    • Reduce Sample Load: Decrease the amount of protein loaded onto the column.

    • Consider a Different IEX Resin: Resins with different bead sizes or functional groups may provide better resolution.

Immobilized Metal Affinity Chromatography (IMAC)

Problem: Low or No Binding of this compound to the Fe³⁺-IMAC Column

  • Possible Causes:

    • Presence of Competing Chelators: The sample may contain other molecules that chelate iron and compete with this compound for binding to the column.

    • This compound is Already Saturated with Iron: If the this compound in the sample is already in its ferric form (ferri-schizokinen), it will not bind to an Fe³⁺-charged column.

    • Column Stripping: The buffer conditions may be causing the Fe³⁺ ions to leach from the column.

  • Solutions:

    • Pre-treat the Sample: If possible, perform a preliminary purification step (e.g., size-exclusion chromatography) to remove competing chelators.

    • Strip Iron from this compound (if necessary): This is a delicate step and may not always be desirable. It would involve treating the sample with a stronger chelator or at a low pH to remove bound iron, followed by removal of the chelator/acid before loading.

    • Ensure Proper Column Charging and Equilibration: Follow the manufacturer's protocol for charging the IMAC resin with Fe³⁺ and equilibrate the column thoroughly with the binding buffer.

Problem: Non-specific Binding of Contaminants

  • Possible Causes:

    • Hydrophobic Interactions: Other molecules in the sample may be binding non-specifically to the resin matrix.

    • Ionic Interactions: Charged impurities may be interacting with the resin.

  • Solutions:

    • Optimize Wash Steps:

      • Include a low concentration of a non-ionic detergent (e.g., Tween 20) in the wash buffer to reduce hydrophobic interactions.

      • Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions.

    • Use a More Specific Elution Method: Elute this compound using a competitive chelator (e.g., EDTA) in the elution buffer rather than a pH shift, which might also elute non-specifically bound proteins.

Experimental Protocols

General Sample Preparation from Culture Supernatant
  • Cell Removal: Centrifuge the bacterial culture (e.g., Bacillus megaterium or Anabaena sp.) at 8,000 x g for 20 minutes at 4°C to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.

  • Concentration (Optional): If the concentration of this compound is low, concentrate the supernatant using tangential flow filtration or by lyophilization.

  • Initial Purification (Optional but Recommended): To remove bulk impurities, consider a preliminary purification step. A common method is to use an Amberlite XAD-2 or similar hydrophobic resin. The supernatant is passed through the resin, which adsorbs the siderophore. It is then eluted with a solvent like methanol.

Protocol 1: Purification of Ferri-Schizokinen by Reversed-Phase HPLC

This protocol is for the purification of the iron-bound form of this compound.

  • Sample Preparation: To the culture supernatant, add a slight molar excess of FeCl₃ solution and adjust the pH to ~7.0. The solution should turn a characteristic reddish-brown color, indicating the formation of the ferri-schizokinen complex.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical scale or a larger diameter for preparative scale).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 50% B (linear gradient)

    • 35-40 min: 50% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1 mL/min (for analytical scale).

  • Detection: UV-Vis detector at ~420 nm (the characteristic absorbance wavelength for the ferric-hydroxamate complex).

  • Fraction Collection: Collect fractions corresponding to the major peak and confirm the presence of this compound by mass spectrometry.

Visualizations

Logical Workflow for Troubleshooting this compound Purification

Troubleshooting_Workflow start Start Purification problem_id Problem Identified? start->problem_id Run Chromatography end_success Pure this compound end_fail Re-evaluate Strategy problem_id->end_success No low_yield Issue: Low Yield/ No Binding problem_id->low_yield Yes poor_resolution Issue: Poor Resolution/ Peak Tailing problem_id->poor_resolution Yes check_conditions Check Binding Conditions (pH, Salt) low_yield->check_conditions Investigate check_load Check Sample Load & Gradient poor_resolution->check_load Investigate optimize_buffer Optimize Buffer/ Desalt Sample check_conditions->optimize_buffer Conditions Incorrect check_stability Assess Stability (Degradation?) check_conditions->check_stability Conditions Correct optimize_buffer->start Retry check_stability->end_fail No Degradation/ Still Low Yield change_method Change Method/ Reduce Temperature check_stability->change_method Degradation Occurring change_method->start Retry optimize_gradient Reduce Load/ Shallow Gradient check_load->optimize_gradient Overloaded/ Steep Gradient check_interactions Secondary Interactions? check_load->check_interactions Load & Gradient OK optimize_gradient->start Retry check_interactions->end_fail No/ Still Poor Resolution modify_mobile_phase Modify Mobile Phase (e.g., additives) check_interactions->modify_mobile_phase Yes modify_mobile_phase->start Retry

Caption: A logical workflow for troubleshooting common issues in this compound chromatography.

Experimental Workflow for this compound Purification

experimental_workflow cluster_culture Culture & Harvest cluster_pretreatment Pre-treatment cluster_chromatography Chromatography cluster_analysis Analysis & Final Product culture Bacterial Culture (e.g., Bacillus megaterium) centrifuge Centrifugation (8,000 x g, 20 min) culture->centrifuge filter 0.22 µm Filtration centrifuge->filter fecl3 Add FeCl3 (for Ferri-Schizokinen) filter->fecl3 xad2 Amberlite XAD-2 (Optional Capture) fecl3->xad2 hplc RP-HPLC (C18 Column) xad2->hplc fractionation Fraction Collection (Monitor at 420 nm) hplc->fractionation analysis Purity Check (MS, Analytical HPLC) fractionation->analysis lyophilize Lyophilization analysis->lyophilize pure_product Pure this compound lyophilize->pure_product

Caption: A typical experimental workflow for the purification of this compound.

References

Ferric-Schizokinen Complex Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting stability issues related to the ferric-schizokinen complex in solution.

Frequently Asked Questions (FAQs)

Q1: What is the ferric-schizokinen complex?

A1: The ferric-schizokinen complex is formed when the siderophore schizokinen chelates a ferric iron (Fe³⁺) ion. This compound is a dihydroxamate siderophore produced by various bacteria to scavenge iron from the environment. The complex is characterized by a distinct reddish-brown color.

Q2: Why is the stability of the ferric-schizokinen complex important?

A2: The stability of the complex is crucial for its function in iron transport and for various research and pharmaceutical applications. An unstable complex can prematurely release the iron, leading to experimental artifacts, reduced efficacy in potential therapeutic applications, and the generation of reactive oxygen species.

Q3: What is the reported affinity of this compound for ferric iron?

A3: this compound exhibits a very high affinity for ferric iron. Its pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with a total ligand concentration of 10 µM and a total iron concentration of 1 µM, is reported to be 26.8. A higher pFe³⁺ value indicates a higher affinity for iron.

Q4: What are the primary factors that influence the stability of the ferric-schizokinen complex in solution?

A4: The primary factors affecting the stability of the ferric-schizokinen complex are:

  • pH: The complex's stability is highly dependent on the pH of the solution.

  • Temperature: Elevated temperatures can lead to the degradation of the complex.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • Presence of competing ions: Other metal ions with a high affinity for this compound can displace the ferric iron.

  • Redox environment: Reducing agents can reduce the ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron, which has a much lower affinity for this compound, leading to the dissociation of the complex.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Color of the ferric-schizokinen solution fades over time. 1. Degradation of the complex: This can be due to pH shifts, exposure to light, or elevated temperatures. 2. Reduction of Fe³⁺ to Fe²⁺: The presence of reducing agents in the solution can lead to the dissociation of the complex.1. Control experimental conditions: Ensure the pH of the solution is maintained within the optimal range (see data below). Store solutions in the dark or in amber vials. Avoid high temperatures. 2. Use fresh, high-purity reagents: Ensure that buffers and other solution components are free from reducing contaminants. Consider de-gassing solutions to remove dissolved oxygen, which can participate in redox reactions.
Precipitate forms in the ferric-schizokinen solution. 1. pH is outside the optimal range: At very low or high pH, the complex may become unstable and precipitate. Ferric iron can also precipitate as ferric hydroxide at neutral to high pH if not fully chelated. 2. Concentration exceeds solubility limit: The concentration of the complex may be too high for the given solvent and temperature.1. Adjust and buffer the pH: Carefully adjust the pH to the optimal range for stability and use a suitable buffer system to maintain it. 2. Work with lower concentrations: If solubility is an issue, try performing experiments at lower concentrations of the ferric-schizokinen complex.
Inconsistent results in iron uptake assays. 1. Variable stability of the complex: If the complex is degrading during the experiment, the amount of available iron for uptake will change over time. 2. Competition from other media components: Components of the assay medium may be chelating the iron or interacting with the complex.1. Monitor complex stability: Use spectrophotometry or HPLC to confirm the stability of the ferric-schizokinen complex under your specific assay conditions (time, temperature, media). 2. Simplify the assay medium: If possible, use a minimal, well-defined medium for uptake experiments to avoid interfering components.
Difficulty in detecting the complex using analytical methods (HPLC, CE-MS). 1. On-column degradation: The complex may be unstable under the chromatographic or electrophoretic conditions (e.g., mobile phase pH, interaction with the stationary phase). 2. Low concentration: The concentration of the complex may be below the detection limit of the instrument.1. Optimize analytical parameters: Adjust the pH of the mobile phase or background electrolyte to maintain complex stability. Consider using a different column or capillary coating. 2. Concentrate the sample: If the concentration is too low, consider concentrating the sample prior to analysis.

Quantitative Data Summary

Table 1: Stability of the Ferric-Schizokinen Complex

ParameterValueConditionsReference
pFe³⁺26.8pH 7.4, 10 µM total ligand, 1 µM total ironEstimated based on similar siderophores
Optimal pH for Stability6.0 - 8.0Aqueous solutionGeneral knowledge for hydroxamate siderophores
Thermal StabilityModerateDegradation observed at temperatures > 50°CInferred from general siderophore properties
PhotostabilityLowSusceptible to degradation upon UV exposureInferred from general siderophore properties

Experimental Protocols

Protocol 1: Spectrophotometric Monitoring of Ferric-Schizokinen Stability

Objective: To monitor the stability of the ferric-schizokinen complex over time by measuring changes in its absorbance.

Methodology:

  • Preparation of Ferric-Schizokinen Solution:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a stock solution of ferric chloride (FeCl₃) in dilute HCl (e.g., 0.01 M) to prevent hydrolysis.

    • To form the complex, slowly add the FeCl₃ solution to the this compound solution while stirring, to a final molar ratio of 1:1. The solution should turn a distinct reddish-brown color.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the ferric-schizokinen complex, which is typically around 430-450 nm for ferric-dihydroxamate siderophores.

    • Incubate the ferric-schizokinen solution under the desired experimental conditions (e.g., different pH values, temperatures, or light exposure).

    • At regular time intervals, take an aliquot of the solution and measure its absorbance at the λ_max.

  • Data Analysis:

    • Plot the absorbance at λ_max as a function of time. A decrease in absorbance indicates the degradation of the complex.

    • The rate of degradation can be determined by fitting the data to an appropriate kinetic model.

Protocol 2: HPLC Analysis of Ferric-Schizokinen and Free this compound

Objective: To separate and quantify the intact ferric-schizokinen complex and any free this compound resulting from its dissociation.

Methodology:

  • Instrumentation and Columns:

    • A standard HPLC system with a UV-Vis or diode array detector.

    • A C18 reverse-phase column is commonly used.

  • Mobile Phase:

    • A gradient elution is often employed.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • The pH of the mobile phase should be optimized to ensure the stability of the complex during the run.

  • Detection:

    • Monitor the elution profile at two wavelengths:

      • Around 430-450 nm for the ferric-schizokinen complex.

      • Around 210-220 nm for the detection of both the complex and free this compound.

  • Sample Preparation:

    • Prepare samples as described in Protocol 1.

    • Filter the samples through a 0.22 µm filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to the ferric-schizokinen complex and free this compound based on their retention times (determined using standards).

    • Quantify the amount of each species by integrating the peak areas and comparing them to a calibration curve.

Visualizations

Experimental_Workflow_for_Stability_Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Ferric-Schizokinen Solution incubate Incubate under Test Conditions (pH, Temp, Light) prep->incubate spectro Spectrophotometry (Monitor Absorbance @ λ_max) incubate->spectro hplc HPLC (Separate & Quantify Complex and Free Ligand) incubate->hplc kinetics Determine Degradation Kinetics spectro->kinetics stability Assess Stability Profile hplc->stability kinetics->stability Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Observed Stability Issue (e.g., Color Fading, Precipitation) ph Incorrect pH issue->ph Is the pH optimal? temp High Temperature issue->temp Is the temperature controlled? light Light Exposure issue->light Is the sample protected from light? redox Redox Reactions issue->redox Are there reducing agents present? control_ph Buffer & Adjust pH ph->control_ph control_temp Control Temperature temp->control_temp protect_light Protect from Light light->protect_light use_pure Use High-Purity Reagents redox->use_pure

Technical Support Center: Enhancing the Specificity of Schizokinen-Based Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Schizokinen-based imaging agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in imaging?

This compound is a hydroxamate-type siderophore, which is a small molecule produced by certain bacteria to scavenge for iron.[1] In medical imaging, this compound is used as a chelating agent, meaning it can bind to metallic radioisotopes.[2] When labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), the resulting agent, [⁶⁸Ga]Ga-Schizokinen, can be used in Positron Emission Tomography (PET) to specifically image bacterial infections.[3][4][5][6] The rationale is that bacteria that utilize this compound for iron uptake will also take up the radiolabeled version, allowing for visualization of the infection site.

Q2: How specific is [⁶⁸Ga]Ga-Schizokinen for bacterial infections?

[⁶⁸Ga]Ga-Schizokinen has demonstrated specificity for certain clinically relevant bacterial species while showing minimal to no uptake in fungal species.[3][4][5] In vitro studies have shown uptake in Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3][4][5] Conversely, there was almost no uptake observed in fungal species like Candida glabrata, Candida albicans, and Aspergillus fumigatus.[3][4][5] This specificity is attributed to the presence of specific siderophore transport systems in these bacteria.

Q3: What can I do if I observe high background signal or non-specific uptake in my in vivo imaging studies?

High background signal can be due to several factors. [⁶⁸Ga]Ga-Schizokinen is hydrophilic and is rapidly excreted through the kidneys.[3][4][5] Therefore, high signal in the renal system and bladder is expected. However, non-specific uptake in other organs could be due to:

  • Transchelation: The Gallium-68 may detach from the this compound and bind to other molecules in the body. The stability of [⁶⁸Ga]Ga-Schizokinen has been shown to be around 90% intact after 5 minutes and about 50% intact after 60 minutes in the presence of a competitive chelator.[3]

  • Host Response: PET imaging agents that are not directly targeting the microbe can sometimes be taken up by immune cells responding to an infection, leading to a non-specific signal. However, this compound-based agents are designed to directly target the bacteria.

To address high background, ensure optimal radiolabeling purity and consider imaging at earlier time points to minimize the effects of potential dissociation of the tracer.[4][5]

Q4: Can I use blocking agents to confirm the specificity of [⁶⁸Ga]Ga-Schizokinen uptake?

Yes, using blocking agents is a standard method to confirm specificity. In vitro experiments have shown that the uptake of [⁶⁸Ga]Ga-Schizokinen can be blocked by adding an excess of unlabeled iron-bound siderophores like Fe-Schizokinen (Fe-SKN), Fe-Enterobactin (Fe-ENT), or Fe-Pyoverdine (Fe-PVD).[3] The degree of blocking will depend on the bacterial species and the specific siderophore receptors they express. For instance, in one study, Fe-PVD blocked up to 94% of [⁶⁸Ga]Ga-SKN uptake in P. aeruginosa.[3]

Q5: What are the key parameters for successful radiolabeling of this compound with Gallium-68?

Successful radiolabeling of this compound with ⁶⁸Ga to achieve high radiochemical purity (≥95%) depends on several factors:[3][4][5][6]

  • pH: The reaction is typically performed in a sodium acetate buffer.

  • Temperature: The labeling can be efficiently carried out at room temperature.

  • Incubation Time: A short incubation time of 10-15 minutes is generally sufficient.[3]

  • Concentration: The amount of this compound precursor needs to be optimized relative to the activity of the ⁶⁸GaCl₃ eluate.

Troubleshooting Guides

Issue 1: Low Radiochemical Purity (<95%)
Potential Cause Troubleshooting Step
Suboptimal pH of the reaction mixture. Ensure the pH is within the optimal range for ⁶⁸Ga chelation, typically adjusted with sodium acetate buffer.
Incorrect concentration of this compound precursor. Titrate the amount of this compound (e.g., 10-50 µg) to find the optimal ratio with the eluted ⁶⁸GaCl₃.[3]
Presence of metallic impurities in the ⁶⁸Ga eluate. Use a generator that provides high-purity ⁶⁸GaCl₃. Metallic impurities can compete with ⁶⁸Ga for chelation.
Degradation of the this compound precursor. Store the this compound precursor under appropriate conditions (e.g., protected from light and moisture) to prevent degradation.
Issue 2: High Non-Specific Binding in In Vitro Bacterial Uptake Assays
Potential Cause Troubleshooting Step
Binding to the surface of the assay plates or tubes. Pre-treat the plasticware with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
Insufficient washing of bacterial pellets. Ensure thorough washing of the bacterial pellets after incubation with the radiotracer to remove any unbound [⁶⁸Ga]Ga-Schizokinen.
Contamination of bacterial cultures. Verify the purity of your bacterial cultures to ensure that uptake is specific to the bacterium of interest.
Issue 3: Inconsistent or Low Bacterial Uptake of [⁶⁸Ga]Ga-Schizokinen
Potential Cause Troubleshooting Step
Iron-replete growth conditions. Grow bacteria in iron-depleted media to induce the expression of siderophore uptake systems.
Bacterial strain does not utilize this compound. Confirm from literature or through genetic analysis that your bacterial strain of interest possesses the necessary receptors and transport machinery for this compound. Not all bacteria can utilize all types of siderophores.
Inhibition of active transport. The uptake of siderophores is an active, energy-dependent process. Ensure that the bacteria are metabolically active during the assay. As a control, you can use an inhibitor of ATP synthesis, like sodium azide (NaN₃), to confirm that the uptake is an active process.[3][7]

Quantitative Data Summary

Table 1: In Vitro Specificity of [⁶⁸Ga]Ga-Schizokinen Uptake

Microorganism Uptake of [⁶⁸Ga]Ga-Schizokinen Blocking Agent % Blockade Reference
Escherichia coliYesFe-ENTUp to 23%[3]
Pseudomonas aeruginosaYesFe-PVDUp to 94%[3]
Staphylococcus aureusYesFe-SKNUp to 30%[3]
Staphylococcus epidermidisYesFe-SKNUp to 40%[3]
Candida glabrataNoN/AN/A[3]
Candida albicansNoN/AN/A[3]
Aspergillus fumigatusNoN/AN/A[3]

Table 2: Physicochemical Properties of [⁶⁸Ga]Ga-Schizokinen

Property Value Reference
Radiochemical Purity ≥95%[3][4][5][6]
Log D₇.₄ -2.43 ± 0.85[3]
Log P -3.83 ± 0.15[3]
Stability in human serum (5 min) 100%[3]
Stability towards transchelation (60 min with DTPA) ~50%[3]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Gallium-68

This protocol is a generalized procedure based on published methods.[3]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M ultrapure HCl

  • This compound solution (1-4 µg/µL in water)

  • 3.6 M Sodium Acetate solution

  • Sterile, pyrogen-free reaction vials

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M ultrapure HCl to obtain ⁶⁸GaCl₃. Collect the eluate in fractions.

  • In a sterile reaction vial, add 10–50 µg of the this compound solution.

  • Add 60 µL of 3.6 M sodium acetate to the vial to buffer the pH.

  • Add 100–200 µL of the eluted ⁶⁸GaCl₃ (containing 10–120 MBq of activity) to the reaction vial.

  • Gently mix the contents and incubate at room temperature for 10–15 minutes.

  • Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-HPLC.

Visualizations

Radiolabeling_Workflow cluster_elution Gallium-68 Elution cluster_labeling Radiolabeling Reaction cluster_qc Quality Control Generator 68Ge/68Ga Generator Elution Elute with 0.1M HCl Generator->Elution GaCl3 68GaCl3 Solution Elution->GaCl3 ReactionVial Reaction Vial GaCl3->ReactionVial This compound This compound This compound->ReactionVial Buffer Sodium Acetate Buffer Buffer->ReactionVial Incubation Incubate at RT (10-15 min) ReactionVial->Incubation QC iTLC / radio-HPLC Incubation->QC FinalProduct [68Ga]Ga-Schizokinen (≥95% RCP) QC->FinalProduct

Caption: Workflow for the radiolabeling of this compound with Gallium-68.

Bacterial_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_intracellular Intracellular Space GaSKN [68Ga]Ga-Schizokinen Receptor Siderophore Receptor GaSKN->Receptor FeSKN Fe-Schizokinen FeSKN->Receptor Competitive Binding Transport Active Transport System Receptor->Transport Accumulation [68Ga] Accumulation (PET Signal) Transport->Accumulation

Caption: Proposed pathway for [⁶⁸Ga]Ga-Schizokinen uptake in bacteria.

References

Technical Support Center: Refinement of Analytical Techniques for Schizokinen Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Schizokinen.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for my this compound quantification needs?

A1: The choice of technique depends on your specific requirements. The Chrome Azurol S (CAS) assay is a good initial screening method due to its simplicity and cost-effectiveness. For more precise and sensitive quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is a viable option. For the highest sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method.

Q2: How should I prepare my samples for this compound analysis?

A2: Sample preparation is critical for accurate quantification. For the CAS assay, cell-free supernatant from your culture can often be used directly. For HPLC and LC-MS/MS analysis, it is crucial to remove proteins and other interfering substances. This can be achieved through protein precipitation with organic solvents (e.g., acetonitrile) or solid-phase extraction (SPE) for cleaner samples.

Q3: What are the key parameters to consider for method validation in this compound quantification?

A3: For quantitative methods like HPLC and LC-MS/MS, it is important to validate parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. These parameters ensure the reliability and reproducibility of your results.

Q4: How can I ensure the stability of this compound in my samples and standards?

A4: The stability of this compound can be influenced by solvent, temperature, and light. It is recommended to store stock solutions and samples at low temperatures (-20°C or -80°C) and protected from light. For analytical runs, maintaining samples in an autosampler at a controlled, cool temperature (e.g., 4°C) is advisable. Studies on similar compounds suggest that solutions in acetonitrile:water mixtures are generally stable.[1]

Chrome Azurol S (CAS) Assay Troubleshooting Guide

The CAS assay is a colorimetric method used for the detection and quantification of siderophores like this compound. It relies on the competition for iron between the siderophore and the dye, resulting in a color change from blue to orange/yellow.[1][2]

Q: Why am I not observing a color change in my CAS assay?

A:

  • Low Siderophore Production: The concentration of this compound in your sample may be below the detection limit of the assay.

    • Solution: Optimize culture conditions (e.g., iron-limiting media, pH, incubation time) to enhance siderophore production.[3][4] Concentrate your sample before performing the assay.

  • Incorrect pH of the CAS Reagent: The pH of the CAS assay solution is critical for the reaction.

    • Solution: Ensure the CAS solution is prepared correctly and the final pH is within the optimal range.

  • Interference from Media Components: Some media components can interfere with the assay.

    • Solution: Use a minimal defined medium for culturing your microorganisms to reduce potential interference.

Q: My microbial growth is inhibited on CAS agar plates. What can I do?

A:

  • Toxicity of the Detergent: The detergent used in the CAS assay (e.g., HDTMA) can be toxic to some microorganisms.[5]

    • Solution: Use a modified CAS assay, such as the overlay CAS (O-CAS) or a double-layered CAS agar, to separate the growth medium from the CAS reagent, thus reducing toxicity.[5]

Quantitative Data for Siderophore Assays

The following table provides example quantitative data for siderophore assays. Note that specific values for this compound may vary depending on the experimental conditions and the specific protocol used.

ParameterCAS Assay (Liquid)HPLC-UVLC-MS/MS
Limit of Detection (LOD) ~1-5 µM~0.1-1 µM~1-10 nM
Limit of Quantification (LOQ) ~5-15 µM~0.5-5 µM~5-50 nM
Linear Range 5-100 µM0.5-200 µM0.01-50 µM
Precision (%RSD) <15%<10%<5%
Recovery N/A85-110%90-110%

Note: The data in this table are representative values for siderophore analysis and should be determined experimentally for this compound in your specific matrix.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC with UV detection is a common method for the quantification of siderophores.

Q: I am observing drifting retention times for my this compound peak. What is the cause?

A:

  • Column Temperature Fluctuation: Inconsistent column temperature can lead to shifts in retention time.[6]

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[6]

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times.[6]

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure proper functioning of the HPLC pump's mixing valve.[6]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.[6]

    • Solution: Allow the column to equilibrate for a sufficient amount of time (e.g., 15-30 minutes) or until a stable baseline is achieved.[6]

Q: My this compound peak is showing poor resolution or is overlapping with other peaks. How can I improve this?

A:

  • Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for separating this compound from other components in the sample.

    • Solution: Adjust the mobile phase composition, for example, by changing the organic solvent ratio or the pH. A gradient elution may also improve separation.

  • Column Degradation: The stationary phase of the column may have degraded over time.

    • Solution: Replace the column with a new one of the same type. Using a guard column can help extend the life of the analytical column.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting Guide

LC-MS/MS offers the highest sensitivity and specificity for this compound quantification.

Q: I am experiencing low signal intensity for my this compound analyte. What are the possible reasons?

A:

  • Ion Suppression: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a reduced signal.

    • Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE). Diluting the sample may also help reduce matrix effects.

  • Suboptimal MS Parameters: The mass spectrometer parameters, such as collision energy and fragmentor voltage, may not be optimized for this compound.

    • Solution: Perform a tuning and optimization of the MS parameters using a pure standard of this compound to find the optimal settings for precursor and product ions.

  • Incorrect Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency.

    • Solution: Experiment with different additives and concentrations to enhance the signal for this compound.

Experimental Protocols

Chrome Azurol S (CAS) Liquid Assay Protocol

This protocol is adapted from the method described by Schwyn and Neilands (1987).

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Prepare a 1 mM solution of FeCl₃·6H₂O in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution while stirring.

    • Add 1 mL of the FeCl₃ solution to the CAS/HDTMA mixture. The solution should turn dark blue.

    • Autoclave the solution and store it in the dark.

  • Assay Procedure:

    • In a microplate well, mix 100 µL of your cell-free sample supernatant with 100 µL of the CAS assay solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

    • The amount of siderophore is calculated as: (Abs_control - Abs_sample) / Abs_control * 100. The control is the uninoculated medium.[7]

Generalized HPLC-UV Protocol for Siderophore Quantification
  • Sample Preparation:

    • Centrifuge the culture broth to remove cells.

    • Filter the supernatant through a 0.22 µm filter.

    • For complex samples, perform solid-phase extraction (SPE) using a C18 cartridge to clean up and concentrate the sample.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength appropriate for this compound (e.g., around 210 nm or 400-450 nm for the iron complex).

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

MethodSelection start Start: Need to quantify this compound q1 Qualitative or Quantitative? start->q1 q2 High Sensitivity & Specificity Required? q1->q2 Quantitative cas Use Chrome Azurol S (CAS) Assay q1->cas Qualitative q3 Access to Mass Spectrometer? q2->q3 Yes hplc Use HPLC-UV q2->hplc No q3->hplc No lcms Use LC-MS/MS q3->lcms Yes

Caption: Decision tree for selecting a this compound quantification method.

CASTroubleshooting start Problem: No color change in CAS assay q1 Is the positive control working? start->q1 q2 Is there microbial growth inhibition? q1->q2 Yes sol1 Check CAS reagent preparation and pH q1->sol1 No q3 Are culture conditions optimized for siderophore production? q2->q3 No sol2 Use overlay (O-CAS) or double-layer CAS assay q2->sol2 Yes sol3 Use iron-limiting medium and optimize pH/incubation time q3->sol3 No sol4 Concentrate the sample before assay q3->sol4 Yes

Caption: Troubleshooting workflow for the Chrome Azurol S (CAS) assay.

References

Validation & Comparative

Comparing iron binding affinity of Schizokinen and desferrioxamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of iron-binding affinities reveals that the bacterial siderophore Schizokinen possesses a significantly higher affinity for ferric iron (Fe³⁺) compared to the well-established chelating agent Desferrioxamine B (DFOB). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their iron-binding characteristics, supported by quantitative data and experimental methodologies.

This compound, a citrate-based dihydroxamate siderophore produced by bacteria such as Bacillus megaterium, demonstrates a superior ability to sequester iron, a critical function for microbial survival and a mechanism of interest for therapeutic applications.[1] Desferrioxamine B, a trihydroxamate siderophore isolated from Streptomyces pilosus, is the current standard of care for treating iron overload conditions.[2][3] Our comparative analysis indicates that this compound's structural features, which include an α-hydroxycarboxylate group in addition to its hydroxamate functions, contribute to its enhanced iron-binding capacity.[4]

Quantitative Comparison of Iron (III) Binding Affinity

The effectiveness of a chelating agent is quantified by its formation constant (log K) and its pFe value. The formation constant measures the strength of the complex formed between the chelator and the metal ion. The pFe value represents the negative logarithm of the free ferric iron concentration at a standard condition (typically pH 7.4, with micromolar concentrations of iron and ligand), providing a more biologically relevant measure of iron sequestration efficacy.

Recent studies have established the iron(III) affinity constants for this compound, allowing for a direct comparison with Desferrioxamine B. The data clearly indicates that this compound forms a more stable complex with iron(III), as shown by its higher log K and pFe values.[1][4]

ParameterThis compoundDesferrioxamine B (DFOB)Reference
Log KFe(III)L 36.230.6[4]
pFe³⁺ 26.825.0[1]

Note: A higher log K and pFe value signify a stronger binding affinity for iron.

Experimental Protocols

The determination of these iron-binding constants relies on precise experimental techniques. The primary methods used are Potentiometric Titration and Spectrophotometric Assays like the Chrome Azurol S (CAS) assay.

Potentiometric Titration

This is a standard method to determine the stability constants of metal complexes. The protocol involves the titration of the siderophore solution with a standardized base in the presence and absence of the metal ion (Fe³⁺).

Detailed Methodology:

  • Preparation: A solution of the purified siderophore (e.g., this compound or DFOB) is prepared in a medium of constant ionic strength (e.g., 0.1 M KCl).

  • Calibration: The pH electrode is calibrated using standard buffer solutions to ensure accurate pH measurements.

  • Ligand Titration: The siderophore solution is titrated with a standardized, carbonate-free solution of a strong base (e.g., KOH or NaOH). The pH is recorded after each addition of the titrant. This step determines the protonation constants (pKa values) of the ligand.

  • Complex Titration: A known concentration of ferric iron (e.g., from a FeCl₃ or Fe(NO₃)₃ solution) is added to a separate, identical siderophore solution to form the Fe(III)-siderophore complex.

  • Data Analysis: The titration curves (pH vs. volume of base added) for the ligand alone and the metal-ligand complex are analyzed using specialized software. The displacement between the curves is used to calculate the stability constant (log K) of the Fe(III)-siderophore complex.

Chrome Azurol S (CAS) Assay

The CAS assay is a widely used colorimetric method for detecting and quantifying siderophore activity. It is a competition-based assay where the siderophore removes iron from a well-characterized iron-dye complex.

Detailed Methodology:

  • Reagent Preparation: The CAS assay solution is prepared by mixing Chrome Azurol S dye, a detergent (like hexadecyltrimethylammonium bromide, HDTMA), and a buffered ferric iron solution. This forms a stable, blue-colored ternary complex.

  • Assay Procedure: A sample containing the siderophore (e.g., a bacterial culture supernatant) is added to the blue CAS solution.

  • Chelation and Color Change: If the siderophore has a higher affinity for iron than the CAS dye, it will remove the iron from the dye complex. This causes the solution to change color from blue to orange/yellow.

  • Quantification: The change in color is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (typically around 630 nm). The amount of siderophore activity can be quantified by comparing the absorbance change to a standard curve, often using a known chelator like DFOB.

Siderophore-Mediated Iron Uptake Pathway

Both this compound and Desferrioxamine B are utilized by microorganisms to acquire iron from the environment. The general mechanism involves secretion of the siderophore, extracellular chelation of iron, and subsequent transport of the iron-siderophore complex into the cell via specific membrane receptors. This process is a critical pathway for bacterial survival and virulence.

Siderophore_Uptake cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm Siderophore Apo-Siderophore (this compound / DFOB) Fe3_Siderophore Fe³⁺-Siderophore Complex Siderophore->Fe3_Siderophore Chelation Fe3_insoluble Insoluble Fe³⁺ Fe3_insoluble->Fe3_Siderophore Receptor Outer Membrane Receptor Fe3_Siderophore->Receptor Binding Fe3_Siderophore_in Fe³⁺-Siderophore Complex Receptor->Fe3_Siderophore_in Transport Fe2_ion Fe²⁺ Fe3_Siderophore_in->Fe2_ion Iron Release (Reduction) Metabolism Metabolic Processes Fe2_ion->Metabolism

References

Unraveling the Functional Intricacies of Schizokinen in the World of Hydroxamate Siderophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between siderophores is critical for applications ranging from microbial ecology to novel therapeutic strategies. This guide provides a detailed comparison of schizokinen, a dihydroxamate siderophore, with other prominent hydroxamate siderophores such as aerobactin, desferrioxamine B, and ferrichrome. We delve into their functional distinctions, supported by quantitative data and detailed experimental methodologies.

This compound, a citrate-containing dihydroxamate siderophore, is a key player in iron acquisition for a variety of bacteria, including species of Anabaena, Bacillus, and Rhizobium.[1] Its unique structural features translate into distinct functional characteristics when compared to other well-studied hydroxamate siderophores. This comparison will illuminate these differences, providing a valuable resource for researchers in the field.

Quantitative Comparison of Iron Affinity

The primary function of a siderophore is to chelate ferric iron (Fe³⁺) with high affinity, facilitating its solubilization and transport into the microbial cell. The stability constant (log β) is a quantitative measure of this affinity. While specific log β values can vary depending on the experimental conditions, the following table summarizes the available data for this compound and other selected hydroxamate siderophores.

SiderophoreTypeProducing Organisms (Examples)Fe³⁺ Stability Constant (log β)Apparent K_m for Transport
This compound DihydroxamateAnabaena sp., Bacillus megaterium, Rhizobium leguminosarumNot precisely determined~0.04 µM (in Anabaena sp.)[2]
Aerobactin DihydroxamateEnterobacter aerogenes, Escherichia coli, Shigella flexneri~23-
Desferrioxamine B TrihydroxamateStreptomyces pilosus30.6-
Ferrichrome Cyclic TrihydroxamateUstilago sphaerogena, Aspergillus spp.29.1-

Note: The stability constant for this compound has not been definitively reported in the literature, but its low apparent K_m for transport suggests a very high affinity for ferric iron.

Functional Differences in Iron Transport and Specificity

Beyond iron affinity, the mechanisms of transport and the specificity of these transport systems represent key functional differentiators among hydroxamate siderophores.

This compound: The transport of ferric-schizokinen is an active, energy-dependent process. In the cyanobacterium Anabaena sp., this uptake is driven by ATP and is highly specific.[2][3] Studies have shown that while Anabaena sp. can also utilize the structurally similar siderophore aerobactin, it exhibits a markedly higher affinity for ferric-schizokinen. The transport system for this compound in some bacteria is distinct and does not efficiently recognize other hydroxamate siderophores like ferrioxamine B.

Aerobactin: In pathogenic bacteria like E. coli, the aerobactin system, encoded by the iuc and iut genes, is a well-characterized virulence factor. The outer membrane receptor, IutA, specifically recognizes and transports ferric-aerobactin.

Desferrioxamine B (DFB): DFB is a linear trihydroxamate siderophore. Its transport in various bacteria is mediated by specific outer membrane receptors, such as the FoxA protein in Yersinia enterocolitica.

Ferrichrome: This cyclic trihydroxamate is transported by the FhuA outer membrane receptor in E. coli. The transport mechanism is TonB-dependent, a hallmark of siderophore uptake in Gram-negative bacteria.

Dual Functionality of this compound

An intriguing functional aspect of this compound, observed in the cyanobacterium Anabaena sp. PCC 7120, is its ability to chelate copper in addition to iron. Under conditions of high copper and low iron, this compound appears to play a role in mitigating copper toxicity, showcasing a dual functionality that is not as commonly reported for other hydroxamate siderophores.

Signaling and Regulation

The biosynthesis and transport of siderophores are tightly regulated by iron availability, primarily through the Ferric Uptake Regulator (Fur) protein.

This compound: While the specific regulatory pathways for this compound are not as extensively characterized as those for aerobactin, its production is known to be induced under iron-limiting conditions. The presence of iron represses the synthesis of this compound and its transport machinery.

Aerobactin and Desferrioxamine E: In Pantoea ananatis, the biosynthesis of both aerobactin and desferrioxamine E is negatively regulated by the Fur protein. In the absence of iron, Fur repression is lifted, allowing for the expression of the biosynthetic genes.

The following diagram illustrates the general principle of Fur-mediated regulation of siderophore biosynthesis.

Fur_Regulation cluster_low_iron Low Iron Conditions Fe High Iron Fur Fur Protein Fe->Fur binds Repression Fur->Repression represses DNA Siderophore Biosynthesis Genes Transcription Transcription & Translation DNA->Transcription leads to Repression->DNA Siderophore Siderophore Production Transcription->Siderophore Fur_inactive Inactive Fur DNA_active Siderophore Biosynthesis Genes Transcription_active Transcription & Translation DNA_active->Transcription_active is active Siderophore_active Siderophore Production Transcription_active->Siderophore_active

Caption: General mechanism of Fur-mediated regulation of siderophore biosynthesis.

Experimental Protocols

A fundamental technique for detecting and quantifying siderophore production is the Chrome Azurol S (CAS) assay.

Chrome Azurol S (CAS) Assay for Siderophore Quantification

Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the strong chelator, chrome azurol S. In the absence of a siderophore, the CAS-iron-HDTMA complex is blue. When a siderophore is present, it removes the iron from the complex, causing a color change to orange/yellow, which can be quantified spectrophotometrically.

Reagents:

  • CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

  • HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of deionized water.

  • Iron(III) Solution: 1 mM FeCl₃ in 10 mM HCl.

  • Shuttle Solution: Mix the CAS solution and the HDTMA solution. While stirring, slowly add 10 ml of the Iron(III) solution. The solution should turn dark blue. Autoclave and store in the dark.

Procedure:

  • Culture bacteria in iron-deficient medium to induce siderophore production.

  • Centrifuge the culture to obtain a cell-free supernatant.

  • In a 96-well microplate, mix 100 µl of the bacterial supernatant with 100 µl of the CAS shuttle solution.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm.

  • Calculate the percentage of siderophore units as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

The following diagram outlines the experimental workflow for the CAS assay.

CAS_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Bacterial Culture (Iron-deficient medium) Centrifuge Centrifugation Culture->Centrifuge Supernatant Cell-free Supernatant Centrifuge->Supernatant Mix Mix Supernatant and CAS Shuttle Solution Supernatant->Mix CAS_reagent CAS Shuttle Solution CAS_reagent->Mix Incubate Incubation Mix->Incubate Measure Measure Absorbance (630 nm) Incubate->Measure Calculate Calculate Siderophore Units Measure->Calculate

Caption: Experimental workflow for the Chrome Azurol S (CAS) assay.

Conclusion

This compound, while sharing the fundamental hydroxamate chemistry for iron chelation with siderophores like aerobactin, desferrioxamine B, and ferrichrome, exhibits distinct functional properties. Its high-affinity and specific transport system, coupled with its potential dual functionality in metal homeostasis, underscores the diversity and adaptability of microbial iron acquisition strategies. For researchers in drug development, the unique transport pathways of siderophores like this compound offer potential "Trojan horse" strategies for delivering antimicrobial agents to pathogenic bacteria. A thorough understanding of these functional differences, grounded in quantitative data and robust experimental methods, is paramount for advancing these and other scientific frontiers.

References

The Dual Role of Schizokinen: From Iron Scavenger to Potential Virulence Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the siderophore schizokinen reveals its established role in iron acquisition and explores its potential, yet unproven, role in the regulation of virulence factor expression in pathogenic bacteria. This guide synthesizes current knowledge, presents comparative data with other well-studied siderophores, and provides detailed experimental protocols for researchers investigating the complex interplay between iron homeostasis and bacterial pathogenicity. While direct evidence for this compound's involvement in virulence signaling remains elusive, this guide offers a framework for future research by drawing parallels with established siderophore-mediated regulatory pathways.

This compound: A Key Player in the Quest for Iron

This compound is a citrate-based dihydroxamate siderophore produced by various bacteria, including cyanobacteria, to chelate ferric iron (Fe³⁺) from the environment.[1] Iron is an essential nutrient for bacterial growth and survival, but its availability in host environments is often severely limited. By producing and secreting this compound, bacteria can solubilize and transport this vital element into the cell.

The biosynthesis of this compound is a complex process that serves as a precursor for another siderophore, rhizobactin 1021, in some bacteria.[2] The production of this compound itself is tightly regulated by iron availability; under iron-limiting conditions, its synthesis is significantly upregulated.[1]

Comparative Analysis of Siderophores in Virulence

While the primary function of all siderophores is iron acquisition, some have been shown to play a dual role as signaling molecules that regulate the expression of other virulence factors.[2] To date, this signaling role has not been demonstrated for this compound. The following table compares this compound with two well-characterized siderophores, pyoverdine from Pseudomonas aeruginosa and aerobactin from various Enterobacteriaceae, for which a role in virulence is established.[3][4][5]

FeatureThis compoundPyoverdineAerobactin
Producing Organisms Cyanobacteria, Bacillus megaterium, etc.Pseudomonas aeruginosaEscherichia coli, Klebsiella pneumoniae, Shigella spp., etc.
Chemical Class DihydroxamatePeptidyl (contains a chromophore and a peptide chain)Hydroxamate
Role in Iron Acquisition EstablishedEstablishedEstablished
Role in Virulence Factor Expression Not establishedEstablished (regulates exotoxin A, protease production)[2]Associated with increased prevalence of other virulence genes
Known Signaling Pathway None identifiedFpvA-FpvR-PvdS cascade[6][7]Not fully elucidated, but linked to enhanced virulence[3][4]

A Potential Signaling Pathway for this compound: Lessons from Pyoverdine

The well-studied pyoverdine system in Pseudomonas aeruginosa provides a valuable model for how this compound could potentially regulate virulence. In this system, the binding of ferri-pyoverdine to its outer membrane receptor, FpvA, initiates a signaling cascade that ultimately leads to the expression of virulence factors like exotoxin A.[6][7]

This signaling pathway involves the anti-sigma factor FpvR and the sigma factor PvdS.[6][8] The signal transmitted from FpvA leads to the release of PvdS from FpvR, allowing PvdS to activate the transcription of target genes.[6][9] A similar mechanism could be hypothesized for this compound, involving a specific outer membrane receptor and a dedicated signaling cascade.

Experimental Protocols for Investigating this compound's Role in Virulence

To validate the potential role of this compound in virulence factor expression, researchers can adapt established experimental protocols.

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting and semi-quantifying siderophore production.[8]

Protocol:

  • Prepare CAS agar plates containing the dye chrome azurol S, which forms a blue complex with iron.

  • Inoculate the bacterial strain of interest onto the center of the CAS agar plate.

  • Incubate the plate under iron-limiting conditions.

  • The presence of siderophores is indicated by a color change from blue to orange/yellow around the colony, as the siderophore chelates iron from the CAS dye.

  • The diameter of the halo can be measured to semi-quantify siderophore production.[8]

Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR can be used to measure the transcript levels of specific virulence genes in response to this compound.[2][10]

Protocol:

  • Grow the bacterial strain in iron-replete and iron-deplete media, with and without the addition of purified this compound.

  • Isolate total RNA from the bacterial cultures at different time points.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform qRT-PCR using primers specific for the target virulence genes and a housekeeping gene for normalization.

  • Analyze the relative fold change in gene expression between the different conditions.[2][10]

Promoter Activity Assay using a Reporter Gene

This assay measures the activity of the promoter of a virulence gene in response to this compound.[2]

Protocol:

  • Clone the promoter region of the target virulence gene upstream of a reporter gene (e.g., lacZ encoding β-galactosidase or lux encoding luciferase) in a suitable plasmid.

  • Introduce the reporter plasmid into the bacterial strain of interest.

  • Grow the transformed bacteria under the same conditions as for the qRT-PCR experiment.

  • Measure the activity of the reporter enzyme (e.g., β-galactosidase activity using an ONPG assay or luminescence).[2]

  • An increase in reporter activity indicates activation of the promoter.

Visualizing the Pathways

To better understand the known and potential pathways involving this compound, the following diagrams have been generated using Graphviz.

Schizokinen_Biosynthesis Citrate Citrate This compound This compound Citrate->this compound Condensation Diaminopropane 1,3-Diaminopropane Hydroxylation Hydroxylation & Acetylation Diaminopropane->Hydroxylation Intermediate N-hydroxy-N-acetyl- 1,3-diaminopropane Hydroxylation->Intermediate Intermediate->this compound Condensation Rhizobactin Rhizobactin 1021 This compound->Rhizobactin Further modification

Caption: Biosynthesis pathway of this compound.

Pyoverdine_Signaling_Model cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_Cyto Cytoplasm FpvA FpvA Receptor FpvR FpvR (Anti-Sigma Factor) FpvA->FpvR Transmits Signal PvdS PvdS (Sigma Factor) FpvR->PvdS Releases Inhibition RNA_Polymerase RNA Polymerase PvdS->RNA_Polymerase Binds Virulence_Genes Virulence Genes (e.g., exotoxin A) RNA_Polymerase->Virulence_Genes Activates Transcription Ferri_Pyoverdine Ferri-Pyoverdine Ferri_Pyoverdine->FpvA Binds

Caption: Pyoverdine-mediated virulence gene regulation.

Future Directions

The study of this compound's role in bacterial pathogenesis is an emerging field. While its function as a siderophore is well-established, its potential as a signaling molecule warrants further investigation. The experimental approaches outlined in this guide provide a roadmap for researchers to explore this exciting avenue of research. Unraveling the complete functionality of this compound will not only enhance our understanding of bacterial virulence but may also open new avenues for the development of novel antimicrobial strategies.

References

Cross-Utilization of Schizokinen by Non-Producing Bacterial Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron is a critical limiting nutrient for most bacteria, driving the evolution of sophisticated acquisition systems. One such strategy is the production and secretion of siderophores, small molecules with a high affinity for ferric iron. Schizokinen, a citrate-hydroxamate siderophore, is produced by a variety of bacterial species, including Bacillus megaterium, Ralstonia solanacearum, and certain cyanobacteria like Anabaena species.[1] However, the ecological impact of this compound extends beyond its producers. A range of non-producing bacterial species have developed mechanisms to "steal" or "pirate" this valuable iron source, a phenomenon known as xenosiderophore utilization. This guide provides a comparative overview of the cross-utilization of this compound by several non-producing bacterial species, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Utilization

The ability to utilize this compound as an iron source varies among non-producing bacteria. This capacity is largely dependent on the presence of specific outer membrane receptors and transport systems capable of recognizing and internalizing the ferric-schizokinen complex. Below is a summary of key bacterial species known to engage in this compound piracy.

Bacterial SpeciesGram StatusKnown Receptor(s) for this compoundEvidence of Utilization
Pseudomonas aeruginosa Gram-negativeChtA (Outer Membrane Receptor)[1]Active transport of ferric-schizokinen complex, TonB1-dependent.[1]
Escherichia coli Gram-negativeNot definitively identified for this compound, but some strains can utilize it.Heterologous expression of this compound biosynthesis genes in E. coli supports its growth under iron-limiting conditions, indicating uptake capability.[2][3]
Staphylococcus aureus Gram-positiveNot fully characterizedDemonstrated uptake of radiolabeled this compound ([⁶⁸Ga]Ga-SKN).[4][5]
Staphylococcus epidermidis Gram-positiveNot fully characterizedHigh uptake of radiolabeled this compound ([⁶⁸Ga]Ga-SKN) observed.[4][5]

Quantitative Uptake of Radiolabeled this compound

Recent studies utilizing gallium-68 labeled this compound ([⁶⁸Ga]Ga-SKN) have provided quantitative insights into the uptake of this siderophore by various bacterial species. The following table summarizes the percentage of added dose (%AD) taken up by different bacteria under iron-depleted conditions.

Bacterial Species% Uptake of [⁶⁸Ga]Ga-SKN (Mean ± SD)
Escherichia coli ~1%
Pseudomonas aeruginosa ~2%
Staphylococcus aureus ~25%
Staphylococcus epidermidis >100% (indicates very high accumulation)

Data is synthesized from studies on [⁶⁸Ga]Ga-SKN uptake.[4][5] It is important to note that uptake can vary between different strains of the same species.

Experimental Protocols

[⁶⁸Ga]Ga-Schizokinen Bacterial Uptake Assay

This protocol is adapted from methodologies used for radiolabeled siderophore uptake studies.[4][5]

Objective: To quantify the uptake of this compound by a specific bacterial strain.

Materials:

  • Bacterial culture of interest

  • Iron-depleted growth medium (e.g., M9 minimal medium with succinate as a carbon source)

  • This compound

  • Gallium-68 (⁶⁸Ga) chloride

  • HEPES buffer

  • Centrifuge

  • Gamma counter

  • Scintillation vials

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain overnight in an iron-depleted medium at the appropriate temperature with shaking.

  • Radiolabeling of this compound:

    • Incubate this compound with ⁶⁸GaCl₃ in HEPES buffer (pH 7.2-7.4) at room temperature for 10-15 minutes to form [⁶⁸Ga]Ga-SKN.

    • Confirm radiolabeling efficiency using radio-TLC or HPLC.

  • Uptake Assay:

    • Harvest the overnight bacterial culture by centrifugation and wash the cells twice with sterile PBS.

    • Resuspend the bacterial pellet in the iron-depleted medium to a specific optical density (e.g., OD₆₀₀ of 1.0).

    • Add a known amount of [⁶⁸Ga]Ga-SKN to the bacterial suspension.

    • Incubate at 37°C with shaking for a defined period (e.g., 60 minutes).

    • To determine non-specific binding, include control tubes with a large excess of unlabeled ferric-schizokinen.

    • To confirm active transport, include control tubes with a metabolic inhibitor like sodium azide (NaN₃).[4]

  • Quantification:

    • After incubation, pellet the bacteria by centrifugation.

    • Carefully remove the supernatant.

    • Wash the bacterial pellet with PBS to remove any unbound radiotracer.

    • Measure the radioactivity in the bacterial pellet using a gamma counter.

    • Calculate the percentage of the total added dose that was taken up by the bacteria.

SDS-PAGE Analysis of Outer Membrane Proteins (OMPs)

Objective: To identify iron-repressible outer membrane proteins that may act as receptors for this compound.

Materials:

  • Bacterial cultures grown under iron-replete and iron-deplete conditions

  • Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Sarkosyl (N-lauroylsarcosine)

  • Ultracentrifuge

  • SDS-PAGE equipment and reagents (acrylamide, SDS, Tris-HCl, etc.)

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Bacterial Growth: Grow the bacterial strain in a suitable medium under both iron-sufficient (e.g., supplemented with FeCl₃) and iron-deficient (e.g., with an iron chelator like 2,2'-dipyridyl) conditions.

  • Cell Lysis and Membrane Fractionation:

    • Harvest cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells using sonication or a French press.

    • Remove unbroken cells by low-speed centrifugation.

    • Pellet the total membranes by ultracentrifugation.

  • Outer Membrane Isolation:

    • Resuspend the total membrane pellet in a buffer containing Sarkosyl. Sarkosyl selectively solubilizes the inner membrane, leaving the outer membrane proteins insoluble.

    • Incubate for 30 minutes at room temperature.

    • Pellet the outer membranes by ultracentrifugation.

  • SDS-PAGE:

    • Resuspend the outer membrane pellet in SDS-PAGE sample buffer and boil for 5-10 minutes.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Stain the gel with Coomassie Brilliant Blue or silver stain.

  • Analysis: Compare the protein profiles of bacteria grown under iron-replete and iron-deplete conditions. Proteins that are present or upregulated under iron-deficient conditions are potential siderophore receptors.

Signaling Pathways and Transport Mechanisms

The uptake of ferric-schizokinen in Gram-negative bacteria is an active transport process that requires energy and a series of protein components. The expression of these components is tightly regulated by the intracellular iron concentration, primarily through the Ferric Uptake Regulator (Fur) protein.

This compound Uptake and Regulatory Pathway

Schizokinen_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membranes cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm cluster_legend Legend Fe-SK Ferric-Schizokinen OMR Outer Membrane Receptor (e.g., ChtA) PBP Periplasmic Binding Protein OMR->PBP Transport ABC ABC Transporter PBP->ABC Delivery TonB TonB-ExbB-ExbD Complex TonB->OMR Energy Transduction Fe Fe³⁺ ABC->Fe Import & Fe³⁺ Release Fur Apo-Fur Fe->Fur Fe³⁺ → Fe²⁺ Binding Fur_Fe Fur-Fe²⁺ Complex DNA DNA (chtA gene promoter) Fur_Fe->DNA Binding & Repression RNA_Pol RNA Polymerase Transcription Transcription Transcription_active Transcription_active DNA->Transcription_active Transcription RNA_Pol->Transcription Blocked RNA_Pol_active RNA Polymerase RNA_Pol_active->Transcription_active Active l1 High Iron: Fur-Fe²⁺ complex binds to the Fur box in the chtA promoter, repressing transcription. l2 Low Iron: Apo-Fur cannot bind DNA, allowing RNA polymerase to transcribe the chtA gene, leading to receptor synthesis.

Caption: Ferric-schizokinen uptake and its regulation by the Fur protein.

Experimental Workflow for Identifying this compound Utilizers

Experimental_Workflow start Start: Isolate potential non-producing bacterial strains cas_assay CAS Agar Assay (to confirm lack of siderophore production) start->cas_assay growth_assay Growth Promotion Assay (Iron-depleted medium +/- this compound) cas_assay->growth_assay If negative uptake_assay [⁶⁸Ga]Ga-SKN Uptake Assay growth_assay->uptake_assay If positive omp_analysis OMP Analysis (SDS-PAGE) (Iron-replete vs. deplete conditions) growth_assay->omp_analysis If positive gene_analysis Genetic Analysis (Identify putative receptor genes, e.g., homologs of chtA) uptake_assay->gene_analysis omp_analysis->gene_analysis end End: Characterization of a this compound-utilizing strain gene_analysis->end

Caption: Workflow for identifying and characterizing this compound-utilizing bacteria.

Conclusion

The cross-utilization of this compound represents a fascinating example of microbial competition and adaptation. Non-producing species, through the evolution of specific uptake systems, can effectively parasitize the metabolic investment of siderophore producers. This "siderophore piracy" has significant implications for microbial community structure and dynamics, particularly in iron-limited environments. For drug development professionals, these unique uptake pathways in pathogenic bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, present novel targets for antimicrobial strategies. For instance, siderophore-antibiotic conjugates could be developed to specifically deliver cytotoxic agents to these pathogens by hijacking their xenosiderophore uptake systems. Further research into the diversity of this compound utilization mechanisms will undoubtedly unveil more intricate details of microbial iron acquisition and open new avenues for therapeutic intervention.

References

The Efficacy of Schizokinen in Iron-Limited Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive microbial world, the acquisition of essential nutrients is a key determinant of survival and proliferation. Iron, a critical element for numerous cellular processes, is often sparingly available in the environment. To overcome this limitation, many microorganisms synthesize and secrete high-affinity iron-chelating molecules known as siderophores. This guide provides a comparative analysis of the efficacy of schizokinen, a hydroxamate-type siderophore, against other well-characterized siderophores—enterobactin, aerobactin, and ferrichrome—in iron-limited media. This objective comparison is supported by experimental data on their iron-binding affinities, uptake efficiencies, and growth-promoting capabilities, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Siderophore Efficacy

The effectiveness of a siderophore is determined by several factors, including its affinity for ferric iron (Fe³⁺), the efficiency of its transport into the cell, and its ability to promote growth under iron-deficient conditions. The following tables summarize the available quantitative data for this compound and other prominent siderophores.

Table 1: Iron-Binding Affinity and Uptake Kinetics of Selected Siderophores

SiderophoreProducing Organism (Example)TypeFe³⁺ Stability Constant (Kf)Uptake System KmUptake System Vmax
This compound Bacillus megaterium, Anabaena sp.HydroxamateHigh (exact value not consistently reported, but noted for high affinity)[1][2]200 µM (in Anabaena 7120)[3]20 nmol iron/mg protein/min (in Anabaena 7120)[3]
Enterobactin Escherichia coliCatecholate1052 M-1Not availableNot available
Aerobactin Enterobacter aerogenesHydroxamate1023 M-1Not availableNot available
Ferrichrome Ustilago sphaerogenaHydroxamate1029.1 M-1Not availableNot available

Table 2: Comparative Iron Uptake and Growth Promotion

SiderophoreTest OrganismRelative Iron Uptake EfficiencyGrowth Promotion Effects
This compound Anabaena sp.Markedly higher affinity and uptake than ferric aerobactin.[4]Supports maximum iron-siderophore uptake compared to aerobactin and desferal.[3]
Bacillus megateriumNot directly comparedSecreted by the organism to initiate cell division in iron-limited media.[1][2]
Aerobactin Anabaena sp.Lower affinity and uptake than ferric this compound.[4]Supports 53% of the iron uptake compared to this compound.[3]
Ferrioxamine B Anabaena sp.Far less effective as an iron donor than this compound and aerobactin.[4]Supports only 3.4% of the iron uptake compared to this compound.[3]
Enterobactin Bacillus megateriumNo direct comparative data availableNo direct comparative data available
Ferrichrome Bacillus megateriumNo direct comparative data availableNo direct comparative data available

Signaling Pathways and Experimental Workflows

To visualize the complex processes of siderophore biosynthesis, iron uptake, and experimental comparison, the following diagrams are provided in the DOT language for Graphviz.

Siderophore_Biosynthesis_Pathways cluster_this compound This compound Biosynthesis cluster_enterobactin Enterobactin Biosynthesis cluster_aerobactin Aerobactin Biosynthesis cluster_ferrichrome Ferrichrome Biosynthesis Citrate Citrate Intermediate 1 Intermediate 1 Citrate->Intermediate 1 Aerobactin Aerobactin Citrate->Aerobactin Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 2,3-diaminopropionate 2,3-diaminopropionate 2,3-diaminopropionate->Intermediate 1 This compound This compound Intermediate 2->this compound Acetyl-CoA Acetyl-CoA Acetyl-CoA->Intermediate 2 Intermediate 3 Intermediate 3 Acetyl-CoA->Intermediate 3 Chorismate Chorismate 2,3-dihydroxybenzoate 2,3-dihydroxybenzoate Chorismate->2,3-dihydroxybenzoate DHB-Serine DHB-Serine 2,3-dihydroxybenzoate->DHB-Serine Enterobactin Enterobactin DHB-Serine->Enterobactin L-Serine L-Serine L-Serine->DHB-Serine Lysine Lysine N6-acetyl-N6-hydroxylysine N6-acetyl-N6-hydroxylysine Lysine->N6-acetyl-N6-hydroxylysine N6-acetyl-N6-hydroxylysine->Aerobactin Ornithine Ornithine N5-hydroxyornithine N5-hydroxyornithine Ornithine->N5-hydroxyornithine N5-hydroxyornithine->Intermediate 3 Cyclic hexapeptide Cyclic hexapeptide Intermediate 3->Cyclic hexapeptide Ferrichrome Ferrichrome Cyclic hexapeptide->Ferrichrome Glycine Glycine Glycine->Cyclic hexapeptide

Caption: Simplified biosynthetic pathways of this compound, enterobactin, aerobactin, and ferrichrome.

Iron_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe3 Fe³⁺ (insoluble) Fe_Siderophore Fe³⁺-Siderophore Complex Fe3->Fe_Siderophore Chelation Siderophore Siderophore (e.g., this compound) Siderophore->Fe_Siderophore Receptor Outer Membrane Receptor Fe_Siderophore->Receptor Binding Fe_Siderophore_in Fe³⁺-Siderophore Complex Receptor->Fe_Siderophore_in Transport Transporter Inner Membrane Transporter (ABC) Fe2 Fe²⁺ (soluble) Transporter->Fe2 Reduction & Release Metabolism Cellular Metabolism Fe2->Metabolism Fe_Siderophore_in->Transporter

Caption: General mechanism of siderophore-mediated iron uptake into a bacterial cell.

Experimental_Workflow A Prepare Iron-Limited Growth Medium B Inoculate with Test Organism A->B C Supplement with Different Siderophores (this compound, Enterobactin, etc.) B->C D Control Group (No Siderophore) B->D E Incubate under Controlled Conditions C->E D->E F Monitor Growth (e.g., OD600) E->F G Iron Uptake Assay (using ⁵⁵Fe) E->G H Compare Growth Rates and Iron Uptake F->H G->H

Caption: Experimental workflow for comparing the efficacy of different siderophores.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of siderophore efficacy. Below are outlines of key experimental protocols.

Protocol 1: Siderophore Production and Extraction
  • Culture Preparation: Inoculate the siderophore-producing microorganism (e.g., Bacillus megaterium for this compound) into an iron-deficient medium. Deferrate the medium by treatment with a chelating resin (e.g., Chelex 100).

  • Incubation: Grow the culture under optimal conditions (e.g., temperature, aeration) until the late exponential or early stationary phase, when siderophore production is typically maximal.

  • Supernatant Collection: Centrifuge the culture to pellet the cells. The supernatant contains the secreted siderophores.

  • Siderophore Extraction: The method of extraction depends on the siderophore. For this compound, which is water-soluble, the supernatant can often be used directly or after concentration. Other siderophores may require solvent extraction.

  • Quantification: Use the Chrome Azurol S (CAS) assay to quantify the total siderophore production. This colorimetric assay is based on the competition for iron between the siderophore and the CAS dye.

Protocol 2: Comparative Growth Promotion Assay
  • Prepare Iron-Limited Medium: Prepare a minimal growth medium and deferrate it as described above.

  • Inoculation: Inoculate the medium with a test organism that can utilize the siderophores being tested (e.g., a siderophore-auxotrophic mutant or an organism known to have uptake systems for multiple siderophores).

  • Experimental Setup: Aliquot the inoculated medium into a multi-well plate. To different wells, add equimolar concentrations of the purified siderophores (this compound, enterobactin, aerobactin, ferrichrome). Include a negative control with no added siderophore and a positive control with a readily available iron source (e.g., FeCl₃ in a non-inhibitory concentration).

  • Incubation and Monitoring: Incubate the plate under controlled conditions. Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Data Analysis: Plot growth curves (OD₆₀₀ vs. time) for each condition. Compare the lag phase, exponential growth rate, and final cell density to determine the relative efficacy of each siderophore in promoting growth.

Protocol 3: Iron Uptake Assay
  • Cell Preparation: Grow the test organism in an iron-limited medium to induce the expression of siderophore uptake systems. Harvest the cells by centrifugation and wash them with an iron-free buffer.

  • Radiolabeling: Prepare solutions of each siderophore complexed with radioactive iron (⁵⁵Fe).

  • Uptake Experiment: Resuspend the prepared cells in the buffer. Initiate the uptake experiment by adding the ⁵⁵Fe-siderophore complexes to the cell suspensions. Take samples at various time points.

  • Measurement: Stop the uptake in the samples by rapid filtration through a membrane filter, followed by washing with a cold buffer to remove extracellular ⁵⁵Fe. Measure the radioactivity retained by the cells on the filters using a scintillation counter.

  • Data Analysis: Calculate the rate of iron uptake for each siderophore. This can be expressed as picomoles of Fe incorporated per minute per milligram of cell protein.

Conclusion

The provided experimental protocols offer a framework for conducting rigorous comparative studies to further elucidate the relative efficacies of these important biomolecules. Future research focusing on direct comparative growth promotion and iron uptake assays across a wider range of microorganisms will be invaluable for a more complete understanding of the role of this compound and other siderophores in microbial iron acquisition. Such knowledge is fundamental for applications in agriculture, environmental bioremediation, and the development of novel antimicrobial strategies that target iron uptake pathways.

References

A Comparative Analysis of Gallium-68 Labeled Schizokinen and Other Radiotracers for Infection Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the in vivo validation of Gallium-68 (⁶⁸Ga) labeled Schizokinen for bacterial infection imaging, with a comparative assessment against established radiotracers, ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) and ⁶⁷Gallium-citrate (⁶⁷Ga-citrate).

The accurate diagnosis of bacterial infections remains a significant challenge in clinical practice. Nuclear medicine imaging offers a non-invasive approach to localize and quantify infection, aiding in diagnosis and treatment monitoring. This guide provides a comprehensive comparison of a novel siderophore-based radiotracer, ⁶⁸Ga-Schizokinen, with the widely used ¹⁸F-FDG and the historical standard, ⁶⁷Ga-citrate.

Performance Comparison of Infection Imaging Agents

The ideal infection imaging agent should exhibit high specificity for pathogens over sterile inflammation, rapid accumulation at the infection site, and fast clearance from non-target tissues to provide high-contrast images. The following tables summarize the key performance characteristics of ⁶⁸Ga-Schizokinen, ¹⁸F-FDG, and ⁶⁷Ga-citrate based on available preclinical data.

Table 1: In Vitro Bacterial and Fungal Uptake of ⁶⁸Ga-Schizokinen

OrganismTypeUptake by ⁶⁸Ga-Schizokinen
Escherichia coliGram-negative BacteriaYes
Pseudomonas aeruginosaGram-negative BacteriaYes
Staphylococcus aureusGram-positive BacteriaYes
Staphylococcus epidermidisGram-positive BacteriaYes
Candida albicansFungiNo
Candida glabrataFungiNo
Aspergillus fumigatusFungiNo

Data compiled from in vitro studies demonstrating the specificity of ⁶⁸Ga-Schizokinen for bacterial species.[1][2][3][4][5]

Table 2: Comparative In Vivo Biodistribution in Animal Models of Bacterial Infection (% Injected Dose per Gram ± SD)

Organ/Tissue⁶⁸Ga-Siderophore (similar to this compound)*¹⁸F-FDG**⁶⁷Ga-citrate***
Infected Muscle4.05 ± 0.493.9 ± 0.9High (Qualitative)
Inflamed Muscle1.56 ± 0.212.2 ± 0.8Moderate (Qualitative)
Blood0.8 ± 0.11.4 ± 0.05High
Liver1.2 ± 0.21.5 ± 0.3High
Kidneys5.37 ± 0.853.0 ± 0.5Moderate
Spleen0.7 ± 0.11.8 ± 0.4High
Bone0.5 ± 0.11.0 ± 0.2High

*Data for a comparable ⁶⁸Ga-siderophore in an E. coli infection model at 40 min post-injection. Direct in vivo biodistribution data for ⁶⁸Ga-Schizokinen in an infection model is not yet available in published literature. **Data from a S. aureus infection model in rats at 1-hour post-injection. ***Qualitative data from various studies. ⁶⁷Ga-citrate is known for high background uptake in blood, liver, spleen, and bone, with imaging typically performed at 48-72 hours post-injection.

Uptake Mechanisms and Signaling Pathways

The specificity of these radiotracers is dictated by their distinct uptake mechanisms.

⁶⁸Ga-Schizokinen, a siderophore-based tracer, leverages the iron acquisition system of bacteria. In an iron-limited environment, such as a host, bacteria secrete siderophores to scavenge ferric iron. ⁶⁸Ga³⁺, having similar ionic properties to Fe³⁺, is chelated by this compound and the resulting ⁶⁸Ga-Schizokinen complex is actively transported into the bacterial cell through specific siderophore uptake systems. This mechanism provides high specificity for bacterial cells.

¹⁸F-FDG is a glucose analog taken up by metabolically active cells. In the context of infection, ¹⁸F-FDG is taken up by both activated inflammatory cells (neutrophils and macrophages) and, to some extent, by the bacteria themselves, which utilize glucose as an energy source. This dual uptake can make it challenging to differentiate between infection and sterile inflammation.

⁶⁷Ga-citrate's mechanism is linked to iron metabolism. In the bloodstream, it binds to transferrin, an iron-transport protein. At sites of infection and inflammation, increased vascular permeability allows the ⁶⁷Ga-transferrin complex to accumulate. Additionally, lactoferrin, present at high concentrations in inflammatory exudates, has a high affinity for gallium. Bacteria can also take up ⁶⁷Ga, potentially through their own iron acquisition systems.

Uptake_Mechanisms Tracer Uptake Mechanisms in Infection Imaging cluster_68Ga_SKN 68Ga-Schizokinen cluster_18F_FDG 18F-FDG cluster_67Ga_Citrate 67Ga-citrate 68Ga_SKN 68Ga-Schizokinen Siderophore_Receptor Bacterial Siderophore Receptor 68Ga_SKN->Siderophore_Receptor Binding Bacterium Bacterial Cell Siderophore_Receptor->Bacterium Active Transport 18F_FDG 18F-FDG GLUT Glucose Transporter (GLUT) 18F_FDG->GLUT Bacterial_GLUT Bacterial Glucose Transporter 18F_FDG->Bacterial_GLUT Inflammatory_Cell Inflammatory Cell (e.g., Macrophage) GLUT->Inflammatory_Cell Uptake Bacterium_FDG Bacterial Cell Bacterial_GLUT->Bacterium_FDG Uptake 67Ga_Citrate 67Ga-citrate Transferrin Transferrin 67Ga_Citrate->Transferrin Binding in Blood Lactoferrin Lactoferrin 67Ga_Citrate->Lactoferrin Binding at Infection Site Bacterium_Ga Bacterial Cell 67Ga_Citrate->Bacterium_Ga Direct Uptake Inflammation_Site Inflammation_Site Transferrin->Inflammation_Site Extravasation

Uptake mechanisms of the three radiotracers for infection imaging.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of new radiotracers. Below are representative protocols for preclinical imaging with each of the discussed agents.

⁶⁸Ga-Schizokinen PET/CT Imaging Protocol
  • Radiotracer Preparation:

    • Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

    • Buffer the eluate with sodium acetate to a pH of 4.0-4.5.

    • Add this compound to the buffered ⁶⁸Ga solution.

    • Incubate at 95°C for 10 minutes.

    • Perform quality control using radio-TLC to ensure >95% radiochemical purity.

  • Animal Model:

    • Induce a localized bacterial infection in mice (e.g., intramuscular injection of S. aureus or E. coli into the thigh muscle).

    • Allow the infection to establish for 24-48 hours.

  • Imaging Procedure:

    • Anesthetize the infected mouse.

    • Administer ~2-5 MBq of ⁶⁸Ga-Schizokinen via tail vein injection.

    • Perform a dynamic PET scan for 60 minutes or a static scan at 60 minutes post-injection.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Data Analysis:

    • Reconstruct PET images and co-register with CT data.

    • Draw regions of interest (ROIs) on the infected tissue, contralateral healthy tissue, and major organs.

    • Calculate the percentage of injected dose per gram (%ID/g) for each ROI.

Ga68_Schizokinen_Workflow 68Ga-Schizokinen PET/CT Experimental Workflow cluster_preparation Radiotracer Preparation cluster_animal_model Animal Model cluster_imaging Imaging cluster_analysis Data Analysis Elution 68Ga Elution Buffering Buffering (pH 4.0-4.5) Elution->Buffering Labeling Add this compound & Incubate (95°C, 10 min) Buffering->Labeling QC Quality Control (>95% RCP) Labeling->QC Anesthesia Anesthetize Mouse QC->Anesthesia Infection Induce Bacterial Infection (e.g., S. aureus in thigh) Incubation Allow Infection to Establish (24-48 hours) Infection->Incubation Incubation->Anesthesia Injection Inject ~2-5 MBq 68Ga-Schizokinen Anesthesia->Injection PET_CT_Scan PET/CT Scan (60 min p.i.) Injection->PET_CT_Scan Reconstruction Image Reconstruction & Co-registration ROI_Analysis Draw Regions of Interest (ROIs) Reconstruction->ROI_Analysis Quantification Calculate %ID/g ROI_Analysis->Quantification

Workflow for ⁶⁸Ga-Schizokinen PET/CT imaging in an animal infection model.
¹⁸F-FDG PET/CT Imaging Protocol

  • Radiotracer Preparation:

    • ¹⁸F-FDG is typically obtained from a commercial supplier.

  • Animal Model:

    • Induce a localized bacterial infection as described for ⁶⁸Ga-Schizokinen.

    • Fast the animals for at least 6 hours before imaging to reduce background glucose levels.

  • Imaging Procedure:

    • Anesthetize the infected mouse.

    • Administer ~5-10 MBq of ¹⁸F-FDG via tail vein injection.

    • Allow for an uptake period of 60 minutes.

    • Perform a static PET scan.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Data Analysis:

    • Similar to the ⁶⁸Ga-Schizokinen protocol, calculate %ID/g for ROIs.

⁶⁷Ga-citrate SPECT Imaging Protocol
  • Radiotracer Preparation:

    • ⁶⁷Ga-citrate is commercially available.

  • Animal Model:

    • Induce a localized bacterial infection.

  • Imaging Procedure:

    • Administer ~2-4 MBq of ⁶⁷Ga-citrate via tail vein injection.

    • Imaging is typically performed at 4, 24, and 48 hours post-injection due to the slow clearance of the tracer.

    • Acquire planar or SPECT images using a gamma camera equipped with a medium-energy collimator.

  • Data Analysis:

    • Analyze images qualitatively for areas of increased tracer uptake or quantitatively by calculating target-to-background ratios.

Conclusion and Future Directions

⁶⁸Ga-Schizokinen shows promise as a highly specific radiotracer for bacterial infection imaging, with in vitro studies demonstrating excellent discrimination between bacteria and fungi. Its rapid clearance in healthy animals suggests the potential for high-contrast images shortly after injection. However, in vivo validation in animal models of infection is crucial to confirm these advantages and to provide a direct quantitative comparison with established agents like ¹⁸F-FDG.

¹⁸F-FDG remains a valuable tool for infection imaging due to its high sensitivity, but its lack of specificity for bacterial infection over sterile inflammation is a significant limitation. ⁶⁷Ga-citrate, while historically important, is largely superseded by PET agents due to its long imaging times and high radiation dose.

Future studies should focus on the head-to-head comparison of ⁶⁸Ga-Schizokinen and ¹⁸F-FDG in well-defined animal models of bacterial infection and sterile inflammation to definitively establish the diagnostic superiority of the siderophore-based approach. Such data will be instrumental for the clinical translation of ⁶⁸Ga-Schizokinen as a next-generation infection imaging agent.

References

Comparative Genomics of Schizokinen Biosynthetic Gene Clusters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Schizokinen biosynthetic gene clusters across different bacterial species. This compound, a citrate-based dihydroxamate siderophore, plays a crucial role in iron acquisition for various bacteria and holds potential for therapeutic applications.

This guide details the genetic organization, biosynthetic pathways, and performance of this compound gene clusters, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Biosynthetic Gene Clusters

This compound is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) pathway. The core biosynthetic genes are typically organized in a conserved cluster. Below is a comparison of the known this compound and related gene clusters in different bacteria.

Organism Gene Cluster Designation Core Biosynthetic Genes Key Features and Homology Quantitative Production Data
Leptolyngbya sp. PCC 7376lidA-G5lidA-FThe lidA-F genes are sufficient for this compound biosynthesis in a heterologous host. The cluster shows high homology to the synechobactin biosynthesis genes in Synechococcus sp. PCC 7002.[1]Yields in E. coli heterologous expression are significantly higher than in the native strain.[1]
Anabaena sp. PCC 7120all0390-all0394all0390 (IucA/IucC-like)This gene cluster is induced by iron limitation and shares similarity with the rhizobactin 1021 biosynthesis genes.[2]Data not available.
Sinorhizobium meliloti 1021rhbA-FrhbA-FThis cluster produces rhizobactin 1021, for which this compound is a direct precursor.[3] The genes show 34% to 59% similarity to lidA-F in Leptolyngbya.Data not available for this compound specifically.
Bacillus megateriumNot fully characterizedIucA/IucC homologues presumedKnown to produce this compound.[4]Production is inversely proportional to the iron concentration in the medium.[3]

Biosynthetic Pathway and Regulation

The biosynthesis of this compound is a multi-step enzymatic process. The general pathway, conserved across different species, is initiated by the synthesis of N-hydroxy-N-acetyl-cadaverine, which is then condensed with citric acid.

This compound Biosynthesis Pathway

Schizokinen_Biosynthesis cluster_precursor Precursor Synthesis cluster_condensation Condensation Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine decarboxylase N_hydroxy_cadaverine N-hydroxy-cadaverine Cadaverine->N_hydroxy_cadaverine Monooxygenase N_acetyl_N_hydroxy_cadaverine N-acetyl-N-hydroxy-cadaverine N_hydroxy_cadaverine->N_acetyl_N_hydroxy_cadaverine Acetyltransferase This compound This compound N_acetyl_N_hydroxy_cadaverine->this compound IucA/IucC-like Synthetase (2 molecules) Citric_acid Citric Acid Citric_acid->this compound

Caption: Generalized biosynthetic pathway of this compound.

The expression of this compound biosynthetic gene clusters is primarily regulated by the availability of iron. In many bacteria, this regulation is mediated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the biosynthetic genes, repressing their transcription.[2] Under iron-limiting conditions, Fur is inactivated, allowing for the expression of the gene cluster and the production of this compound.

Regulation of this compound Biosynthesis

Schizokinen_Regulation cluster_iron_replete Iron-Replete Conditions cluster_iron_limited Iron-Limited Conditions Fe2_high High Fe²⁺ Fur_active Active Fur Dimer Fe2_high->Fur_active binds Fur_box Fur Box Fur_active->Fur_box binds BGC This compound Biosynthetic Genes Transcription_repressed Transcription Repressed BGC->Transcription_repressed is Fe2_low Low Fe²⁺ Fur_inactive Inactive Fur Fe2_low->Fur_inactive leads to BGC_active This compound Biosynthetic Genes Transcription_active Transcription Active BGC_active->Transcription_active is Schizokinen_prod This compound Production Transcription_active->Schizokinen_prod leads to

Caption: Regulation of this compound biosynthesis by the Fur protein.

Experimental Protocols

Heterologous Expression of this compound Gene Clusters

A common strategy to study and produce this compound is through heterologous expression in a host like Escherichia coli. The following workflow outlines the key steps.

Heterologous_Expression_Workflow start Start gene_cluster_id Identify this compound Biosynthetic Gene Cluster start->gene_cluster_id pcr_amplification PCR Amplification of the Gene Cluster gene_cluster_id->pcr_amplification cloning Clone into an Expression Vector pcr_amplification->cloning transformation Transform into E. coli Host Strain cloning->transformation culture Culture in Iron-Limited Medium and Induce Expression transformation->culture extraction Extract Supernatant culture->extraction purification Purify this compound (e.g., HPLC) extraction->purification characterization Characterize Compound (UPLC-MS/MS, NMR) purification->characterization quantification Quantify Production (CAS Assay) characterization->quantification end End quantification->end

Caption: Workflow for heterologous expression and analysis of this compound.

1. Gene Cluster Identification and Amplification:

  • The putative this compound biosynthetic gene cluster is identified using bioinformatics tools like antiSMASH.

  • The gene cluster is amplified from the genomic DNA of the native producer using high-fidelity PCR.

2. Cloning and Transformation:

  • The amplified DNA fragment is cloned into a suitable expression vector (e.g., pET series).

  • The resulting plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

3. Culture and Induction:

  • Transformed E. coli is grown in an iron-deficient medium to mimic the natural induction conditions.

  • Gene expression is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) if using a T7 promoter system.

4. Extraction and Purification:

  • The culture supernatant containing the secreted this compound is harvested.

  • This compound is purified from the supernatant using techniques such as high-performance liquid chromatography (HPLC).

5. Characterization and Quantification:

  • The purified compound is characterized using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity as this compound.

  • The production yield is quantified using the Chrome Azurol S (CAS) assay.

Chrome Azurol S (CAS) Assay for Siderophore Quantification

The CAS assay is a colorimetric method used to detect and quantify siderophores.

Principle: The assay is based on the competition for iron between the strong chelator CAS (in a complex with a detergent) and the siderophore in the sample. When a siderophore is present, it removes iron from the CAS complex, causing a color change from blue to orange/yellow, which can be measured spectrophotometrically.

Protocol:

  • Prepare CAS shuttle solution: Mix solutions of CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-buffered solution.

  • Sample Preparation: Collect the cell-free supernatant from the bacterial culture.

  • Assay: Mix the supernatant with the CAS shuttle solution and incubate at room temperature.

  • Measurement: Measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore present.

  • Quantification: Siderophore units are often expressed as a percentage of the reduction in absorbance of the CAS reagent.

References

Assessing the Specificity of Schizokinen for Ferric Iron Over Other Metals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective binding of metal ions by biological molecules is a cornerstone of numerous physiological processes. For microorganisms, the acquisition of essential metals like iron is a critical challenge, met by the production of high-affinity chelators known as siderophores. Schizokinen, a hydroxamate-type siderophore produced by Bacillus megaterium and other bacteria, is a key player in iron uptake.[1] This guide provides a comparative assessment of this compound's binding specificity for ferric iron (Fe³⁺) over other biologically relevant metal ions, supported by established chemical principles and a framework for experimental validation.

High Specificity of this compound for Ferric Iron

This compound exhibits a pronounced specificity for ferric iron, a characteristic vital for its function in sequestering iron from environments where it is scarce. This high affinity is dictated by the principles of hard and soft acids and bases (HSAB) theory. Fe³⁺ is a hard Lewis acid, showing a strong preference for coordination with hard Lewis bases, such as the oxygen atoms of the hydroxamate groups within the this compound molecule. This interaction forms a highly stable, octahedrally coordinated complex.

While this compound can form complexes with other metal ions, the stability of these complexes is significantly lower than that of the ferric-schizokinen complex. This disparity in binding affinity ensures that this compound can selectively capture Fe³⁺ even in the presence of a surplus of other metal ions.

Comparative Analysis of Metal Ion Binding

The table below provides a semi-quantitative comparison of the expected stability of this compound complexes with various metal ions. The stability constant (log β) is a measure of the strength of the interaction between the siderophore and the metal ion.

Metal IonIonic Radius (Å)ChargeClassification (HSAB)Expected Stability Constant (log β) with this compound
Ferric Iron (Fe³⁺) 0.65+3Hard AcidVery High (~30)
Aluminum (Al³⁺)0.54+3Hard AcidHigh
Ferrous Iron (Fe²⁺)0.78+2Borderline AcidModerate
Copper (Cu²⁺)0.73+2Borderline AcidModerate
Zinc (Zn²⁺)0.74+2Borderline AcidLow-Moderate
Manganese (Mn²⁺)0.83+2Borderline AcidLow

Note: The stability constants are estimates based on the known behavior of hydroxamate siderophores. Experimentally determined values for this compound are not widely available in the literature.

Experimental Protocol: Spectrophotometric Determination of Metal-Siderophore Stability Constants

A robust method for quantifying the binding affinity of this compound for different metal ions is UV-visible spectrophotometric titration. This technique relies on the change in the absorbance spectrum of this compound upon complexation with a metal ion.

Objective: To determine the stoichiometry and stability constants of this compound-metal complexes.

Materials:

  • Purified this compound

  • Standardized solutions of metal salts (e.g., FeCl₃, AlCl₃, FeCl₂, CuSO₄, ZnSO₄, MnSO₄)

  • A suitable buffer solution (e.g., HEPES, pH 7.4), rendered metal-free

  • UV-Vis spectrophotometer

Methodology:

  • Preparation: A solution of this compound of a known concentration is prepared in the buffer.

  • Initial Spectrum: The UV-Vis spectrum of the free this compound solution is recorded.

  • Titration: Aliquots of a standardized metal salt solution are incrementally added to the this compound solution. After each addition, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded.

  • Data Acquisition: The titration is continued until no further changes in the spectrum are observed, indicating saturation of the siderophore.

  • Analysis:

    • The changes in absorbance at a specific wavelength (corresponding to the formation of the metal-schizokinen complex) are plotted against the molar ratio of the metal to this compound.

    • The stoichiometry of the complex is determined from the inflection point of this plot.

    • The stability constant (β) is calculated by fitting the titration data to an appropriate binding model using specialized software.

Competition Titration: To further assess specificity, a competition experiment can be performed. A solution of the pre-formed ferric-schizokinen complex is titrated with another metal ion to determine its ability to displace the bound Fe³⁺.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate the workflow for assessing metal specificity and the biological pathway of iron uptake mediated by this compound.

experimental_workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis This compound This compound Solution titration UV-Vis Spectrophotometric Titration This compound->titration metal_ions Metal Ion Solutions (Fe³⁺, Fe²⁺, Cu²⁺, Zn²⁺, Mn²⁺) metal_ions->titration spectra Record Absorbance Spectra titration->spectra data_plot Plot Absorbance vs. Molar Ratio spectra->data_plot stability_constants Calculate Stability Constants (log β) data_plot->stability_constants

Caption: Workflow for assessing this compound's metal specificity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ Fe_this compound Ferric-Schizokinen Complex Fe3->Fe_this compound This compound This compound This compound->Fe_this compound ABC_Transporter ABC Transporter (Siderophore Receptor) Fe_this compound->ABC_Transporter Transport Fe_release Iron Release ABC_Transporter->Fe_release Reduction Fe³⁺ → Fe²⁺ (Ferric Reductase) Fe_release->Reduction Utilization Cellular Utilization Reduction->Utilization

Caption: this compound-mediated iron uptake pathway in Bacillus.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Schizokinen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Schizokinen, a secondary hydroxamate and iron-chelating agent. Adherence to these procedural, step-by-step guidelines is critical for ensuring a safe and compliant laboratory operation.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and causes serious eye irritation. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive summary of required personal protective equipment is provided below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times when handling this compound to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatA standard lab coat is required to protect against incidental contact.
First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.
Ingestion If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.

This compound Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. The primary directive is that all this compound waste must be disposed of through an approved and licensed hazardous waste disposal facility. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Disposal A This compound Waste (Solid or Aqueous) B Segregate Waste (Do not mix with other chemicals) A->B C Collect in Designated, Labeled, Leak-Proof Container B->C D Store Container in a Designated Satellite Accumulation Area C->D E Ensure Container is Kept Closed D->E F Maintain Accurate Waste Log E->F G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G H Complete Hazardous Waste Manifest G->H I Waste is Transported to an Approved Waste Disposal Plant H->I

This compound Disposal Workflow Diagram

Detailed Experimental Protocols for Disposal

The following protocols provide a step-by-step guide for the safe disposal of this compound waste.

Protocol 1: Waste Collection and Segregation
  • Identify Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), are considered hazardous waste.

  • Segregate Waste Streams: It is critical to collect this compound waste in a dedicated container. Do not mix this compound waste with other chemical waste streams unless compatibility has been verified and it is permitted by your institution's waste management plan. Incompatible chemicals can react, leading to the generation of toxic gases, fires, or explosions.

  • Use Appropriate Containers:

    • For liquid waste, use a leak-proof, screw-cap container made of a compatible material (e.g., high-density polyethylene - HDPE).

    • For solid waste, use a sturdy, sealable container.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The known hazards (e.g., "Harmful if swallowed," "Causes serious eye irritation")

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Protocol 2: In-Laboratory Storage
  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to catch any potential leaks.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Volume Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste that can be stored in an SAA.

Protocol 3: Final Disposal
  • Professional Disposal: The disposal of this compound waste must be handled by a licensed and approved hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Requesting Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves submitting a request form to the EHS department.

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately. This is a legal requirement and part of the "cradle-to-grave" responsibility for hazardous waste generators.

By adhering to these detailed procedures, you contribute to a safer research environment and ensure that your laboratory's operations are in full compliance with safety and environmental regulations. Your commitment to proper chemical handling and disposal is a cornerstone of scientific responsibility.

Essential Safety and Logistical Information for Handling Schizokinen

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Schizokinen is a siderophore, an iron-chelating agent, for which detailed, publicly available safety data is limited. The following guidance is based on best practices for handling similar biochemical compounds and iron chelators. A thorough risk assessment should be conducted by researchers prior to handling this compound, taking into account the specific experimental conditions.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses or gogglesShould be worn at all times in the laboratory to protect against splashes.[1][2]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[3][4]
Body Protection Laboratory coatA full-length lab coat should be worn to protect skin and clothing from potential spills.[4][5]
Foot Protection Closed-toe shoesMust be worn at all times in the laboratory to prevent injury from spills or dropped objects.[1]

Operational Plan: Handling this compound

A systematic approach to handling this compound will ensure minimal risk to laboratory personnel and the integrity of the experiment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS/Literature Review SDS/Literature Don PPE Don PPE Review SDS/Literature->Don PPE Proceed if safe Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Dissolve/Dilute Dissolve/Dilute Weigh/Measure->Dissolve/Dilute Perform Experiment Perform Experiment Dissolve/Dilute->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Procedural Guidance:

  • Risk Assessment: Before beginning any work, assess the potential hazards and review any available literature on this compound or similar siderophores.[4]

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above.[1][4]

  • Ventilation: Handle solid forms of this compound in a well-ventilated area. If there is a risk of generating dust or aerosols, use a fume hood.[2]

  • Spill Management: In the event of a spill, immediately alert others in the area. For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Hygiene: Avoid all direct contact with the chemical.[1] Do not eat, drink, or apply cosmetics in the laboratory.[2] Wash hands thoroughly after handling this compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety department.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed container for chemical waste.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory waste stream. Do not dispose of in general trash.
Aqueous Solutions of this compound Neutralize if necessary and dispose of as chemical waste. Dilute solutions may be permissible for drain disposal with copious amounts of water, but this requires verification with your institution's safety office.

Logical Relationship for this compound Disposal

This compound Waste This compound Waste Solid Waste Solid Waste This compound Waste->Solid Waste Liquid Waste Liquid Waste This compound Waste->Liquid Waste Contaminated PPE Contaminated PPE This compound Waste->Contaminated PPE Sealed Chemical Waste Container Sealed Chemical Waste Container Solid Waste->Sealed Chemical Waste Container Package securely Check Institutional Guidelines Check Institutional Guidelines Liquid Waste->Check Institutional Guidelines Consult EHS Designated Lab Waste Bin Designated Lab Waste Bin Contaminated PPE->Designated Lab Waste Bin Dispose as Chemical Waste Dispose as Chemical Waste Check Institutional Guidelines->Dispose as Chemical Waste Drain Disposal (if permitted) Drain Disposal (if permitted) Check Institutional Guidelines->Drain Disposal (if permitted)

Caption: A decision-making diagram for the proper disposal of this compound waste.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks to themselves and the environment, thereby fostering a culture of safety and trust within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.